4′-Bromoflavone
Description
Properties
Molecular Formula |
C15H9BrO2 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
3-bromo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9BrO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
WPAUCLTXNDHLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4′-Bromoflavone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4′-Bromoflavone is a synthetic flavonoid derivative that has garnered significant interest in the scientific community for its potential as a chemopreventive agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its role as an inducer of phase II detoxification enzymes through the activation of the Nrf2-Keap1-ARE signaling pathway. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with key quantitative data and visual representations of important pathways and workflows to support researchers in their exploration of this promising compound.
Chemical Structure and Properties
This compound, with the IUPAC name 2-(4-bromophenyl)-4H-chromen-4-one, is a flavonoid derivative characterized by a bromine atom substituted at the 4′ position of the B-ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | [1] |
| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | |
| CAS Number | 20525-20-6 | [1] |
| Chemical Formula | C₁₅H₉BrO₂ | [1] |
| Molecular Weight | 301.13 g/mol | [1] |
| Appearance | Off-white crystalline powder | |
| Melting Point | 176-178 °C | |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in DMSO. Information on solubility in other organic solvents such as ethanol (B145695) and chloroform (B151607) is not readily available in quantitative terms. | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Similarly, a complete ¹³C NMR peak list for 4'-Bromoflavone is not detailed in the available resources. However, the spectrum is expected to show distinct signals for the carbonyl carbon (C4), the carbons of the chromenone core, and the brominated B-ring. The chemical shifts of carbons in flavone (B191248) derivatives are well-documented and can be used for tentative assignments[4][5][6].
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 300 and a characteristic isotopic peak [M+2]⁺ at m/z 302 of similar intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern of flavonoids is complex and can involve retro-Diels-Alder reactions and other characteristic cleavages of the heterocyclic ring, providing valuable structural information[7][8][9][10].
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization to yield the flavone.
Experimental Protocol: Synthesis of 4′-Bromochalcone (Intermediate)
This protocol is adapted from the Claisen-Schmidt condensation reaction[11][12].
Materials:
-
4-Bromoacetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Dissolve 4-bromoacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add benzaldehyde (1 equivalent).
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40%) dropwise to the stirred mixture at room temperature or while cooling in an ice bath.
-
Continue stirring the reaction mixture for several hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
The crude 4'-bromochalcone (B182549) can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Synthesis of this compound from 2′-Hydroxy-4-bromochalcone
This protocol describes the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate to a flavone using iodine in DMSO[13]. Note that for the synthesis of 4'-Bromoflavone, the starting material would be 2'-hydroxy-4-bromochalcone, which can be synthesized by reacting 2'-hydroxyacetophenone (B8834) with 4-bromobenzaldehyde.
Materials:
-
2′-Hydroxy-4-bromochalcone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (I₂)
-
Crushed ice
-
Diethyl ether (or other suitable extraction solvent)
-
Sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2′-hydroxy-4-bromochalcone (1 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of solid iodine to the solution.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
This compound exhibits significant chemopreventive properties, primarily attributed to its ability to induce phase II detoxification enzymes. This activity is mediated through the activation of the Nrf2-Keap1-ARE signaling pathway.
The Nrf2-Keap1-ARE Signaling Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby upregulating the expression of a battery of cytoprotective proteins, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs).
References
- 1. 4'-Bromoflavone | C15H9BrO2 | CID 1686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|20525-20-6|MSDS [dcchemicals.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4′-Bromoflavone (CAS Number: 20525-20-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4′-Bromoflavone is a synthetic flavonoid derivative that has garnered significant attention in the scientific community for its potent biological activities, primarily as a chemopreventive agent. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectral characterization, and an in-depth exploration of its mechanism of action. The document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Chemical and Physical Properties
This compound, with the CAS number 20525-20-6, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 20525-20-6 | [1][2] |
| Molecular Formula | C₁₅H₉BrO₂ | [1][2] |
| Molecular Weight | 301.13 g/mol | [1][2] |
| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | [1] |
| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | [1] |
| Melting Point | 174-178 °C | [1][2] |
| Appearance | Off-White crystalline powder | [1] |
| Purity | ≥98% (commercially available) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the Claisen-Schmidt condensation to form a 2'-hydroxychalcone (B22705) intermediate, followed by an oxidative cyclization to yield the final flavone (B191248) product.
Experimental Protocols
Step 1: Synthesis of 2′-Hydroxy-4′-bromochalcone
This protocol describes the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591).
-
Materials:
-
2'-Hydroxyacetophenone
-
4-Bromobenzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Step 2: Oxidative Cyclization of 2′-Hydroxy-4′-bromochalcone to this compound
This protocol outlines the iodine-catalyzed oxidative cyclization of the chalcone (B49325) intermediate to the final flavone.[3][4]
-
Materials:
-
2′-Hydroxy-4′-bromochalcone (from Step 1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (I₂)
-
Reflux apparatus
-
Crushed ice
-
Sodium thiosulfate (B1220275) solution (10%)
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
-
Procedure:
-
Dissolve the 2′-hydroxy-4′-bromochalcone (1 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of solid iodine to the solution.
-
Reflux the reaction mixture for approximately 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by filtration and wash with a 10% sodium thiosulfate solution to remove any remaining iodine, followed by washing with water.
-
Alternatively, the product can be extracted from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate. The organic layer is then washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Caption: Synthesis workflow for this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data based on the known characteristics of flavones and brominated aromatic compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~8.2-7.4 | m | 8H | Aromatic H |
| H-3 | ~6.8 | s | 1H | Vinylic H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (C=O) | ~178 | C-4 |
| Aromatic/Vinylic Carbons | ~163-107 | C-2, C-3, C-5 to C-10, C-1' to C-6' |
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
| FT-IR (Predicted) | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Aromatic C-H Stretch | 3100-3000 | Medium | Ar-H |
| Carbonyl (C=O) Stretch | ~1645 | Strong | C=O |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Ar C=C |
| C-O-C Stretch | ~1240 | Strong | Ether linkage |
| C-Br Stretch | 700-500 | Medium | C-Br |
3.3. Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a characteristic molecular ion peak with an M/M+2 isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| Mass Spectrometry (Predicted) | m/z | Assignment |
| Molecular Ion | 300/302 | [M]⁺ / [M+2]⁺ |
| Key Fragments | 221/223, 183/185, 121, 92 | Fragmentation products |
Biological Activity and Mechanism of Action
This compound exhibits significant potential as a cancer chemopreventive agent. Its primary mechanism of action involves the induction of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogenic and toxic substances.
4.1. Induction of Phase II Detoxification Enzymes
This compound is a potent inducer of phase II enzymes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR1) and glutathione (B108866) S-transferases (GSTs).[5] This induction enhances the detoxification of carcinogens.[5]
| Biological Activity | Cell Line | Effect | Concentration | Reference(s) |
| Quinone Reductase Induction | Murine Hepatoma (Hepa 1c1c7) | Potent inducer | 10 nM (concentration to double activity) | [5] |
| Glutathione S-Transferase Induction | Rat Hepatoma (H4IIE) | Effective inducer of α- and μ-isoforms | - | [5] |
| Quinone Reductase Induction | HepG2 (stably transfected with ARE-luciferase) | Significant induction of luciferase expression | 10 µM | [6] |
4.2. Inhibition of Phase I Enzymes
In addition to inducing phase II enzymes, this compound has been shown to inhibit the activity of certain phase I enzymes, such as cytochrome P450 1A1 (CYP1A1).[5] This inhibition can prevent the metabolic activation of procarcinogens into their ultimate carcinogenic forms.
| Biological Activity | Target | IC₅₀ | Reference(s) |
| Inhibition of CYP1A1-mediated ethoxyresorufin-O-deethylase activity | Cytochrome P450 1A1 | 0.86 µM | [5] |
4.3. Signaling Pathway Modulation: The Nrf2-Keap1-ARE Pathway
The induction of phase II enzymes by this compound is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species, as well as inducers like this compound, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter region of genes encoding phase II enzymes, thereby upregulating their transcription.
Caption: The Nrf2-Keap1-ARE signaling pathway activated by 4'-Bromoflavone.
Experimental Protocols for Biological Assays
5.1. Quinone Reductase (QR) Activity Assay
This assay measures the ability of a compound to induce the activity of quinone reductase in cell culture, typically using murine hepatoma (Hepa 1c1c7) cells.
-
Cell Culture and Treatment:
-
Culture Hepa 1c1c7 cells in a suitable medium (e.g., α-MEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells, typically ≤0.5%) for 24-48 hours. Include a vehicle control (solvent only).
-
-
Assay Procedure:
-
After the treatment period, lyse the cells (e.g., with a solution of digitonin).
-
The reaction mixture in each well should contain a buffer (e.g., Tris-HCl), a source of NAD(P)H, a substrate for QR (e.g., menadione), and a reducible dye (e.g., MTT).
-
The reduction of the dye, which is dependent on QR activity, is measured spectrophotometrically at a specific wavelength (e.g., 595 nm for formazan (B1609692) produced from MTT).
-
The specific activity is calculated and normalized to the protein concentration in each sample.
-
The concentration required to double the QR activity (CD value) is determined from the dose-response curve.
-
5.2. Cytochrome P450 1A1 (CYP1A1) Inhibition Assay (EROD Assay)
This assay determines the inhibitory effect of this compound on the activity of CYP1A1 using the ethoxyresorufin-O-deethylase (EROD) activity as a marker.
-
Materials:
-
Human liver microsomes or recombinant human CYP1A1
-
7-Ethoxyresorufin (B15458) (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer
-
This compound
-
Resorufin (B1680543) (standard)
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes or recombinant CYP1A1 in potassium phosphate buffer.
-
Add various concentrations of this compound to the reaction mixture and pre-incubate for a short period.
-
Initiate the reaction by adding 7-ethoxyresorufin and NADPH.
-
The reaction proceeds at 37°C and is stopped after a defined time by adding a stop solution (e.g., acetonitrile).
-
The formation of the fluorescent product, resorufin, is measured using a fluorometric plate reader (e.g., excitation at ~530 nm and emission at ~590 nm).
-
The rate of resorufin formation is calculated and compared to a vehicle control.
-
The IC₅₀ value (the concentration of this compound that causes 50% inhibition of CYP1A1 activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a promising synthetic flavonoid with well-documented cancer chemopreventive properties. Its dual action of inducing phase II detoxification enzymes through the Nrf2-Keap1-ARE pathway and inhibiting phase I activating enzymes like CYP1A1 makes it a compound of significant interest for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to explore the synthesis, characterization, and biological evaluation of this compound and its analogs in the pursuit of novel therapeutic agents.
References
- 1. [Iodine catalysis in the formation of 3-bromoflavanones from 2'-hydroxy-4-methoxychalcones and their dibromides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of cytochrome P1-450 in the induction of NAD(P)H:quinone reductase in a murine hepatoma cell line and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of NAD(P)H:quinone reductase in murine hepatoma cells by phenolic antioxidants, azo dyes, and other chemoprotectors: a model system for the study of anticarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Bromoflavone (C₁₅H₉BrO₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromoflavone, a synthetic derivative of the flavone (B191248) backbone, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily recognized for its potent induction of phase II detoxification enzymes, it demonstrates notable cancer chemopreventive and antioxidative properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and biological activities of 4'-Bromoflavone. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and application. The underlying mechanism of action, primarily involving the activation of the Nrf2-Keap1-ARE signaling pathway, is also elucidated.
Physicochemical and Structural Data
4'-Bromoflavone is an off-white crystalline solid at room temperature. Its core structure consists of a phenyl group attached to the 2-position of a chromen-4-one ring system, with a bromine atom substituted at the 4-position of the phenyl ring.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | [1] |
| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | |
| Molecular Formula | C₁₅H₉BrO₂ | [1] |
| Molecular Weight | 301.13 g/mol | [1] |
| CAS Number | 20525-20-6 | [1] |
| Appearance | Off-white crystalline powder | |
| Melting Point | 176-178 °C | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol (B145695), and chloroform (B151607). | |
| XLogP3 | 4.2 | [1] |
Spectroscopic and Crystallographic Data
The structural identity and purity of 4'-Bromoflavone are confirmed through various spectroscopic techniques. While a definitive crystal structure is not publicly available, representative data based on similar compounds are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 4'-Bromoflavone, based on data from analogous flavone derivatives.[2][3][4][5] Spectra are typically recorded in deuterated chloroform (CDCl₃).
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~8.2 (d, 1H) | ~178 (C=O) |
| ~7.9 (d, 2H) | ~163 (C-2) |
| ~7.7 (t, 1H) | ~156 (C-9) |
| ~7.6 (d, 2H) | ~134 (C-7) |
| ~7.5 (d, 1H) | ~132 (C-2', C-6') |
| ~7.4 (t, 1H) | ~130 (C-1') |
| ~6.8 (s, 1H) | ~128 (C-3', C-5') |
| ~126 (C-5) | |
| ~125 (C-6) | |
| ~124 (C-10) | |
| ~123 (C-4') | |
| ~118 (C-8) | |
| ~107 (C-3) |
Infrared (IR) Spectroscopy
The IR spectrum of 4'-Bromoflavone is characterized by the following representative absorption bands.[6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1640 | Flavone C=O (carbonyl) stretch |
| ~1600, ~1450 | Aromatic C=C stretch |
| ~1220 | C-O-C (ether) stretch |
| ~830 | p-disubstituted benzene (B151609) C-H bend |
| ~550 | C-Br stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4'-Bromoflavone would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.[9][10][11]
| m/z (relative abundance) | Assignment |
| 302 (100%) | [M+2]⁺ (with ⁸¹Br) |
| 300 (98%) | [M]⁺ (with ⁷⁹Br) |
| 221 | [M - Br]⁺ |
| 193 | [M - Br - CO]⁺ |
| 121 | [C₈H₅O]⁺ |
| 92 | [C₆H₄O]⁺ |
Crystallographic Data
No published crystal structure for 4'-Bromoflavone was found. However, based on related brominated aromatic compounds, a monoclinic or orthorhombic crystal system would be expected.[12][13][14][15]
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Calculated Density | ~1.6 - 1.7 g/cm³ |
Biological Activity and Mechanism of Action
4'-Bromoflavone exhibits significant cancer chemopreventive activity, which is primarily attributed to its ability to induce phase II detoxification enzymes.
Induction of Phase II Enzymes
4'-Bromoflavone is a potent inducer of NAD(P)H:quinone oxidoreductase (QR) and glutathione (B108866) S-transferase (GST). These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative damage. The induction of these enzymes is a key mechanism in cancer chemoprevention.
Nrf2-Keap1-ARE Signaling Pathway
The induction of phase II enzymes by 4'-Bromoflavone is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. 4'-Bromoflavone, or its metabolites, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of genes encoding phase II enzymes, and initiates their transcription.
Anti-carcinogenic Effects
-
Inhibition of DNA Adduct Formation: 4'-Bromoflavone significantly reduces the covalent binding of metabolically activated carcinogens, such as benzo[a]pyrene (B130552), to cellular DNA. This action prevents the initiation of carcinogenesis.
-
Inhibition of Mammary Tumors: In vivo studies have demonstrated that dietary administration of 4'-Bromoflavone significantly inhibits the incidence and multiplicity of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumors in rats and increases tumor latency.
-
Inhibition of Cytochrome P450 Enzymes: It acts as a potent inhibitor of cytochrome P450 1A1 (CYP1A1), a phase I enzyme involved in the metabolic activation of pro-carcinogens.
Experimental Protocols
Synthesis of 4'-Bromoflavone
The synthesis of 4'-Bromoflavone can be achieved through the oxidative cyclization of a 2'-hydroxy-4-bromochalcone intermediate.[16][17][18]
Protocol:
-
Step 1: Synthesis of 2'-Hydroxy-4-bromochalcone
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (B78521) (2-3 equivalents) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain pure 2'-hydroxy-4-bromochalcone.
-
-
Step 2: Synthesis of 4'-Bromoflavone
-
Dissolve the synthesized 2'-hydroxy-4-bromochalcone (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of solid iodine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid, wash with sodium thiosulfate (B1220275) solution to remove excess iodine, and then with water.
-
Dry the crude product and purify by recrystallization from ethanol to yield 4'-Bromoflavone.
-
Quinone Reductase (QR) Activity Assay
This assay measures the enzymatic activity of QR by monitoring the reduction of a substrate, which is coupled to the oxidation of NADPH.[19][20][21][22]
Materials:
-
Cell lysate or purified enzyme
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
NADPH solution
-
Substrate (e.g., menadione)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dicoumarol (inhibitor for control)
-
96-well microplate and reader
Protocol:
-
Prepare cell lysates from cells treated with 4'-Bromoflavone or a vehicle control.
-
In a 96-well plate, add cell lysate to each well.
-
Prepare a reaction mixture containing the reaction buffer, NADPH, menadione, and MTT.
-
To test for specificity, prepare control wells containing dicoumarol.
-
Add the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C.
-
QR reduces menadione, which in turn non-enzymatically reduces MTT to a blue formazan (B1609692) product.
-
Measure the absorbance at a wavelength of ~595 nm using a microplate reader.
-
Calculate the QR activity based on the rate of formazan formation, corrected for the dicoumarol-inhibited rate.
Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), catalyzed by GST.[23][24][25]
Materials:
-
Cell lysate or purified enzyme
-
Assay buffer (e.g., phosphate (B84403) buffered saline, pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Prepare a reaction cocktail containing the assay buffer, GSH, and CDNB.
-
In a UV-transparent plate or cuvette, add the cell lysate.
-
Add the reaction cocktail to initiate the reaction.
-
Immediately measure the increase in absorbance at 340 nm for several minutes at room temperature.
-
The rate of increase in absorbance is proportional to the GST activity.
-
Calculate the specific activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹).
Benzo[a]pyrene-DNA Binding Assay
This assay quantifies the ability of 4'-Bromoflavone to inhibit the formation of DNA adducts by the carcinogen benzo[a]pyrene (B[a]P).[26][27][28][29][30]
Materials:
-
HepaG2 or MCF-7 cells
-
Cell culture medium
-
4'-Bromoflavone
-
Tritiated benzo[a]pyrene ([³H]B[a]P)
-
DNA extraction kit
-
Scintillation counter
Protocol:
-
Culture HepaG2 or MCF-7 cells in petri dishes.
-
Pre-treat the cells with various concentrations of 4'-Bromoflavone or vehicle control for 2 hours.
-
Add [³H]B[a]P to the cell culture medium and incubate for 6-24 hours.
-
After incubation, wash the cells and harvest them.
-
Extract the genomic DNA using a standard DNA extraction protocol.
-
Quantify the amount of DNA (e.g., by UV absorbance at 260 nm).
-
Measure the radioactivity of the extracted DNA using a liquid scintillation counter.
-
The amount of [³H]B[a]P bound to DNA is determined and expressed as pmol B[a]P per mg DNA. A reduction in radioactivity in the 4'-Bromoflavone-treated samples compared to the control indicates inhibition of DNA adduct formation.
In Vivo Mammary Tumorigenesis Assay
This protocol describes a general procedure to evaluate the chemopreventive effect of 4'-Bromoflavone on DMBA-induced mammary tumors in rats.[31][32][33][34][35]
Animals:
-
Female Sprague-Dawley rats (50-55 days old)
Materials:
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
Corn oil (vehicle)
-
4'-Bromoflavone formulated in the diet
Protocol:
-
Acclimatize the rats for one week.
-
Divide the rats into control and treatment groups.
-
The treatment group receives a diet containing 4'-Bromoflavone (e.g., 2000 or 4000 mg per kg of diet) starting one week before carcinogen administration and continuing for a specified period. The control group receives a standard diet.
-
Induce mammary tumors by a single oral gavage of DMBA (e.g., 50-80 mg/kg body weight) dissolved in corn oil.
-
Monitor the rats weekly for the appearance of palpable mammary tumors.
-
Record the time to the first tumor appearance (latency), the number of tumors per rat (multiplicity), and the percentage of rats with tumors (incidence).
-
At the end of the study (e.g., 20-25 weeks), euthanize the rats and perform histopathological analysis of the tumors.
Conclusion
4'-Bromoflavone is a promising synthetic compound with well-documented cancer chemopreventive properties. Its mechanism of action, centered on the potent induction of phase II detoxification enzymes via the Nrf2-Keap1-ARE pathway, provides a strong rationale for its further investigation as a potential therapeutic or preventive agent. The detailed methodologies provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, enabling further exploration of the therapeutic potential of 4'-Bromoflavone and its analogs.
References
- 1. 4'-Bromoflavone | C15H9BrO2 | CID 1686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. researchgate.net [researchgate.net]
- 6. vixra.org [vixra.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 9. massbank.eu [massbank.eu]
- 10. Phenol, 4-bromo- [webbook.nist.gov]
- 11. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Bromophenolate | C6H4BrO- | CID 12777547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 19. Determination of Quinone Reductase Activity [bio-protocol.org]
- 20. Determination of Quinone Reductase Activity [en.bio-protocol.org]
- 21. An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from <i>Candida glabrata</i> [bio-protocol.org]
- 22. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The binding of benzo(a)pyrene to DNA components of differing sequence complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Benzo[a]pyrene-Induced Genotoxicity in Rats Is Affected by Co-Exposure to Sudan I by Altering the Expression of Biotransformation Enzymes [mdpi.com]
- 31. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Isoflavone intake inhibits the development of 7,12-dimethylbenz(a)anthracene(DMBA)-induced mammary tumors in normal and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. wvj.science-line.com [wvj.science-line.com]
- 34. DMBA-induced mammary pathologies are angiogenic in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Exposure to brominated flame retardants in utero and through lactation delays the development of DMBA-induced mammary cancer: potential effects on subtypes? - PMC [pmc.ncbi.nlm.nih.gov]
4′-Bromoflavone: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
4′-Bromoflavone is a synthetic flavonoid derivative that has garnered significant attention in the scientific community for its potent biological activities, particularly as an inducer of phase II detoxification enzymes.[1][2] Its chemical structure, featuring a bromine atom on the peripheral phenyl ring of the flavone (B191248) backbone, confers unique physicochemical properties that influence its biological efficacy and potential therapeutic applications. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key biological assays, and a visualization of its mechanism of action within a critical cellular signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 20525-20-6 | [1][3] |
| Molecular Formula | C₁₅H₉BrO₂ | [1][2][3] |
| Molecular Weight | 301.13 g/mol | [1][2][3] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
| Melting Point | 176-178 °C | [1] |
| Purity | ≥98% | [1] |
Solubility and Partition Coefficient
| Property | Value | Reference(s) |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695). Insoluble in water. | [4] |
| LogP (Calculated) | 4.2 | [3] |
Spectroscopic Properties
| Spectroscopic Technique | Expected Characteristics | Reference(s) |
| ¹H NMR | Signals for aromatic protons are expected in the downfield region (δ 7.0-8.5 ppm). The proton at the C3 position of the flavone ring typically appears as a singlet. | [5][6] |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The carbonyl carbon (C4) is expected to be significantly downfield (>170 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift influenced by the heavy atom effect. | [7][8][9] |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) group is expected around 1630-1650 cm⁻¹. Bands corresponding to C-C aromatic stretching will be observed in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration is expected at lower wavenumbers. | [10][11] |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion [M]⁺ and [M+2]⁺. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for key experiments demonstrating its biological activity are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the Claisen-Schmidt condensation to form a 2'-hydroxychalcone (B22705) intermediate, followed by oxidative cyclization.
Step 1: Synthesis of 2'-Hydroxy-4-bromochalcone
This protocol is based on the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591).[12][13]
-
Materials: 2'-Hydroxyacetophenone, 4-bromobenzaldehyde, ethanol, and aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 40%).
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a chilled aqueous solution of sodium hydroxide with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the excess NaOH and precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry the crude 2'-hydroxy-4-bromochalcone.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.
-
Step 2: Oxidative Cyclization to this compound
This protocol describes the conversion of the 2'-hydroxychalcone intermediate to the final flavone product.[1]
-
Materials: 2'-Hydroxy-4-bromochalcone, iodine, and Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Dissolve the purified 2'-hydroxy-4-bromochalcone in DMSO.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) and stir for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quinone Reductase (NQO1) Induction Assay in Hepa 1c1c7 Cells
This assay measures the ability of this compound to induce the activity of the phase II enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][15][16]
-
Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37 °C with 5% CO₂.
-
Treatment:
-
Seed the Hepa 1c1c7 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24-48 hours. A vehicle control (DMSO) should be included.
-
-
Assay Procedure:
-
After the treatment period, lyse the cells.
-
The NQO1 activity in the cell lysate is determined by measuring the dicoumarol-sensitive reduction of a suitable substrate (e.g., menadione) coupled with the reduction of a tetrazolium dye (e.g., WST-1 or MTT) which produces a colored formazan (B1609692) product.
-
The absorbance of the formazan product is measured spectrophotometrically at the appropriate wavelength (e.g., 440 nm for WST-1).
-
The NQO1 activity is calculated based on the difference in absorbance between samples with and without the NQO1 inhibitor, dicoumarol, and is typically normalized to the total protein concentration in the cell lysate.
-
Cytochrome P450 1A1 (CYP1A1) Inhibition Assay (EROD Assay)
This assay determines the inhibitory effect of this compound on the activity of the phase I enzyme CYP1A1, using the ethoxyresorufin-O-deethylase (EROD) activity as a marker.[4][17][18]
-
Enzyme Source: Human liver microsomes or recombinant CYP1A1 enzymes.
-
Reagents: 7-Ethoxyresorufin (B15458) (substrate), resorufin (B1680543) (standard), NADPH (cofactor), and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Procedure:
-
Pre-incubate the enzyme source with various concentrations of this compound (or a vehicle control) in the buffer for a short period at 37 °C.
-
Initiate the enzymatic reaction by adding 7-ethoxyresorufin and NADPH.
-
Allow the reaction to proceed for a specific time at 37 °C.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
The product of the reaction, resorufin, is fluorescent. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
The percentage of CYP1A1 inhibition is calculated by comparing the rate of resorufin formation in the presence of this compound to that of the vehicle control. An IC₅₀ value can be determined from the dose-response curve.
-
Signaling Pathway and Mechanism of Action
This compound exerts its chemopreventive effects primarily through the activation of the Nrf2-Keap1-ARE signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[19][20] Electrophiles and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[21][22] This binding initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes like NQO1 and glutathione (B108866) S-transferases (GSTs), as well as antioxidant proteins.[19] this compound, as an activator of this pathway, promotes the induction of these protective enzymes, thereby enhancing the cell's capacity to neutralize carcinogens and other harmful xenobiotics.
Caption: Activation of the Nrf2-Keap1-ARE signaling pathway by this compound.
Conclusion
This compound is a well-characterized synthetic flavonoid with significant potential in chemoprevention and as a tool for studying cellular defense mechanisms. Its defined physicochemical properties, coupled with its potent ability to induce phase II detoxification enzymes via the Nrf2-Keap1-ARE signaling pathway, make it a valuable compound for researchers in pharmacology, toxicology, and drug development. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and biological evaluation of this compound and related compounds. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. bhu.ac.in [bhu.ac.in]
- 8. youtube.com [youtube.com]
- 9. compoundchem.com [compoundchem.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 21. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]
An In-depth Technical Guide to 4′-Bromoflavone: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4′-Bromoflavone, a synthetic derivative of the flavone (B191248) backbone, has garnered significant scientific interest due to its potent chemopreventive properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a thorough compilation of its physicochemical and spectral data. Furthermore, this guide elucidates the mechanism of action of this compound, with a particular focus on its role as an activator of the Nrf2-Keap1-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress and carcinogenesis. Visual diagrams of this pathway and relevant experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and applications in research and drug development.
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities.[1] Synthetic modifications of the basic flavone structure have led to the development of novel derivatives with enhanced or specific pharmacological properties. This compound (2-(4-bromophenyl)-4H-chromen-4-one) is one such synthetic flavone that has emerged as a significant molecule in the field of chemoprevention.[2] Its primary recognized activity is the potent induction of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and protecting cells from oxidative damage.[2] This guide aims to be a comprehensive resource for researchers, providing detailed technical information on this compound.
Discovery and History
While the broader family of flavones has been known and studied for centuries due to their presence in natural sources, the specific history of this compound is rooted in the advancements of synthetic organic chemistry. The precise first synthesis of 4'-Bromoflavone is not prominently documented in readily available historical records; however, the synthesis of various substituted flavones became more common with the development of reliable synthetic methods such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement in the early 20th century. The synthesis of 8-bromoflavone was reported in 1961, indicating that the synthesis of halogenated flavones was an area of investigation during that period.[3] The significant interest in this compound, however, appears to have emerged later with the systematic screening of synthetic compounds for biological activity, particularly for cancer chemoprevention. Seminal work in the late 1990s identified this compound as a potent inducer of quinone reductase, a key phase II detoxification enzyme, which subsequently solidified its importance as a tool compound for studying chemoprevention and the Nrf2 signaling pathway.[2]
Physicochemical and Spectral Data
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key data for this compound are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 20525-20-6 | [2] |
| Molecular Formula | C₁₅H₉BrO₂ | [2] |
| Molecular Weight | 301.13 g/mol | [2] |
| Appearance | Off-white crystalline powder | [2] |
| Melting Point | 176-178°C | [2] |
| Purity | ≥98% | [2] |
| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | [2] |
| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | [2] |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a flavone derivative would typically show signals for the aromatic protons on the A, B, and C rings. For 4'-Bromoflavone, one would expect to see characteristic doublets for the ortho- and meta-protons on the p-substituted B-ring. The protons on the A-ring would also exhibit characteristic splitting patterns depending on their positions. The C3-proton typically appears as a singlet in the downfield region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the 15 carbon atoms in the 4'-Bromoflavone molecule. The carbonyl carbon (C4) would be significantly downfield. The carbon atom attached to the bromine atom would also have a characteristic chemical shift.
IR (Infrared) Spectroscopy: The IR spectrum of 4'-Bromoflavone would be expected to show characteristic absorption bands for the C=O (ketone) stretching vibration, C=C (aromatic) stretching vibrations, and C-O-C (ether) stretching vibrations. A band corresponding to the C-Br stretching vibration would also be present.
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 4'-Bromoflavone (301.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization.
Synthesis of 4′-Bromo-2-hydroxychalcone (Intermediate)
The precursor, 4′-bromo-2-hydroxychalcone, is synthesized via a base-catalyzed Claisen-Schmidt condensation between 2′-hydroxyacetophenone and 4-bromobenzaldehyde (B125591).
Experimental Protocol:
-
Reactant Preparation: Dissolve 2′-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Reaction Initiation: Cool the mixture in an ice bath and add a solution of aqueous sodium hydroxide (B78521) (a strong base) dropwise with constant stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is the 4′-bromo-2-hydroxychalcone.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent such as ethanol to obtain the purified chalcone.
Synthesis of this compound from 4′-Bromo-2-hydroxychalcone
The synthesized chalcone is then cyclized to form the flavone ring. A common method for this oxidative cyclization is the use of iodine in a suitable solvent.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 4′-bromo-2-hydroxychalcone in dimethyl sulfoxide (B87167) (DMSO).
-
Cyclization: Add a catalytic amount of iodine to the solution and heat the mixture at an elevated temperature (e.g., reflux).
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into an ice-water mixture. The precipitated solid is this compound.
-
Purification: Collect the solid by filtration, wash with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by washing with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and physical methods.
References
4'-Bromoflavone's Mechanism of Action in Cancer Cells: A Technical Guide
Introduction
4'-Bromoflavone (B15486), a synthetic derivative of the flavone (B191248) backbone, has emerged as a compound of significant interest in cancer chemoprevention. Its primary and most well-documented mechanism of action revolves around the potent induction of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and protecting cells from DNA damage. While its direct cytotoxic effects on established cancer cells are less explored, the broader family of flavonoids, to which it belongs, is known to influence a multitude of cellular processes including apoptosis, cell cycle progression, and key signaling pathways that are often dysregulated in cancer. This technical guide provides an in-depth overview of the current understanding of 4'-bromoflavone's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved cellular pathways.
Core Mechanism: Induction of Chemopreventive Enzymes
The principal mechanism by which 4'-bromoflavone exerts its cancer-preventive effects is through the robust induction of phase II detoxification enzymes, namely Quinone Reductase (QR) and Glutathione (B108866) S-Transferase (GST).[1][2] This induction is a critical component of the cellular defense against carcinogenic insults.
Bifunctional Nature: 4'-Bromoflavone is characterized as a bifunctional inducer, meaning it can influence both phase I and phase II enzymes.[1][2] While it can induce phase I enzymes like cytochrome P450 1A1 (CYP1A1), its more pronounced and therapeutically relevant action is the significant upregulation of phase II enzymes.[1][2] Furthermore, it also acts as a potent inhibitor of CYP1A1-mediated activity, which can prevent the metabolic activation of certain pro-carcinogens.[2]
Transcriptional Regulation: The induction of these detoxification enzymes by 4'-bromoflavone is regulated at the transcriptional level.[2]
Quantitative Data on Enzyme Modulation
The efficacy of 4'-bromoflavone in modulating these key enzymes has been quantified in several studies.
| Parameter | Value | Cell Line/System | Reference |
| Concentration to Double Quinone Reductase (QR) Activity | 10 nM | Murine Hepatoma 1c1c7 cells | [1][2] |
| IC50 for Inhibition of Cytochrome P4501A1 Activity | 0.86 µM | - | [2] |
Potential Anticancer Mechanisms: Insights from Flavonoids and Structural Analogs
While direct evidence for 4'-bromoflavone's role in inducing apoptosis and cell cycle arrest in cancer cells is limited, the activities of the broader flavonoid class and structurally similar compounds suggest potential mechanisms that warrant further investigation.
Induction of Apoptosis
Flavonoids are widely recognized for their ability to induce programmed cell death (apoptosis) in cancer cells through various signaling cascades.[3][4][5][6] A structurally related precursor, 4-bromochalcone, has been shown to trigger apoptosis in breast and cervical cancer cells.[7][8] The proposed apoptotic mechanism for these related compounds involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of apoptosis-related proteins.[7][8]
Cell Cycle Arrest
Many flavonoids exert their antiproliferative effects by arresting the cell cycle at various checkpoints, thereby preventing cancer cell division.[3] Depending on the specific flavonoid and cancer cell type, this arrest can occur at the G1, S, or G2/M phases of the cell cycle.
Modulation of Key Signaling Pathways
The anticancer effects of flavonoids are often mediated through their interaction with critical intracellular signaling pathways that control cell survival, proliferation, and inflammation.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[9][10][11][12] Numerous flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.[9][10]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades such as ERK, JNK, and p38, plays a complex role in both promoting and suppressing tumorigenesis.[13][14] Flavonoids can modulate MAPK signaling to favor apoptotic outcomes in cancer cells.[6][13][15]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[16][17][18][19][20] Several flavonoids have demonstrated the ability to inhibit the NF-κB signaling pathway, thereby reducing inflammation and promoting apoptosis.[15][16]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the established and proposed signaling pathways involved in the action of 4'-bromoflavone.
Established chemopreventive mechanism of 4'-bromoflavone.
Proposed apoptotic signaling pathway for 4'-bromoflavone.
Proposed cell cycle arrest mechanism for 4'-bromoflavone.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of 4'-bromoflavone's mechanism of action.
Quinone Reductase (QR) Activity Assay
This spectrophotometric assay measures the activity of QR by monitoring the reduction of a substrate.
-
Principle: QR catalyzes the reduction of quinones to hydroquinones using NADPH as an electron donor. The rate of NADPH oxidation is measured as a decrease in absorbance at 340 nm.
-
Reagents:
-
25 mM Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
NADPH
-
Menadione (B1676200) (or other quinone substrate)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]
-
Dicoumarol (as an inhibitor for specificity)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, BSA, FAD, NADPH, and menadione.
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
The reduction of menadione to menadiol (B113456) by QR is coupled to the non-enzymatic reduction of MTT, resulting in the formation of a blue formazan (B1609692) product.
-
Measure the rate of formazan formation by reading the absorbance at 600 nm over time using a microplate reader.
-
To ensure the specificity of the QR activity, a parallel reaction containing the QR inhibitor dicoumarol is run. The dicoumarol-inhibitable portion of the activity is attributed to QR.
-
-
Data Analysis: Calculate the specific activity of QR as nmol of MTT reduced per minute per mg of protein, using the molar extinction coefficient of the formazan product.
Workflow for Quinone Reductase activity assay.
Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay determines GST activity by measuring the conjugation of glutathione to a substrate.
-
Principle: GST catalyzes the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
-
Reagents:
-
Phosphate (B84403) buffer (pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
-
Procedure:
-
Prepare an assay cocktail containing phosphate buffer, GSH, and CDNB.
-
Add the cell lysate to the assay cocktail in a cuvette or 96-well plate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader.
-
-
Data Analysis: Calculate the rate of change in absorbance per minute. The specific activity of GST is determined using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione product and is expressed as nmol of product formed per minute per mg of protein.
Workflow for Glutathione S-Transferase activity assay.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against apoptosis-related proteins (e.g., PARP, caspases, Bcl-2 family members).
-
General Protocol:
-
Cell Lysis: Treat cancer cells with 4'-bromoflavone for various times and concentrations. Lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or BSA).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). An increase in cleaved PARP and cleaved caspases, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.
-
General Protocol:
-
Cell Treatment: Culture cancer cells and treat with various concentrations of 4'-bromoflavone for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells to include apoptotic populations.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes and preserve the cellular structure.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.
-
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified using cell cycle analysis software. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.
Conclusion
The primary, well-established mechanism of action for 4'-bromoflavone in a cancer context is its role as a potent chemopreventive agent through the induction of phase II detoxification enzymes. This is supported by robust quantitative data. While its direct effects on apoptosis, cell cycle, and key signaling pathways in established cancer cells are not yet fully elucidated, the extensive research on the broader flavonoid family provides a strong rationale for investigating these potential anticancer mechanisms for 4'-bromoflavone. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and validate the full spectrum of 4'-bromoflavone's activity in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalsciencebooks.info [globalsciencebooks.info]
- 17. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidative Properties of 4′-Bromoflavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological activities, with a significant focus on their antioxidant properties. Among the myriad of synthetic and natural flavonoids, 4′-bromoflavone has emerged as a compound of interest due to its potent biological effects. This technical guide provides a comprehensive overview of the antioxidative properties of this compound derivatives. It delves into their mechanism of action, focusing on the modulation of key signaling pathways such as the Nrf2-Keap1-ARE and MAPK pathways. This document summarizes available quantitative data on their antioxidant efficacy, presents detailed experimental protocols for relevant assays, and utilizes visualizations to elucidate complex biological interactions, serving as a critical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to this compound and Oxidative Stress
Flavonoids are characterized by a C6-C3-C6 backbone and are integral components of the human diet. Their antioxidant activity is a cornerstone of their therapeutic potential, enabling them to mitigate the detrimental effects of oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases.
This compound is a synthetic flavonoid derivative distinguished by the presence of a bromine atom at the 4′ position of the B-ring. This structural modification has been shown to significantly influence its biological activity. While the primary antioxidant mechanism of many flavonoids involves direct radical scavenging, this compound exhibits a potent ability to induce endogenous antioxidant defense systems, marking it as a significant subject for antioxidant research and therapeutic development.
Quantitative Antioxidant Data
The antioxidant activity of this compound and its derivatives can be assessed through various in vitro assays. These assays can be broadly categorized into those that measure direct radical scavenging activity and those that assess the induction of cellular antioxidant defense mechanisms.
Direct Radical Scavenging Activity
Direct radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are commonly employed to evaluate the capacity of a compound to directly neutralize free radicals. To date, specific IC50 values for 4'-bromoflavone (B15486) in these assays are not extensively reported in the literature, suggesting its primary antioxidant mechanism may not be direct radical scavenging. One study on a related compound, 3-bromo-flavone, reported weak antioxidant activity with an IC50 value of 71.419 ppm in the DPPH assay. Further research is required to fully characterize the direct radical scavenging potential of a broader range of 4'-bromoflavone derivatives.
Induction of Phase II Detoxification Enzymes
A more prominent antioxidative mechanism of this compound is the induction of phase II detoxification enzymes, which play a crucial role in neutralizing electrophiles and ROS. This activity is a downstream effect of the activation of the Nrf2 signaling pathway. The potency of this induction is often quantified by the concentration required to double the activity of a specific enzyme, such as quinone reductase (QR).
| Compound | Assay | Cell Line | Quantitative Data | Reference |
| This compound | Quinone Reductase (QR) Induction | Murine Hepatoma 1c1c7 | CD = 10 nM | |
| This compound | Cytochrome P4501A1 Inhibition | - | IC50 = 0.86 µM |
CD (Concentration to Double activity): The concentration of the compound required to double the specific activity of quinone reductase. IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the activity of the enzyme by 50%.
These data highlight this compound as a potent inducer of the cellular antioxidant defense system.
Signaling Pathways in Antioxidative Action
The antioxidative effects of this compound derivatives are intricately linked to the modulation of key cellular signaling pathways that regulate the response to oxidative stress.
The Nrf2-Keap1-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers, such as this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes. This leads to the upregulation of Phase II enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), and heme oxygenase-1 (HO-1), thereby bolstering the cell's capacity to combat oxidative damage. 4'-Bromoflavone has been identified as a potent activator of the Nrf2-Keap1-ARE signaling pathway, leading to the induction of these protective enzymes.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to a variety of extracellular stimuli, including oxidative stress. While the general involvement of flavonoids in modulating MAPK pathways to exert antioxidant effects is known, specific studies detailing the interaction of this compound derivatives with these pathways are currently limited. It is plausible that 4'-bromoflavone may influence these pathways to enhance cellular resilience to oxidative stress, but further investigation is warranted to elucidate the precise mechanisms.
Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays relevant to the study of this compound derivatives.
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Workflow:
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (B145695)
-
Test compound (this compound derivative)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.
-
Preparation of Test Samples: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations.
-
Preparation of Standard: Prepare a stock solution and serial dilutions of the standard antioxidant in the same manner as the test samples.
-
Assay:
-
To a 96-well plate, add a specific volume of each concentration of the test sample or standard (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 180 µL).
-
For the control, add the solvent used for the samples instead of the sample solution.
-
For the blank, add the solvent used for the sample and the solvent for the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.
Workflow:
Materials:
-
2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound derivative)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples and Standard: Prepare stock solutions and serial dilutions of the this compound derivative and the standard (Trolox) as described for the DPPH assay.
-
Assay:
-
Add a small volume of each concentration of the test sample or standard to a 96-well plate (e.g., 10 µL).
-
Add the ABTS•+ working solution to each well (e.g., 190 µL).
-
For the control, use the solvent of the samples.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test sample.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant antioxidative properties. The available data strongly suggest that their primary mechanism of action is not direct radical scavenging but rather the potent induction of the Nrf2-Keap1-ARE signaling pathway, leading to the upregulation of a suite of protective phase II detoxification enzymes. This indirect antioxidant effect highlights their potential as chemopreventive and therapeutic agents in diseases associated with oxidative stress.
Future research should focus on several key areas:
-
Comprehensive SAR Studies: A systematic evaluation of a wider range of this compound derivatives is needed to establish clear structure-activity relationships for both direct and indirect antioxidant activities.
-
Elucidation of MAPK Pathway Involvement: In-depth studies are required to determine the specific role of MAPK signaling pathways in the antioxidant and cytoprotective effects of these compounds.
-
In Vivo Efficacy: While in vitro data are promising, further in vivo studies are necessary to validate the antioxidant and disease-modifying effects of this compound derivatives in relevant animal models of oxidative stress-related diseases.
-
Pharmacokinetic and Safety Profiling: Thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties and toxicological profiles of lead compounds is essential for their translation into clinical applications.
By addressing these research gaps, the full therapeutic potential of this compound derivatives as modulators of cellular redox status can be realized, paving the way for the development of novel drugs for the prevention and treatment of a wide range of human diseases.
4′-Bromoflavone: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4′-Bromoflavone is a synthetic derivative of the flavone (B191248) backbone, a class of compounds widely distributed in the plant kingdom. Flavonoids, in general, are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, in particular, has emerged as a potent chemopreventive agent due to its remarkable ability to induce phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogenic insults. This technical guide provides an in-depth review of the current research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Synthesis of this compound
The synthesis of this compound is a relatively straightforward and cost-effective process, typically achieved through a two-step procedure. The first step involves a Claisen-Schmidt condensation of 2′-hydroxyacetophenone and 4-bromobenzaldehyde (B125591) in the presence of a base, such as potassium hydroxide, to form 4-bromo-2′-hydroxychalcone. Subsequent oxidative cyclization of the chalcone (B49325) intermediate, often using iodine in dimethyl sulfoxide (B87167) (DMSO), yields this compound.
4′-Bromoflavone: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety, toxicity, and handling information for 4′-Bromoflavone (CAS No. 20525-20-6). The information herein is compiled from material safety data sheets (MSDS), peer-reviewed scientific literature, and chemical databases to support its safe use in research and development.
Chemical and Physical Properties
This compound is a synthetic flavonoid derivative that has garnered interest for its potential chemopreventive properties. A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| CAS Number | 20525-20-6 | |
| Molecular Formula | C₁₅H₉BrO₂ | |
| Molecular Weight | 301.13 g/mol | |
| Appearance | Off-white crystalline powder | |
| Melting Point | 176-178°C | |
| Purity | ≥98% | |
| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | |
| Synonyms | 4'-BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one |
Toxicological Data
Available toxicological data for this compound is limited. The primary source of information is a study on its cancer chemopreventive activity, which included observations on its toxicity in vitro and in vivo.[1][2]
Acute Toxicity
| Endpoint | Value | Species | Method | Reference |
| Oral LD50 | No specific value available. Classified as Category 4 (Harmful if swallowed) which corresponds to an LD50 range of 300-2000 mg/kg. | Rat | OECD Guideline 401 (historical) | |
| Dermal LD50 | Data not available | - | - | |
| Inhalation LC50 | Data not available | - | - |
Irritation and Sensitization
| Endpoint | Result | Species | Method | Reference |
| Skin Irritation | Data not available | - | - | |
| Eye Irritation | Data not available | - | - | |
| Skin Sensitization | Data not available | - | - |
Genotoxicity
| Assay | Result | Species/Strain | Metabolic Activation | Reference |
| Ames Test | Data not available | - | - | |
| Other Mutagenicity Data | Data not available | - | - |
In Vitro and In Vivo Toxicity Observations
A key study by Song et al. (1999) on the chemopreventive properties of this compound provides the most detailed toxicity information currently available.[1][2]
-
In Vitro Cytotoxicity : In studies with cultured murine hepatoma 1c1c7 cells and H4IIE rat hepatoma cells, this compound was reported to have no observed toxicity at concentrations effective for inducing phase II detoxification enzymes.[1][2]
-
In Vivo Toxicity (Rat) : In short-term dietary studies, female Sprague Dawley rats were fed diets containing this compound. In a full-term cancer chemoprevention study, rats were administered dietary this compound at concentrations of 2000 and 4000 mg per kg of diet . The study reported significant inhibition of mammary tumor incidence and multiplicity without mentioning any adverse effects on the animals' health, suggesting it was well-tolerated at these high doses.[1][2]
Hazard Identification and Safety Precautions
Based on available MSDS information, this compound is classified with the following hazards:
-
GHS Classification :
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.
-
Precautionary Statements
-
P264 : Wash skin thoroughly after handling.
-
P270 : Do not eat, drink or smoke when using this product.
-
P273 : Avoid release to the environment.
-
P301 + P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330 : Rinse mouth.
-
P391 : Collect spillage.
-
P501 : Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Use safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).
-
Skin Protection : Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection : Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection : For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Experimental Protocols from Cited Research
The following are summaries of key experimental protocols from the study "Cancer chemopreventive activity mediated by this compound, a potent inducer of phase II detoxification enzymes" by Song et al. (1999).[1][2]
In Vitro Quinone Reductase (QR) Induction Assay
-
Cell Line : Murine hepatoma 1c1c7 cells.
-
Methodology : Cells were grown in 96-well plates in α-MEM medium supplemented with 10% fetal bovine serum. After reaching approximately 50% confluency, the medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The cells were incubated for an additional 48 hours.
-
Analysis : The activity of quinone reductase was determined by measuring the NAD(P)H-dependent menadiol-mediated reduction of MTT to formazan. Protein concentration was determined using a crystal violet staining method. The concentration of this compound required to double the specific activity of QR (CD value) was then calculated.
In Vivo Short-Term Dietary Study
-
Animal Model : Female Sprague Dawley rats, 50-55 days old.
-
Methodology : Rats were randomly assigned to groups and fed a control diet or a diet supplemented with this compound for a specified period.
-
Analysis : At the end of the treatment period, animals were sacrificed, and various tissues (e.g., liver, mammary gland, colon, stomach, and lung) were collected. The tissues were homogenized, and the cytosolic fractions were prepared by centrifugation. QR activity and glutathione (B108866) levels were then measured in these fractions.
Mammary Gland Tumorigenesis Inhibition Assay
-
Animal Model : Female Sprague Dawley rats.
-
Methodology : At 50 days of age, rats were administered a single oral dose of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to induce mammary tumors. One week prior to DMBA administration and continuing for one week after, the rats were fed a diet containing this compound (2000 or 4000 mg/kg of diet). The animals were then returned to a control diet.
-
Analysis : The rats were palpated weekly to monitor for the appearance of mammary tumors. The incidence, multiplicity, and latency of tumor development were recorded over the course of the study.
Signaling Pathways and Experimental Workflows
Nrf2-Keap1-ARE Signaling Pathway Activation
This compound has been shown to activate the Nrf2-Keap1-ARE signaling pathway, which is a key regulator of the expression of phase II detoxification enzymes.
References
Methodological & Application
Synthesis of 4'-Bromoflavone via Claisen-Schmidt Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4'-Bromoflavone, a valuable scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with a base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization to yield the final flavone (B191248). This protocol offers a reliable and efficient method for obtaining 4'-Bromoflavone for further research and development applications.
Introduction
Flavonoids are a class of naturally occurring compounds that exhibit a wide range of biological activities, making them attractive structures for drug discovery.[1] Brominated flavonoids, in particular, have garnered significant interest due to their potential as antidiabetic, anti-glycation, and antimicrobial agents.[2][3] The introduction of a bromine atom can enhance the lipophilicity and bioavailability of the flavonoid scaffold.[2] 4'-Bromoflavone serves as a key intermediate for the synthesis of more complex flavonoid derivatives and for structure-activity relationship (SAR) studies. The synthetic route described herein involves the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591) to produce (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, which is subsequently cyclized to 4'-Bromoflavone.
Synthesis Pathway
The synthesis of 4'-Bromoflavone is achieved through a two-step reaction sequence:
-
Step 1: Claisen-Schmidt Condensation. An acid or base-catalyzed condensation between 2'-hydroxyacetophenone and 4-bromobenzaldehyde to form the chalcone intermediate, (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one.
-
Step 2: Oxidative Cyclization. The chalcone intermediate undergoes oxidative cyclization to form the flavone ring system, yielding 4'-Bromoflavone. A common and effective method for this transformation is the use of iodine in dimethyl sulfoxide (B87167) (DMSO).[4][5]
Data Presentation
Table 1: Quantitative Data for (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one (Chalcone Intermediate)
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₁BrO₂ | [6] |
| Molecular Weight | 303.15 g/mol | [6] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 86°C | [4] |
| Yield | ~85-95% | [4][7] |
Table 2: Spectroscopic Data for (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one
| Spectroscopy | Data | Reference |
| ¹H NMR | δ 6.98 (t, 1H), 7.06 (d, 1H), 7.47 (m, 3H), 7.53 (t, 1H), 7.67 (d, 1H), 7.69 (m, 2H), 7.96 (d, 1H), 7.97 (d, 1H), 12.73 (s, 1H, -OH) | [4] |
| IR (KBr, cm⁻¹) | 3200 (O-H), 1643 (C=O), 1571, 975 | [4] |
Table 3: Quantitative Data for 4'-Bromoflavone
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₉BrO₂ | [8] |
| Molecular Weight | 301.13 g/mol | [8] |
| Appearance | Yellow solid | [8] |
| Melting Point | 148-151°C | [8] |
| Yield | ~80-92% | [4] |
Table 4: Spectroscopic Data for 4'-Bromoflavone
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (d, 1H), 7.78 (d, 2H), 7.68 (m, 3H), 7.55 (d, 1H), 7.42 (t, 1H), 6.79 (s, 1H) | [8] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 178.21, 162.23, 156.12, 133.93, 132.34, 130.66, 127.67, 126.31, 125.73, 125.38, 123.89, 118.05, 107.67 | [8] |
| IR (KBr, cm⁻¹) | 1644, 1609, 1471, 1363 | [8] |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one (Chalcone Intermediate) via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of 2'-hydroxyacetophenone and 4-bromobenzaldehyde.
Materials:
-
2'-hydroxyacetophenone
-
4-bromobenzaldehyde
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of potassium hydroxide (or sodium hydroxide) dropwise with constant stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
After completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol to afford the pure chalcone intermediate as a light yellow solid.[4]
Protocol 2: Synthesis of 4'-Bromoflavone via Oxidative Cyclization
This protocol outlines the cyclization of the chalcone intermediate to the final flavone product using iodine in DMSO.
Materials:
-
(E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Crushed ice
-
Sodium thiosulfate (B1220275) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the chalcone intermediate (1 equivalent) in a minimal amount of DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (e.g., 0.1-0.2 equivalents) to the solution.[4]
-
Heat the reaction mixture with stirring. The reaction can be performed under conventional heating (reflux) for 20-40 minutes or under microwave irradiation for a shorter duration (e.g., 2-3 minutes).[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The precipitated crude product is collected by filtration.
-
To remove any unreacted iodine, the crude product can be washed with a sodium thiosulfate solution.
-
The crude flavone can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 4'-Bromoflavone.[9]
Applications in Research and Drug Development
4'-Bromoflavone is a versatile building block in medicinal chemistry. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the synthesis of a diverse library of flavone derivatives. These derivatives can be screened for a wide array of biological activities, including but not limited to:
-
Anticancer agents: Flavonoids have been extensively studied for their potential as anticancer drugs.[1]
-
Anti-inflammatory agents: Many flavonoids exhibit potent anti-inflammatory properties.
-
Neuroprotective agents: Certain flavonoids have shown promise in protecting against neurodegenerative diseases.
-
Antimicrobial agents: Brominated flavonoids have demonstrated significant antimicrobial activity.[3]
The synthesis of 4'-Bromoflavone as outlined in this document provides researchers with a foundational molecule to explore the vast chemical space of flavonoids and their potential therapeutic applications.
References
- 1. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. (2E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Molport-000-243-083 | Novel [molport.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Application Note: Protocol for Microwave-Assisted Synthesis of 4′-Bromoflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4'-Bromoflavone is a synthetic flavonoid derivative recognized for its potential antioxidative and chemopreventive activities. It functions by activating the Nrf2-Keap1-ARE signaling pathway, which upregulates phase II detoxification enzymes. Traditional methods for synthesizing flavones often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) presents a green and efficient alternative, significantly reducing reaction times, often improving yields, and minimizing solvent use.[1][2][3]
This application note provides a detailed two-step protocol for the synthesis of 4'-Bromoflavone using microwave irradiation. The synthesis involves an initial Claisen-Schmidt condensation to form the chalcone (B49325) intermediate, followed by an iodine-catalyzed oxidative cyclization to yield the final flavone (B191248) product.[1]
Overall Synthesis Scheme
The synthesis of 4'-Bromoflavone is achieved in two primary stages:
-
Step 1: Claisen-Schmidt Condensation: Synthesis of the intermediate, (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one (2'-Hydroxy-4-bromochalcone).
-
Step 2: Oxidative Cyclization: Conversion of the chalcone intermediate into 2-(4-bromophenyl)-4H-chromen-4-one (4'-Bromoflavone).
Caption: Overall two-step synthesis of 4'-Bromoflavone.
Experimental Protocols
Part A: Microwave-Assisted Synthesis of 2'-Hydroxy-4-bromochalcone (Intermediate)
This protocol is adapted from established microwave-assisted Claisen-Schmidt condensation methods.[4][5]
1. Materials and Reagents:
-
o-Hydroxyacetophenone (1.0 mmol)
-
4-Bromobenzaldehyde (1.0 mmol)
-
Potassium Carbonate (anhydrous) or Sodium Hydroxide
-
Ethanol (B145695) (for work-up)
-
Deionized Water (ice-cold)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor
2. Procedure:
-
In a 10 mL microwave vial, combine o-hydroxyacetophenone (1.0 mmol, 136.15 mg) and 4-bromobenzaldehyde (1.0 mmol, 185.02 mg).
-
Add a catalytic amount of anhydrous potassium carbonate (approximately 2.0 mmol, 276.4 mg) or a few drops of a concentrated NaOH solution.
-
If using a solid-phase approach with K₂CO₃, mix the components thoroughly to form a paste.[4]
-
Place the vial in the microwave reactor.
-
Irradiate the mixture for 3-5 minutes at a moderate power setting (e.g., 300 W). Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
After completion, allow the vial to cool to room temperature.
-
Dissolve the resulting mixture in a minimal amount of ethanol.
-
Pour the solution into a beaker containing ice-cold water and acidify with dilute HCl until a precipitate forms.[1]
-
Collect the solid product (2'-Hydroxy-4-bromochalcone) by vacuum filtration, wash with cold water, and dry. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Part B: Microwave-Assisted Oxidative Cyclization to 4'-Bromoflavone
This protocol utilizes an efficient iodine-catalyzed cyclization in DMSO under microwave irradiation.[1]
1. Materials and Reagents:
-
2'-Hydroxy-4-bromochalcone (1.0 mmol, from Part A)
-
Iodine (I₂) (0.2 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized Water (ice-cold)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor
2. Procedure:
-
Place the 2'-Hydroxy-4-bromochalcone (1.0 mmol, 303.14 mg) and iodine (0.2 mmol, 50.8 mg) in a 10 mL microwave vial.
-
Add 2 mL of DMSO and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 2-3 minutes. The reaction is typically rapid.[1] Monitor completion by TLC.
-
After the reaction, cool the vial to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water. A solid precipitate of 4'-Bromoflavone should form.
-
Collect the crude product by vacuum filtration.
-
Alternatively, extract the product from the aqueous mixture using diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
3. Purification:
-
The crude 4'-Bromoflavone can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system.[7]
-
Further purification can be achieved by recrystallization from ethanol to yield an off-white crystalline powder.[7]
Data Presentation
Table 1: Materials and Reagents
| Compound | Formula | MW ( g/mol ) | CAS No. | Role |
|---|---|---|---|---|
| o-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 118-93-4 | Starting Material |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1122-91-4 | Starting Material |
| Iodine (I₂) | I₂ | 253.81 | 7553-56-2 | Catalyst |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Solvent/Oxidant |
| 4'-Bromoflavone | C₁₅H₉BrO₂ | 301.13 | 20525-20-6 | Product |
Table 2: Microwave Reactor Parameters (Typical)
| Synthesis Step | Power | Temperature | Time |
|---|---|---|---|
| A: Chalcone Synthesis | 300 W | 80-100 °C | 3-5 min |
| B: Flavone Cyclization | ~300-400 W | ~120-140 °C | 2-3 min |
Table 3: Method Comparison for Flavone Synthesis
| Parameter | Microwave-Assisted Method[1] | Conventional Heating[1] |
|---|---|---|
| Reaction Time | 2-3 minutes | 20-40 minutes |
| Typical Yield | 80-92% | 60-70% |
| Solvent Volume (DMSO) | 2 mL / mmol | 20 mL / mmol |
Visualizations
Caption: Experimental workflow for the synthesis of 4'-Bromoflavone.
Caption: Simplified reaction mechanism pathway.
Characterization
The final product, 4'-Bromoflavone, should be characterized to confirm its identity and purity.
-
Appearance: Off-white crystalline powder.
-
Melting Point: 176-178 °C.
-
Spectroscopy: The structure should be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
DMSO can facilitate the absorption of chemicals through the skin; handle with care.
-
Consult the Material Safety Data Sheets (MSDS) for all reagents before use.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 4′-Bromoflavone in Cancer Chemoprevention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4′-Bromoflavone is a synthetic flavonoid derivative that has demonstrated significant potential as a cancer chemopreventive agent. Its primary mechanism of action involves the induction of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and protecting cells from DNA damage. Additionally, like other flavonoids, it is postulated to exhibit anticancer properties through the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways. These application notes provide a comprehensive overview of the use of this compound in cancer chemoprevention research, including detailed experimental protocols and a summary of key quantitative data.
Mechanisms of Action
This compound exerts its chemopreventive effects through a multi-faceted approach:
-
Induction of Phase II Detoxification Enzymes: this compound is a potent inducer of enzymes such as quinone reductase (QR) and glutathione (B108866) S-transferase (GST). These enzymes catalyze the detoxification of a wide range of carcinogens, thereby preventing them from interacting with cellular macromolecules like DNA.[1] This induction is transcriptionally regulated, likely through the activation of the Nrf2-ARE signaling pathway.
-
Inhibition of Phase I Enzymes: The compound is an effective inhibitor of cytochrome P450 1A1 (CYP1A1), a phase I enzyme involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms.[1] By inhibiting this enzyme, this compound reduces the formation of DNA-damaging metabolites.
-
Induction of Apoptosis (Putative): Flavonoids as a class are known to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the regulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, leading to the activation of caspases. While specific studies on 4'-Bromoflavone are limited, its potential to induce apoptosis is a key area of investigation.
-
Cell Cycle Arrest (Putative): Many flavonoids can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints (e.g., G2/M or G1 phase). This prevents the replication of damaged DNA and provides an opportunity for DNA repair or apoptosis. The effect of 4'-Bromoflavone on the cell cycle is an important aspect of its potential anticancer activity.
-
Modulation of Signaling Pathways (Putative): The anticancer effects of flavonoids are often linked to their ability to modulate critical signaling pathways that regulate cell growth, survival, and proliferation, such as the PI3K/Akt and MAPK pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
| Parameter | Value | Cell Line/Model | Reference |
| Concentration to Double Quinone Reductase Activity | 10 nM | Murine Hepatoma 1c1c7 cells | [1] |
| IC50 for Cytochrome P450 1A1 Inhibition | 0.86 µM | [1] |
Table 1: In Vitro Activity of this compound
| Treatment Group (DMBA-induced rat mammary tumorigenesis model) | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) |
| Control (DMBA only) | 89.5% | 2.63 |
| This compound (2000 mg/kg of diet) | 30% | 0.65 |
| This compound (4000 mg/kg of diet) | 20% | 0.20 |
Table 2: In Vivo Efficacy of this compound [1]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a Claisen-Schmidt condensation reaction between 4-bromoacetophenone and benzaldehyde (B42025).
Protocol:
-
Dissolve 4-bromoacetophenone in ethanol (B145695).
-
Add an equimolar amount of benzaldehyde to the solution.
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) to the mixture while stirring.
-
Continue stirring at room temperature for several hours until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quinone Reductase (QR) Activity Assay
This spectrophotometric assay measures the enzymatic activity of QR by monitoring the reduction of a substrate.
Protocol:
-
Prepare Cell Lysates: Culture cells (e.g., murine hepatoma 1c1c7) with and without this compound treatment. Harvest the cells, wash with PBS, and lyse them in a suitable buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), bovine serum albumin (BSA), FAD, NADPH, and a substrate such as menadione (B1676200) or 2,6-dichlorophenolindophenol (DCPIP).
-
Initiate Reaction: Add a specific amount of cell lysate (protein) to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 340 nm for NADPH oxidation or 600 nm for DCPIP reduction) over time.
-
Calculate Activity: Calculate the specific activity of QR (nmol of substrate reduced/min/mg of protein) using the molar extinction coefficient of the substrate.
Western Blot Analysis for Nrf2 Activation
This protocol is for detecting the nuclear translocation of Nrf2, a key indicator of its activation.
Protocol:
-
Cell Treatment and Fractionation: Treat cells with this compound for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Lamin B and β-actin can be used as loading controls for the nuclear and cytoplasmic fractions, respectively.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay can be used to assess the potential of this compound to induce apoptosis.
Protocol:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat them with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based assay can determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) will be distinguished based on their DNA content.
DMBA-Induced Mammary Tumorigenesis in Rats
This in vivo model is used to evaluate the chemopreventive efficacy of this compound.
Protocol:
-
Animal Model: Use female Sprague-Dawley rats, approximately 50 days old.
-
Carcinogen Induction: Administer a single oral dose of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) dissolved in a suitable vehicle (e.g., corn oil).
-
This compound Administration:
-
Prepare diets containing different concentrations of this compound.
-
Start the specialized diets one week before DMBA administration and continue for a specified period (e.g., one week after).
-
-
Tumor Monitoring: Palpate the mammary glands weekly to monitor for the appearance, number, and size of tumors.
-
Data Collection: Record tumor incidence (percentage of rats with tumors), tumor multiplicity (average number of tumors per rat), and tumor latency (time to the appearance of the first tumor).
-
Histopathological Analysis: At the end of the study, excise the tumors for histopathological examination to confirm their malignancy.
Signaling Pathways and Visualizations
Caption: Experimental workflow for evaluating 4'-Bromoflavone.
Caption: Nrf2-ARE signaling pathway activation by 4'-Bromoflavone.
Caption: Putative effects on PI3K/Akt and MAPK pathways.
References
Application Notes and Protocols: 4′-Bromoflavone as a Potent Inhibitor of Cytochrome P450 1A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The expression of CYP1A1 is primarily regulated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to a ligand, such as a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of the CYP1A1 gene, thereby initiating its transcription.
Potent Inhibition of CYP1A1 by Flavonoids
Several studies have demonstrated the potent inhibitory activity of flavonoids against human CYP1A1. While direct IC50 and Ki values for 4'-Bromoflavone are not available, the data for flavone (B191248) and its hydroxylated derivatives provide a valuable reference point for its potential efficacy. The inhibitory potencies of these compounds are often determined using the ethoxyresorufin-O-deethylase (EROD) assay.
Table 1: Inhibitory Activity of Selected Flavonoids against Human CYP1A1
| Compound | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Flavone | 0.14 | - | - |
| 5-Hydroxyflavone | 0.07 | - | Mixed-type |
| 3-Hydroxyflavone | 0.10 | - | Mixed-type |
| 7-Hydroxyflavone | < 0.1 | 0.015 | Competitive |
| 3,7-Dihydroxyflavone | < 0.1 | - | - |
| Galangin (3,5,7-Trihydroxyflavone) | < 0.3 | - | Mixed-type |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme source.
Experimental Protocols
Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Inhibition
This protocol describes a method to determine the inhibitory potential of a test compound, such as 4'-Bromoflavone, on human CYP1A1 activity using the EROD assay. The assay measures the O-deethylation of 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543).
Materials:
-
Human recombinant CYP1A1 enzyme
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
7-Ethoxyresorufin
-
Resorufin (for standard curve)
-
Test compound (4'-Bromoflavone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 7-ethoxyresorufin in DMSO. The final concentration in the assay should be below its Km value for CYP1A1.
-
Prepare a stock solution of the test compound (4'-Bromoflavone) in DMSO.
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare a resorufin standard curve in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
Human recombinant CYP1A1 enzyme
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to each well to start the reaction.
-
Immediately after, add 7-ethoxyresorufin to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a solution of 2M glycine, pH 10.4).
-
-
Measurement:
-
Measure the fluorescence of resorufin using a microplate reader with excitation and emission wavelengths typically around 530-550 nm and 580-590 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Use the resorufin standard curve to calculate the amount of product formed.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Determination of Inhibition Type (Ki)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the EROD assay is performed with varying concentrations of both the substrate (7-ethoxyresorufin) and the inhibitor (4'-Bromoflavone). The data are then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis to fit different inhibition models and calculate the inhibition constant (Ki).
Applications in Drug Development
The inhibition of CYP1A1 by compounds like 4'-Bromoflavone has significant implications for drug development.
-
Cancer Chemoprevention: By inhibiting the metabolic activation of pro-carcinogens, 4'-Bromoflavone could potentially be developed as a chemopreventive agent.
-
Drug-Drug Interactions: Co-administration of a drug that is a CYP1A1 substrate with a potent inhibitor like 4'-Bromoflavone could lead to altered pharmacokinetics and potential toxicity. Therefore, screening for CYP1A1 inhibition is a crucial step in preclinical drug development.
-
Lead Optimization: The flavone scaffold can be used as a starting point for the design of more potent and selective CYP1A1 inhibitors. Structure-activity relationship (SAR) studies can help in optimizing the inhibitory activity and other pharmacological properties of these compounds.
Conclusion
While further studies are required to quantify the specific inhibitory potency of 4'-Bromoflavone against CYP1A1, the existing data on related flavonoids suggest that it is a promising candidate for further investigation. The protocols and information provided herein offer a framework for researchers and drug development professionals to explore the potential of 4'-Bromoflavone as a modulator of CYP1A1 activity and to leverage this knowledge in the development of novel therapeutic agents.
Application Notes and Protocols for Testing the Bioactivity of 4′-Bromoflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4′-Bromoflavone is a synthetic flavonoid derivative that has demonstrated significant potential as a bioactive compound, particularly in the realm of cancer chemoprevention.[1][2] Flavonoids, a diverse group of polyphenolic compounds found in plants, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] this compound has been specifically identified as a potent inducer of phase II detoxification enzymes and an inhibitor of phase I enzymes, highlighting its potential as a cancer chemopreventive agent.[1][2]
These application notes provide a comprehensive guide to the experimental design for testing the bioactivity of this compound. The protocols detailed herein cover key in vitro assays to evaluate its anticancer, antioxidant, anti-inflammatory, and enzyme-inhibiting properties.
Cancer Chemopreventive Activity
The primary reported bioactivity of this compound is its cancer chemopreventive effect, which is largely attributed to its ability to modulate drug-metabolizing enzymes.[1][2] The following protocols are designed to assess this activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to establish a non-toxic concentration range for subsequent bioactivity assays.
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the concentration of this compound.
Data Presentation:
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Quinone Reductase (QR) Induction Assay
Objective: To evaluate the potential of this compound to induce the activity of quinone reductase, a key phase II detoxification enzyme.[1][2]
Experimental Protocol:
-
Cell Culture and Treatment: Culture murine hepatoma (Hepa 1c1c7) cells and treat them with various non-toxic concentrations of this compound for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
QR Activity Assay:
-
Prepare a reaction mixture containing digitonin, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, FAD, MTT, and menadione (B1676200) in Tris-HCl buffer.
-
Add the cell lysate to the reaction mixture in a 96-well plate.
-
Incubate at 25°C and monitor the reduction of MTT at 610 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the specific activity of QR (nmol of MTT reduced/min/mg of protein). The results can be expressed as the fold induction over the vehicle control.
Data Presentation:
| Concentration (µM) | QR Specific Activity (nmol/min/mg protein) | Fold Induction |
| 0 (Vehicle) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 |
Cytochrome P450 1A1 (CYP1A1) Inhibition Assay (EROD Assay)
Objective: To assess the inhibitory effect of this compound on the activity of CYP1A1, a major phase I enzyme involved in the metabolic activation of procarcinogens.[1][2]
Experimental Protocol:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP1A1 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a fluorescent substrate (7-ethoxyresorufin), and NADPH in a suitable buffer.
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the NADPH.
-
Monitor the formation of the fluorescent product, resorufin (B1680543), over time using a fluorescence microplate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis: Calculate the rate of resorufin formation. Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.
Data Presentation:
| Concentration (µM) | CYP1A1 Activity (% of Control) | % Inhibition |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| IC₅₀ (µM) |
Signaling Pathway: Nrf2-Keap1-ARE Pathway
This compound is known to activate the Nrf2-Keap1-ARE signaling pathway, which is a key regulator of the expression of phase II detoxification enzymes like QR.
Caption: Nrf2 signaling pathway activation by this compound.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. The following assays can be used to determine the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the ability of this compound to scavenge the stable DPPH free radical.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each dilution to a fixed volume of the DPPH solution.
-
Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Objective: To measure the ability of this compound to scavenge the ABTS radical cation.
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Assay Procedure:
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the this compound dilutions to a larger volume of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value.
Data Presentation for Antioxidant Assays:
| Assay | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Positive Control |
| DPPH | ||
| ABTS |
Anti-inflammatory Activity
Flavonoids often possess anti-inflammatory properties. The following in vitro assays can be used to investigate the anti-inflammatory potential of this compound.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production.
Pro-inflammatory Cytokine (TNF-α, IL-6) Production Assay
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the NO production assay.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound.
Data Presentation for Anti-inflammatory Assays:
| Concentration (µM) | NO Production Inhibition (%) | TNF-α Production Inhibition (%) | IL-6 Production Inhibition (%) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 1 | |||
| 10 | |||
| 25 | |||
| IC₅₀ (µM) |
General Enzyme Inhibition Assay
This protocol provides a general framework for testing the inhibitory activity of this compound against a specific enzyme of interest.
Objective: To determine the inhibitory potential and kinetics of this compound against a target enzyme.
Experimental Protocol:
-
Reagents and Buffers: Prepare the necessary buffer, substrate, and enzyme solutions.
-
Enzyme Kinetics (Determination of Km): Determine the Michaelis-Menten constant (Km) of the enzyme for its substrate under the chosen assay conditions.
-
Inhibition Assay:
-
Perform the enzymatic reaction in the presence of varying concentrations of this compound and a fixed, optimal concentration of the substrate.
-
Include a control without the inhibitor.
-
Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocities.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Experimental Workflow
The following diagram illustrates a general workflow for screening the bioactivity of this compound.
Caption: General experimental workflow for this compound bioactivity testing.
References
- 1. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using 4′-Bromoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromoflavone is a synthetic flavonoid derivative that has demonstrated significant potential as a cancer chemopreventive agent.[1] Its primary mechanism of action involves the potent induction of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogenic and oxidative damage.[1] These application notes provide detailed protocols for utilizing 4'-Bromoflavone in various cell culture assays to investigate its biological effects, including cytotoxicity, induction of apoptosis, cell cycle arrest, and its impact on key signaling pathways.
Mechanism of Action
4'-Bromoflavone exerts its biological effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers like 4'-Bromoflavone, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxification enzymes and antioxidant proteins, leading to their increased expression.[2][3] This induction enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify carcinogens.[1]
Additionally, 4'-Bromoflavone has been shown to inhibit the activity of phase I enzymes, such as cytochrome P450 1A1 (CYP1A1), which are involved in the metabolic activation of pro-carcinogens.[1] This dual action of inhibiting carcinogen activation and enhancing detoxification pathways underscores its potential in cancer prevention.
Data Presentation
The following table summarizes the known quantitative data for the biological activity of 4'-Bromoflavone in cell culture systems.
| Parameter | Cell Line | Value | Reference |
| Concentration to Double Quinone Reductase (QR) Activity | Murine hepatoma 1c1c7 | 10 nM | [1] |
| IC50 for Cytochrome P450 1A1 (CYP1A1) Inhibition | - | 0.86 µM | [1] |
| Induction of Glutathione S-Transferase (GST) α- and µ-isoforms | H4IIE rat hepatoma | Effective Induction | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of 4'-Bromoflavone on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
4'-Bromoflavone (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 4'-Bromoflavone in culture medium. Replace the medium in each well with 100 µL of the medium containing different concentrations of 4'-Bromoflavone (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO, final concentration < 0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by 4'-Bromoflavone.
Materials:
-
Cancer cells of interest
-
4'-Bromoflavone
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 4'-Bromoflavone (e.g., IC50 and 2x IC50 values determined from the viability assay) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of 4'-Bromoflavone on cell cycle progression.
Materials:
-
Cancer cells
-
4'-Bromoflavone
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with desired concentrations of 4'-Bromoflavone for 24 hours.
-
Cell Harvesting: Harvest and wash cells with cold PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]
Western Blot Analysis for Nrf2 Pathway Activation
This protocol detects changes in the protein levels of Nrf2 and its downstream targets.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Phase II Enzyme Gene Expression
This protocol measures the mRNA levels of Nrf2 target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for target genes (e.g., NQO1, GSTA1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and untreated cells.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qPCR: Perform qPCR using specific primers for the genes of interest. A typical reaction setup includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[5]
Visualizations
References
- 1. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doctaris.com [doctaris.com]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of Nqo1 activity intercepts anoikis resistance and reduces metastatic potential of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 4'-Bromoflavone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies conducted on 4'-Bromoflavone, with a primary focus on its cancer chemopreventive properties. The information is compiled to assist researchers in designing and executing further preclinical studies.
Application: Cancer Chemoprevention
4'-Bromoflavone (4'-BF) has demonstrated significant potential as a cancer chemopreventive agent in animal models.[1][2] Studies have shown its efficacy in inducing phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens.[1][2] In vivo research has primarily focused on its effects in a chemically induced mammary tumorigenesis model.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of 4'-Bromoflavone in a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary tumorigenesis model.
Table 1: Efficacy of Dietary 4'-Bromoflavone on DMBA-Induced Mammary Tumorigenesis in Female Sprague-Dawley Rats
| Treatment Group | Dose (mg/kg of diet) | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) |
| DMBA Control | 0 | 89.5 | 2.63 |
| DMBA + 4'-BF | 2000 | 30 | 0.65 |
| DMBA + 4'-BF | 4000 | 20 | 0.20 |
Data from a study where 4'-BF was administered in the diet from 1 week before to 1 week after DMBA administration.[2]
Table 2: Effect of 4'-Bromoflavone on Phase II Enzyme Activity in Female Sprague-Dawley Rats
| Treatment Group | Quinone Reductase (QR) Activity (nmol/min/mg protein) |
| DMBA Control | Baseline levels |
| DMBA + 4'-BF | Significantly Increased |
| 4'-BF alone | Significantly Increased |
Qualitative summary as specific activity values were not provided in the abstract.[1][2]
Experimental Protocol: DMBA-Induced Mammary Tumorigenesis Model
This protocol outlines the methodology used to evaluate the chemopreventive efficacy of 4'-Bromoflavone in a rat model of breast cancer.
1. Animal Model:
-
Species: Female Sprague-Dawley rats.
-
Age: Typically 50 days old at the start of the study.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
4'-Bromoflavone (4'-BF)
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
Corn oil (for DMBA administration)
-
Standard laboratory diet
-
Animal feeding jars
3. Experimental Procedure:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the start of the experiment.
-
Dietary Preparation:
-
The experimental diets are prepared by incorporating 4'-BF at the desired concentrations (e.g., 2000 and 4000 mg per kg of diet).
-
A control diet without 4'-BF is also prepared.
-
-
Treatment Administration:
-
Animals are randomly assigned to control and treatment groups.
-
The respective diets are provided to the animals starting one week before the administration of the carcinogen.
-
DMBA is administered as a single oral gavage at a dose of 50-100 mg/kg body weight, dissolved in corn oil.
-
The experimental diets are continued for a specified period, for instance, one week after DMBA administration.
-
-
Monitoring:
-
Animals are monitored weekly for the appearance and growth of mammary tumors.
-
Body weights are recorded regularly.
-
Food consumption is monitored to ensure no significant differences between groups.
-
-
Endpoint and Data Collection:
-
The study is typically terminated after a predefined period (e.g., 20 weeks).
-
At necropsy, all mammary tumors are excised, counted, and their dimensions measured.
-
Tumor incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal) are calculated.
-
Tumors can be histopathologically examined to confirm their malignancy.
-
Mechanism of Action: Signaling Pathway
4'-Bromoflavone exerts its chemopreventive effects primarily through the induction of phase II detoxification enzymes.[1][2] This process is regulated at the transcriptional level.
Caption: Proposed signaling pathway for 4'-Bromoflavone-mediated induction of phase II enzymes.
Potential Application: Anti-Inflammatory Effects (General Protocol)
While specific in vivo studies on the anti-inflammatory properties of 4'-Bromoflavone are not detailed in the provided search results, flavonoids as a class are known for their anti-inflammatory activities.[3] The following is a general protocol for evaluating the potential anti-inflammatory effects of a compound in a carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
2. Materials:
-
4'-Bromoflavone
-
Carrageenan (lambda, type IV)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Pletysmometer or digital calipers
3. Experimental Procedure:
-
Acclimatization and Fasting: Animals are acclimatized and then fasted overnight before the experiment with free access to water.
-
Compound Administration:
-
Animals are divided into groups: Vehicle control, positive control, and 4'-BF treatment groups (at various doses).
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
-
Induction of Inflammation:
-
A 1% w/v solution of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
The percentage increase in paw volume is calculated for each animal at each time point.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
-
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Potential Application: Neuroprotective Effects (General Protocol)
The neuroprotective effects of flavonoids are an active area of research.[4][5] Although specific in vivo data for 4'-Bromoflavone is lacking in the search results, a common model to assess neuroprotection is the scopolamine-induced amnesia model in mice. This protocol provides a general framework for such an investigation.
Experimental Protocol: Scopolamine-Induced Amnesia Model
1. Animal Model:
-
Species: Swiss albino mice.
-
Weight: 20-25 g.
2. Materials:
-
4'-Bromoflavone
-
Scopolamine (B1681570) hydrobromide
-
Vehicle (e.g., saline or distilled water)
-
Positive control (e.g., Piracetam)
-
Elevated Plus Maze (EPM) or Morris Water Maze (MWM)
3. Experimental Procedure:
-
Compound Administration:
-
Animals are divided into groups: Vehicle control, scopolamine control, positive control, and 4'-BF treatment groups.
-
The test compound or vehicle is administered for a period (e.g., 7-14 days) before the behavioral test.
-
-
Induction of Amnesia:
-
On the day of the test, scopolamine (0.4-1 mg/kg, i.p.) is administered to all groups except the vehicle control, typically 45-60 minutes after the final dose of the test compound.
-
-
Behavioral Assessment (Elevated Plus Maze):
-
30-45 minutes after scopolamine injection, each mouse is placed at the end of an open arm of the EPM, facing away from the central platform.
-
The time taken for the mouse to move from the open arm to one of the enclosed arms (transfer latency) is recorded.
-
The test is repeated 24 hours later to assess memory retention. A shorter transfer latency on the second day indicates memory retention.
-
-
Data Analysis:
-
The transfer latencies for the first and second days are compared across groups.
-
A significant decrease in transfer latency in the 4'-BF treated group compared to the scopolamine control group suggests a neuroprotective effect.
-
Logical Relationship Diagram
Caption: Logical flow of the scopolamine-induced amnesia model and the potential role of 4'-BF.
Disclaimer: The protocols for anti-inflammatory and neuroprotective effects are general guidelines and have not been specifically validated for 4'-Bromoflavone based on the provided search results. Researchers should conduct dose-response studies and appropriate validation experiments.
References
- 1. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 4′-Bromoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4′-Bromoflavone is a synthetic derivative of flavone, a class of compounds known for their wide range of biological activities. The presence of the bromine atom at the 4′ position of the phenyl ring can significantly influence its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, stability studies, and pharmacokinetic analysis.
These application notes provide detailed methodologies for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The protocols are based on established analytical principles for flavonoids and related brominated aromatic compounds. It is recommended that these methods be fully validated in the user's laboratory to ensure performance for the specific application.[1][2][3][4]
Data Presentation: Quantitative Method Comparison
The selection of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes typical quantitative performance parameters for the analysis of compounds structurally similar to 4'-Bromoflavone, providing a baseline for method selection and development.[5][6]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, UV detection.[5][6] | Separation based on volatility, mass-based detection.[1][5] | Quantification based on light absorbance by the analyte in solution. |
| Primary Use | Quantification, Purity Analysis | Quantification, Identification, Impurity Profiling | Rapid Quantification, Concentration Determination |
| Selectivity | Good to Excellent | Excellent | Moderate |
| Sensitivity | High | Very High | Moderate |
| Typical Limit of Detection (LOD) | ~0.05 µg/mL[6] | ~0.01 µg/mL[6] | ~0.1 µg/mL |
| Typical Limit of Quantitation (LOQ) | ~0.15 µg/mL[6] | ~0.03 µg/mL[6] | ~0.3 µg/mL |
| Linearity (R²) | > 0.999[6] | > 0.998[6] | > 0.995 |
| Precision (%RSD) | < 2%[6] | < 5%[6] | < 3% |
| Accuracy (% Recovery) | 98-102%[6] | 95-105%[6] | 97-103% |
| Sample Derivatization | Not typically required.[6] | May be required to improve volatility and thermal stability. | Not required. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally sensitive compounds like flavonoids. A reversed-phase HPLC method with UV detection is a robust approach for the routine quantification of this compound.[6][7]
a) Instrumentation and Chromatographic Conditions:
-
System: HPLC with a pump, autosampler, column oven, and UV-Vis detector.[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v). The mobile phase composition may require optimization.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).[6]
-
Injection Volume: 10 µL.[6]
b) Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[2][6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in acetonitrile to achieve a final concentration within the calibration range.[6]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[6]
c) Analysis and Quantification:
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
d) System Suitability:
Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters include theoretical plates, tailing factor, and reproducibility of injections.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds.[1] It provides both quantitative data and structural information, which is valuable for impurity identification.
a) Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC System with a 5977A MSD).[1]
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
b) Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane.[1][5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).[1]
-
Internal Standard: If required for improved accuracy, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) at a fixed concentration to all standard and sample solutions.[1][5]
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range. Add the internal standard if used.
c) Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Inject the sample solution and determine the peak area ratio.
-
Calculate the concentration of this compound in the sample using the calibration curve.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. It is particularly useful for the analysis of pure substances or simple mixtures.
a) Instrumentation:
-
System: A UV-Visible spectrophotometer with a wavelength range of at least 190-400 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
b) Method Development:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb significantly in the analytical wavelength range (e.g., methanol (B129727) or ethanol).
-
Determination of λmax: Prepare a dilute solution of this compound in the selected solvent. Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent measurements.
c) Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Sample Solution: Prepare a solution of the sample in the same solvent to obtain a theoretical concentration that falls within the linear range of the calibration curve.
d) Analysis and Quantification:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution using the Beer-Lambert law and the calibration curve.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[3][4][8] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Conclusion
The choice of an analytical technique for the quantification of this compound should be based on the specific analytical needs. HPLC-UV is recommended for routine quality control due to its high precision and throughput.[5] GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis and structural confirmation of impurities.[5] UV-Visible spectrophotometry provides a rapid and straightforward method for determining the concentration of this compound in simple matrices. Each method, when properly developed and validated, can provide reliable and accurate quantitative data to support research and drug development activities.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel 4′-Bromoflavone Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 4′-bromoflavone and its derivatives, compounds of significant interest in drug discovery due to their diverse biological activities. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
Flavonoids are a class of naturally occurring polyphenolic compounds that have garnered considerable attention in medicinal chemistry. Among them, this compound has emerged as a particularly promising scaffold. The introduction of a bromine atom at the 4′-position of the flavone (B191248) core can significantly modulate the molecule's physicochemical properties and enhance its biological efficacy. 4'-Bromoflavone (B15486) derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making them attractive candidates for further investigation in drug discovery programs.[1][2][3][4][5][6]
This guide details the prevalent synthetic routes to this compound and its analogs, provides step-by-step experimental procedures, and summarizes their biological activities with relevant quantitative data to support further research and development.
Data Presentation: Physicochemical and Biological Data
The following tables summarize key data points for 4'-bromoflavone and related derivatives, facilitating comparison and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-Bromophenyl)-4H-chromen-4-one | |
| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | |
| CAS Number | 20525-20-6 | |
| Molecular Formula | C₁₅H₉BrO₂ | |
| Molecular Weight | 301.13 g/mol | |
| Appearance | Off-White crystalline powder | |
| Melting Point | 176-178°C | |
| Purity | ≥98% |
Table 2: Anticancer Activity of this compound
| Cell Line | Activity Metric | Value | Mechanism of Action | Reference |
| Murine Hepatoma 1c1c7 | CD (Concentration to double QR activity) | 10 nM | Induction of Quinone Reductase (QR) activity | [2][3] |
| H4IIE Rat Hepatoma | - | Effective Induction | Induction of α- and μ-isoforms of Glutathione S-transferase | [2][3] |
| HepG2 / MCF-7 | - | Significant Reduction | Reduced covalent binding of benzo[a]pyrene (B130552) to DNA | [2][3] |
| - | IC₅₀ (Cytochrome P4501A1 inhibition) | 0.86 µM | Inhibition of ethoxyresorufin-O-deethylase activity | [2][3] |
Table 3: Antimicrobial Activity of Bromo-substituted Flavonoids
| Compound Class | Bacterial Strain(s) | Activity Metric (MIC) | General Observation | Reference(s) |
| Bromo-substituted flavones | Staphylococcus aureus | 31.25 - 125 µg/mL | Moderate to high antibacterial activity. | [5] |
| Bromo-substituted flavones | Gram-positive and Gram-negative bacteria | - | Flavones show superior inhibitory effects compared to chalcones and flavanones. | [4][6] |
| 6-Bromo-4-(substituted phenyl) iminoflavones | Various Gram-positive and Gram-negative bacteria | - | Good activity against tested bacteria. | |
| 6-Bromo-4-(substituted phenyl) iminoflavones | A. clavatus, C. albicans | - | Moderate to good antifungal activity. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. The most common approach involves a two-step process: the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by oxidative cyclization.
Protocol 1: Synthesis of 4-Bromo-2′-hydroxychalcone (Chalcone Intermediate)
This protocol outlines the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
2′-Hydroxyacetophenone
-
Potassium Hydroxide (B78521) (KOH)
-
1 N Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 2′-hydroxyacetophenone (584 mmol) and 4-bromobenzaldehyde (540 mmol) in methanol (1.0 L) with stirring.[2]
-
Add potassium hydroxide (1.60 mol) in portions to the solution. The solution will turn a blood-red color.[2]
-
Stir the mixture for 6 hours. During this time, the potassium salt of 4-bromo-2′-hydroxychalcone will precipitate.[2]
-
Pour the reaction mixture into cold 1 N HCl (500 ml).
-
Add concentrated HCl until the solution is acidic to precipitate the chalcone.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product to obtain 4-bromo-2′-hydroxychalcone.
Protocol 2: Oxidative Cyclization of 4-Bromo-2′-hydroxychalcone to this compound
This protocol utilizes iodine in DMSO for the conversion of the chalcone to the flavone.[7]
Materials:
-
4-Bromo-2′-hydroxychalcone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (I₂)
-
20% Sodium thiosulfate (B1220275) (Na₂S₂O₃) or Sodium sulfite (B76179) (Na₂SO₃) solution
-
Cold water
Procedure:
-
Dissolve the 4-bromo-2′-hydroxychalcone (e.g., 23 mmol) in DMSO (25 ml).[7]
-
Add a catalytic amount of iodine (e.g., 200 mg).[7]
-
Heat the reaction mixture at 80-100°C for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.[7]
-
Wash the precipitate with a 20% sodium thiosulfate or sodium sulfite solution to remove excess iodine.[7]
-
Wash the precipitate with cold water and dry.[7]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or chloroform:methanol mixture) to obtain pure this compound.[7]
Protocol 3: Microwave-Assisted Synthesis of Flavones
This method offers a more rapid synthesis route.
Materials:
-
2'-hydroxychalcone (B22705) (e.g., 0.5 mmol)
-
Acetic Acid (AcOH)
-
Microwave reactor
-
Ethyl acetate (B1210297)
Procedure:
-
Place the 2'-hydroxychalcone and 2 ml of acetic acid in a 10 mL microwave vial equipped with a magnetic stirrer.
-
Cap the vial and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at 200°C for 15-30 minutes.
-
Cool the reaction mixture to room temperature.
-
Pass the mixture through a short column of silica gel, eluting with ethyl acetate to remove baseline impurities.
-
Evaporate the solvent.
-
Purify the resulting residue by column chromatography using a hexane and ethyl acetate gradient to afford the pure flavone.
Visualizations
The following diagrams illustrate the synthesis workflow and a key signaling pathway associated with the biological activity of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Activation of the Nrf2-Keap1-ARE pathway by 4'-Bromoflavone.
Caption: Logical flow of drug discovery for 4'-Bromoflavone derivatives.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds for drug discovery. Their straightforward synthesis, coupled with significant biological activities, makes them attractive candidates for the development of new therapeutic agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of these compounds in various disease areas. Further research into the structure-activity relationships and mechanisms of action of novel 4'-bromoflavone derivatives is warranted to advance these promising molecules through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 4'-Bromoflavone in In Vitro Experiments
Introduction
4'-Bromoflavone is a synthetic flavonoid derivative investigated for its potent biological activities, including antioxidative and chemopreventive properties. A key mechanism of its action involves the induction of phase II detoxification enzymes, such as quinone reductase and glutathione (B108866) S-transferase.[1] This is primarily achieved through the activation of the Nrf2-Keap1-ARE (Nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1-Antioxidant Response Element) signaling pathway. Like many flavonoids, 4'-Bromoflavone is a hydrophobic molecule, which presents challenges for its dissolution in aqueous buffers and cell culture media required for in vitro studies.[2] This document provides detailed protocols for effectively dissolving 4'-Bromoflavone and preparing solutions for successful in vitro experiments.
Data Presentation: Solubility and Recommended Concentrations
The primary challenge in working with 4'-Bromoflavone is its low aqueous solubility.[2] Proper solvent selection and handling are critical to avoid precipitation and ensure accurate, reproducible results.
Table 1: Solubility Profile of 4'-Bromoflavone
| Solvent | Solubility | Application | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for stock solutions | Capable of dissolving a wide range of nonpolar compounds.[2][3] |
| Ethanol | Soluble | Alternative for stock solutions | Less commonly used for initial stock preparation in cell-based assays compared to DMSO.[3][4] |
| Methanol | Soluble | Extraction and analysis | Often used for extracting flavonoids from plant materials; provides good solubility.[5][6] |
| Acetone, Chloroform, Diethyl Ether | Soluble | Extraction of less polar flavonoids | Suitable for less polar flavonoid structures.[5] |
| Water / Aqueous Buffers | Very Low / Insoluble | Not recommended for stock solutions | Direct dissolution in cell culture media or PBS will lead to precipitation.[2] |
Table 2: Key Parameters for In Vitro Experiments
| Parameter | Recommendation | Rationale & Citation |
| Stock Solution Concentration | 10 mM (in 100% DMSO) | A standard high-concentration starting point for serial dilutions.[2] |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots | Minimizes degradation and prevents precipitation from repeated freeze-thaw cycles.[2][3] |
| Final DMSO Concentration in Assay | ≤ 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be toxic to cells. Always run a vehicle control to assess solvent effects on your specific cell line.[2] |
| Working Solution Preparation | Serial dilution in pre-warmed (37°C) medium | Minimizes thermal and polarity shock, reducing the risk of precipitation.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution.
Materials:
-
4'-Bromoflavone powder (MW: 301.13 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh out 3.01 mg of 4'-Bromoflavone powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.[3] If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[3]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous cell culture medium to achieve the desired final concentration. This method is designed to minimize precipitation.[3]
Example: Preparing a 10 µM final concentration
-
Pre-warm Medium: Pre-warm the sterile cell culture medium to 37°C in a water bath. This helps improve the solubility of the compound upon dilution.[2]
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation caused by a large polarity shock, first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium to achieve the target concentration of 10 µM.
-
Crucial Step: Add the stock solution to the medium while gently swirling or vortexing the tube.[2] This ensures rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the 4'-Bromoflavone. This is essential to distinguish the effects of the compound from the effects of the solvent.[2]
Mandatory Visualizations
Signaling Pathways
4'-Bromoflavone has been shown to modulate key signaling pathways involved in cellular defense and proliferation.
Caption: Nrf2-Keap1-ARE pathway activation by 4'-Bromoflavone.
Caption: Inhibition of the PI3K/Akt/FOXO3a pathway by flavones.[7]
Experimental Workflow
The following diagram illustrates the logical flow for preparing 4'-Bromoflavone for an in vitro assay.
References
- 1. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 7. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-Bromoflavone: A Molecular Probe for Interrogating Chemopreventive Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromoflavone is a synthetic flavonoid derivative that has emerged as a valuable molecular probe in chemical biology, particularly in the field of cancer chemoprevention. Its utility lies in its ability to potently and selectively modulate the activity of key enzymes involved in the metabolic activation and detoxification of carcinogens. These notes provide an in-depth overview of 4'-Bromoflavone's applications, mechanism of action, and detailed protocols for its use in experimental settings.
Mechanism of Action
4'-Bromoflavone exerts its biological effects through a dual mechanism involving the induction of phase II detoxification enzymes and the inhibition of phase I activating enzymes. This bifunctional activity makes it a powerful tool for studying cellular defense mechanisms against carcinogenic insults.
Induction of Phase II Detoxification Enzymes
The primary mechanism of action of 4'-Bromoflavone is the robust induction of phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1 or QR) and glutathione (B108866) S-transferases (GSTs). This induction is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. 4'-Bromoflavone, an electrophilic molecule, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of genes encoding for phase II enzymes, thereby upregulating their expression.
Nrf2-Keap1-ARE Signaling Pathway
Caption: Activation of the Nrf2-Keap1-ARE pathway by 4'-Bromoflavone.
Inhibition of Phase I Activating Enzymes
In addition to inducing protective enzymes, 4'-Bromoflavone also acts as a potent inhibitor of cytochrome P450 1A1 (CYP1A1), a key phase I enzyme involved in the metabolic activation of pro-carcinogens, such as benzo[a]pyrene.[2] By inhibiting CYP1A1, 4'-Bromoflavone reduces the formation of reactive carcinogenic metabolites that can damage DNA.
Quantitative Data
The following table summarizes the key quantitative data for the biological activity of 4'-Bromoflavone.
| Parameter | Value | Cell Line/System | Reference |
| Quinone Reductase (QR) Induction (Concentration to double activity) | 10 nM | Murine Hepatoma 1c1c7 | [2] |
| Cytochrome P450 1A1 (CYP1A1) Inhibition (IC50) | 0.86 µM | Ethoxyresorufin-O-deethylase (EROD) assay | [2] |
Experimental Protocols
Synthesis of 4'-Bromoflavone
This protocol describes a two-step synthesis of 4'-Bromoflavone, beginning with the Claisen-Schmidt condensation to form the chalcone (B49325) intermediate, followed by oxidative cyclization.
Synthesis Workflow
References
Application Notes and Protocols for High-Throughput Screening of 4′-Bromoflavone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4′-Bromoflavone is a synthetic flavonoid that has garnered significant interest as a potential cancer chemopreventive agent. Its mechanism of action is primarily attributed to its ability to potently induce phase II detoxification enzymes, such as quinone reductase (QR) and glutathione (B108866) S-transferase (GST), through the activation of the Nrf2-Keap1-ARE signaling pathway. Additionally, this compound has been shown to inhibit phase I enzymes like cytochrome P450 1A1 (CYP1A1), further contributing to its protective effects against carcinogens. The promising biological profile of this compound makes its analogs attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of a library of this compound analogs. The focus is on assays relevant to the known mechanisms of action of the parent compound, including the induction of cytoprotective enzymes and the inhibition of metabolic enzymes.
Target Signaling Pathway: Nrf2-Keap1-ARE Axis
The primary signaling pathway modulated by 4'-Bromoflavone is the Keap1-Nrf2-ARE pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like 4'-Bromoflavone, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating the expression of a battery of cytoprotective enzymes and proteins.
High-Throughput Screening Workflow
A typical HTS workflow for the identification of lead compounds from a library of 4'-Bromoflavone analogs involves a series of sequential assays, starting with primary screens to identify active compounds ("hits") and followed by secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Evaluating the Antioxidant Potential of 4′-Bromoflavone: A Guide to In Vitro and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse bioactive properties, including their significant antioxidant effects. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, making the study of antioxidants a critical area of research. 4′-Bromoflavone, a synthetic derivative of the flavone (B191248) backbone, is a compound of interest for its potential pharmacological activities. The strategic placement of a bromine atom on the B-ring may influence its physicochemical properties and, consequently, its antioxidant capacity.
These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antioxidant activity of this compound. A multi-assay approach is recommended to establish a thorough antioxidant profile, encompassing both chemical and cellular-based methods. The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (SET).[1] The assays described herein cover these principal mechanisms.
In Vitro Antioxidant Capacity Assays
A battery of in vitro assays is essential to characterize the antioxidant profile of this compound. These assays are based on different chemical reactions and provide a foundational understanding of the compound's radical scavenging and reducing capabilities.[2]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[2] DPPH is a stable free radical that is purple in color.[3] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[4] The degree of discoloration is proportional to the antioxidant's scavenging activity and can be quantified spectrophotometrically.[3][4]
Experimental Protocol:
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.[5]
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
Serial Dilutions: Prepare a range of concentrations of this compound by serial dilution from the stock solution.
-
Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the test compound.[2]
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of this compound, positive control, or solvent (for the blank).[5]
-
Add 180 µL of the 0.1 mM DPPH working solution to each well.[5]
-
Incubate the plate in the dark at room temperature for 30 minutes.[3][5]
-
Measure the absorbance at 515-517 nm using a microplate reader.[3][5]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2]
Where:
-
A_control is the absorbance of the blank (DPPH solution and solvent).
-
A_sample is the absorbance of the test compound with DPPH solution.
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.[2] A study on synthesized 3-bromo-flavone reported weak antioxidant activity with an IC50 value of 71.419 ppm in a DPPH assay.[6]
ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[7] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decolorization is measured spectrophotometrically.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.[2]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2] Dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 (± 0.02) at 734 nm.[7]
-
This compound Solutions: Prepare serial dilutions of this compound as described for the DPPH assay.
-
Positive Control: Use Trolox or ascorbic acid.
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the different concentrations of this compound, positive control, or solvent blank.
-
Add 190 µL of the ABTS•+ working solution to each well.[8]
-
Incubate the plate at room temperature for 6 minutes.[9]
-
Measure the absorbance at 734 nm.[7]
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated as follows:[9]
Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the test compound with the ABTS•+ solution.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[10][11] This assay is based on the single electron transfer mechanism.[12]
Experimental Protocol:
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid, then make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[10]
-
This compound Solutions: Prepare serial dilutions.
-
Standard: A ferrous sulfate (B86663) (FeSO₄·7H₂O) solution of known concentration.
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the sample or standard to each well.[10]
-
Add 220 µL of the FRAP working solution to each well.[10]
-
Read the absorbance at 593 nm.[10]
Data Analysis: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
Cellular Antioxidant Activity (CAA) Assay
While in vitro chemical assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the antioxidant. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential.[13][14]
Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2′,7′-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.[15] DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent 2′,7′-dichlorofluorescin (DCFH).[14] In the presence of ROS, generated by an initiator like 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[5] An effective antioxidant will scavenge the ROS and thus reduce the rate of DCF formation.[16]
Experimental Protocol:
Cell Culture and Seeding:
-
Human hepatocellular carcinoma (HepG2) cells are commonly used.
-
Seed HepG2 cells at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom microplate and allow them to attach overnight.[5]
Assay Procedure:
-
Remove the growth medium from the wells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of medium containing the test compound (this compound at various concentrations) and 25 µM DCFH-DA for 1 hour at 37°C.[5]
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH (dissolved in Hank's Balanced Salt Solution - HBSS) to each well to induce oxidative stress.[5]
-
Immediately place the microplate into a fluorescence plate reader.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
Data Analysis: The area under the curve (AUC) for fluorescence versus time is calculated for both the control and sample-treated wells. The CAA value is calculated as follows:
Where:
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
The EC50 value, the concentration of the compound required to produce a 50% reduction in fluorescence, can be determined from the dose-response curve.
Data Presentation
All quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison of the antioxidant activity of this compound with standard antioxidants.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |
| DPPH | IC50 (µM) | Experimental Value | Experimental Value |
| ABTS | TEAC (µmol TE/µmol) | Experimental Value | 1.0 |
| FRAP | Fe²⁺ Equivalents (µmol/µmol) | Experimental Value | Experimental Value |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Quercetin) |
| CAA | EC50 (µM) | Experimental Value | Experimental Value |
Visualizations
Diagrams illustrating the experimental workflows and underlying principles can aid in the understanding and execution of these antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Caption: Primary Mechanisms of Antioxidant Action.
References
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
Application Notes and Protocols: 4′-Bromoflavone in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4′-bromoflavone in the study of enzyme kinetics, with a particular focus on its inhibitory effects on Cytochrome P450 1A1 (CYP1A1). Detailed protocols for relevant experiments are provided to facilitate research and development.
Introduction
This compound is a synthetic flavonoid derivative that has garnered significant interest in pharmacology and drug development due to its biological activities. It is a potent inhibitor of the phase I metabolizing enzyme Cytochrome P450 1A1 (CYP1A1) and an inducer of phase II detoxification enzymes. This dual activity makes it a subject of study for its potential chemopreventive properties. Understanding the kinetics of its interaction with enzymes like CYP1A1 is crucial for elucidating its mechanism of action and for the development of new therapeutic agents.
Mechanism of Action
This compound exerts its effects primarily through two mechanisms:
-
Inhibition of CYP1A1: It acts as a competitive inhibitor of CYP1A1, an enzyme involved in the metabolic activation of pro-carcinogens. By inhibiting CYP1A1, this compound can prevent the conversion of these substances into their active, carcinogenic forms.
-
Induction of Phase II Enzymes: It can induce the expression of phase II detoxification enzymes, such as quinone reductase (QR) and glutathione (B108866) S-transferases (GSTs). These enzymes play a critical role in neutralizing and eliminating toxins and carcinogens from the body.
The inhibitory effect on CYP1A1 is a key aspect of its potential as a chemopreventive agent and a tool for studying enzyme kinetics.
Quantitative Data Summary
The inhibitory potency of this compound against CYP1A1 has been quantified, providing valuable data for kinetic studies.
| Compound | Target Enzyme | Assay | IC50 | Inhibition Type |
| This compound | Cytochrome P450 1A1 (CYP1A1) | Ethoxyresorufin-O-deethylase (EROD) | 0.86 µM[1] | Competitive |
Table 1: Inhibitory Activity of this compound. This table summarizes the key quantitative data regarding the inhibition of CYP1A1 by this compound.
Signaling Pathway Interactions
The activity of this compound is intertwined with key cellular signaling pathways that regulate xenobiotic metabolism and cellular defense mechanisms. Its inhibition of CYP1A1 and induction of phase II enzymes suggest interactions with the Aryl Hydrocarbon Receptor (AhR) and Nrf2 signaling pathways.
The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including CYP1A1. Many flavonoids are known to interact with the AhR. This compound's potent inhibition of CYP1A1, a primary target gene of the AhR signaling pathway, suggests a potential interaction with this pathway. It may act as an antagonist or a weak partial agonist of the AhR, thereby preventing the transcriptional activation of CYP1A1 by environmental toxins and pro-carcinogens.
Figure 1: Postulated Interaction of 4'-Bromoflavone with the AhR Signaling Pathway. This diagram illustrates how 4'-bromoflavone may interfere with the activation of pro-carcinogens by inhibiting CYP1A1 and potentially antagonizing the AhR.
The transcription factor Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous phase II detoxification enzymes. Flavonoids are well-documented activators of the Nrf2 pathway. This compound's ability to induce phase II enzymes strongly suggests that it may activate the Nrf2 signaling pathway, leading to enhanced cellular protection against oxidative stress and carcinogens.
Figure 2: Proposed Activation of the Nrf2 Signaling Pathway by 4'-Bromoflavone. This diagram shows the likely mechanism by which 4'-bromoflavone induces the expression of protective phase II enzymes through the activation of Nrf2.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound for CYP1A1 Activity
This protocol describes an in vitro assay to determine the concentration of this compound that inhibits 50% of the activity of CYP1A1, using the ethoxyresorufin-O-deethylase (EROD) assay.
-
Human liver microsomes or recombinant human CYP1A1
-
This compound (stock solution in DMSO)
-
7-Ethoxyresorufin (B15458) (substrate, stock solution in DMSO)
-
Resorufin (B1680543) (standard for calibration curve, stock solution in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
96-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)
-
Acetonitrile or other suitable solvent to stop the reaction
Figure 3: Experimental Workflow for IC50 Determination of 4'-Bromoflavone. This flowchart outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of 4'-bromoflavone on CYP1A1 activity.
-
Prepare a standard curve for resorufin: Prepare serial dilutions of resorufin in the assay buffer to generate a standard curve for quantifying the amount of product formed.
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer. Also, include a vehicle control (DMSO without inhibitor).
-
Set up the reaction mixture: In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes or recombinant CYP1A1
-
This compound dilution or vehicle
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add 7-ethoxyresorufin to each well and start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction: Terminate the reaction by adding a stopping solution, such as acetonitrile.
-
Measure fluorescence: Read the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths for resorufin.
-
Data analysis:
-
Use the resorufin standard curve to convert fluorescence readings to the amount of product formed.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Inhibition Constant (Ki) for this compound
This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition of this compound on CYP1A1.
-
Same as for the IC50 determination protocol.
Figure 4: Workflow for Determining the Inhibition Constant (Ki). This diagram outlines the process for determining the Ki value and the mode of inhibition of 4'-bromoflavone on CYP1A1.
-
Set up reaction conditions: Prepare a matrix of reactions with varying concentrations of the substrate (7-ethoxyresorufin) and at least two different fixed concentrations of this compound, in addition to a control with no inhibitor.
-
Perform the EROD assay: For each condition, perform the EROD assay as described in Protocol 1 to measure the initial reaction velocity (rate of resorufin formation).
-
Data analysis:
-
Michaelis-Menten Plot: For each concentration of this compound, plot the initial velocity (V) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: To determine the mode of inhibition, create a double reciprocal plot (1/V vs. 1/[S]).
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive inhibition: The lines will be parallel.
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
-
Calculate Ki: Based on the mode of inhibition, use the appropriate equations to calculate the Ki value. For competitive inhibition, the following equation can be used with the apparent Km (Km_app) obtained from the inhibited reactions:
-
Km_app = Km * (1 + [I]/Ki)
-
Where [I] is the concentration of the inhibitor.
-
-
By following these detailed protocols, researchers can effectively study the enzyme kinetics of this compound and its impact on important metabolic pathways, contributing to a better understanding of its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Bromoflavone
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the synthesis of 4'-Bromoflavone. This resource offers troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to enhance reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4'-Bromoflavone?
The most common and effective method for synthesizing 4'-Bromoflavone involves a two-step process. The first step is the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591) to form 2'-hydroxy-4-bromochalcone. The second step is the oxidative cyclization of this chalcone (B49325) intermediate to yield the final 4'-Bromoflavone product.
Q2: My overall yield for 4'-Bromoflavone is low. Which step is the most likely cause?
Low yields can occur in either the initial Claisen-Schmidt condensation or the subsequent oxidative cyclization. It is crucial to monitor the yield and purity of the intermediate chalcone. If the chalcone yield is low, troubleshooting should focus on the condensation reaction. If the chalcone is produced in good yield but the final flavone (B191248) yield is poor, the cyclization step requires optimization.
Q3: What are the common side reactions that can lower the yield of 4'-Bromoflavone?
During the initial chalcone synthesis, side reactions can include self-condensation of the acetophenone (B1666503) and Cannizzaro reaction of the benzaldehyde. In the cyclization step, the formation of aurones instead of flavones can be a significant side reaction, depending on the reaction conditions. Incomplete oxidation can also lead to the flavanone (B1672756) intermediate as a byproduct.
Q4: How can I effectively purify the final 4'-Bromoflavone product?
Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid. If recrystallization does not yield a product of sufficient purity, column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system is a reliable alternative.
Q5: Are there greener or more efficient methods for this synthesis?
Microwave-assisted synthesis has been shown to significantly reduce reaction times for the Claisen-Schmidt condensation, often from hours to minutes, while maintaining good yields.[1] For the cyclization step, methods using catalytic amounts of iodine or other milder oxidizing agents are considered more environmentally friendly than those requiring stoichiometric amounts of harsh oxidants.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No 4'-Bromochalcone Intermediate Formation | 1. Inactive or insufficient base catalyst (e.g., NaOH, KOH). 2. Poor quality of starting materials (2'-hydroxyacetophenone, 4-bromobenzaldehyde). 3. Insufficient reaction time or inadequate temperature. | 1. Prepare a fresh solution of the base catalyst. Ensure the correct molar ratio is used. 2. Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, melting point). 3. For conventional methods, ensure the reaction runs for the recommended time with continuous stirring. Monitor reaction progress using Thin Layer Chromatography (TLC).[3] |
| Oily Chalcone Product That Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Wash the crude product thoroughly with cold water to remove any remaining base and other water-soluble impurities. 2. Attempt recrystallization from a minimal amount of hot ethanol. If it still oils out, try adding a small amount of water to the ethanolic solution to induce crystallization. Ensure the product is thoroughly dried under vacuum. |
| Low Yield of 4'-Bromoflavone from Chalcone | 1. Incomplete cyclization of the chalcone. 2. Ineffective oxidizing agent. 3. Suboptimal reaction temperature. 4. Formation of side products (e.g., aurones). | 1. Ensure sufficient reaction time for the cyclization step; monitor with TLC. 2. Verify the quality and concentration of the oxidizing agent (e.g., iodine). 3. Optimize the reaction temperature; many oxidative cyclizations require reflux.[2] 4. Adjust reaction conditions; for example, the choice of solvent and catalyst can influence the reaction pathway towards either flavone or aurone (B1235358) formation.[4] |
| Presence of Flavanone Impurity in the Final Product | Incomplete oxidation of the flavanone intermediate to the flavone. | 1. Increase the amount of the oxidizing agent. 2. Extend the reaction time. 3. Ensure the reaction temperature is optimal for the oxidation step. |
| Difficulty in Purifying the Final Flavone Product | 1. Presence of unreacted chalcone. 2. Formation of multiple side products due to harsh reaction conditions. | 1. Optimize the cyclization reaction to ensure complete conversion of the chalcone. 2. Consider using milder cyclization reagents, such as catalytic iodine in DMSO.[2] Utilize column chromatography for purification if recrystallization is ineffective. |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of the Chalcone Intermediate
| Method | Catalyst | Solvent | Reaction Time | Yield (%) |
| Conventional | 10% NaOH | Ethanol | 3 hours | ~95 |
| Microwave-Assisted | 10% NaOH | Ethanol | 45 seconds | ~89 |
Source: Adapted from various reports on chalcone synthesis.[1][5]
Table 2: Yields for I₂-DMSO Mediated Oxidative Cyclization of 2'-Hydroxychalcones to Flavones
| Chalcone Substituents (A-ring / B-ring) | Reaction Conditions | Yield (%) |
| Unsubstituted | I₂ (catalytic), DMSO, Reflux, 2h | 87 |
| 5'-OH, 7'-OH / Unsubstituted | I₂ (catalytic), DMSO, Reflux | 46 |
| Various alkoxy, halo, nitro groups | I₂ (1 mol equiv.), DMSO | 85-97 |
Source: Data adapted from various reports on the classical iodine/DMSO method.[2]
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4-bromochalcone (Intermediate)
Materials:
-
2'-hydroxyacetophenone
-
4-bromobenzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.
-
Add 4-bromobenzaldehyde (1 equivalent) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a 40% aqueous solution of NaOH dropwise to the stirred mixture.
-
Continue stirring at room temperature for 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2'-hydroxy-4-bromochalcone.
Protocol 2: Oxidative Cyclization to 4'-Bromoflavone using Iodine in DMSO
Materials:
-
2'-hydroxy-4-bromochalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (20%)
Procedure:
-
Dissolve the 2'-hydroxy-4-bromochalcone (1 equivalent) in DMSO in a round-bottom flask.[2]
-
Add a catalytic amount of iodine to the solution.[2]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.[2]
-
Filter the resulting precipitate and wash it with a 20% sodium thiosulfate solution to remove excess iodine.[2]
-
Wash the precipitate with cold water and dry.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure 4'-Bromoflavone.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of 4'-Bromoflavone.
Caption: Decision tree for troubleshooting low yield issues.
Caption: Reaction pathways in the cyclization of the chalcone intermediate.
References
Technical Support Center: Purification of 4′-Bromoflavone
Welcome to the technical support center for 4′-Bromoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound typically arise from the synthesis process. Common synthetic routes, such as the oxidative cyclization of o-hydroxychalcones, can lead to several process-related impurities.[1] These may include:
-
Unreacted Starting Materials: Such as the corresponding 2'-hydroxychalcone (B22705) precursor.
-
Side-Reaction Products: Depending on the reaction conditions, other flavonoidic compounds like flavanones, flavonols, or aurones can form simultaneously.[1][2]
-
Over- or Under-brominated Analogs: If bromination is part of the synthetic route, species with incorrect bromination patterns could be present.
-
Reagents and Catalysts: Residual reagents or catalysts used during the synthesis.[3]
Q2: What is the recommended starting method for purifying crude this compound?
A2: For purifying crystalline organic solids like this compound, recrystallization is the most common and convenient starting point.[4][5] It is effective for removing minor impurities and can yield high-purity material if an appropriate solvent is chosen.[4] If recrystallization fails to provide the desired purity, or if the crude product contains a complex mixture of impurities, column chromatography is the recommended next step.[6][7]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound. The choice depends on the available instrumentation and the required level of detail.
-
High-Performance Liquid Chromatography (HPLC): The recommended method for routine quality control and accurate quantification of purity.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent alternative for identifying and quantifying volatile impurities, provided the compound is thermally stable.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity without a reference standard.[8][9]
-
Melting Point Analysis: A simple and rapid technique. A sharp melting point range close to the literature value (176-178°C) indicates high purity.[4] Impurities will typically cause a depression and broadening of the melting point range.[4]
Troubleshooting Guides
Recrystallization Issues
Q4: My compound "oiled out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the solid melts and forms a liquid phase before dissolving in the hot solvent, or when it precipitates from the cooling solution as a supercooled liquid. This is common when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. Add a small additional volume (10-20%) of the hot solvent to lower the saturation point and then allow it to cool slowly.[11]
-
Lower the Cooling Rate: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help.[12]
-
Change the Solvent System: The current solvent may be too "good." Try a solvent in which the compound has slightly lower solubility at high temperatures. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, and then add a "poor," miscible solvent (an anti-solvent) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[11][12]
-
Use a Seed Crystal: Add a tiny crystal of pure this compound to the cooling solution to induce nucleation and provide a template for crystal growth.[11]
Q5: No crystals are forming, even after the solution has cooled completely in an ice bath. What is the problem?
A5: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation has not occurred.
Solutions:
-
Induce Nucleation:
-
Increase Concentration:
-
Evaporation: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[11]
-
Anti-solvent Addition: Slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes persistently cloudy, then add a drop or two of the "good" solvent to clarify and cool slowly.[11]
-
Q6: The purified crystals are discolored (e.g., yellow or brown), but the expected appearance is off-white. How can I fix this?
A6: Discoloration is typically due to the presence of high-molecular-weight, colored impurities.
Solution:
-
Charcoal Treatment: Dissolve the impure crystals in a suitable hot solvent. Add a very small amount (1-2% of the solute weight) of activated charcoal to the hot solution. Swirl the mixture and keep it hot for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[12]
Column Chromatography Issues
Q7: My compounds are not separating well on the silica (B1680970) gel column. What can I do to improve the separation?
A7: Poor separation can be caused by several factors, including incorrect mobile phase polarity, improper column packing, or overloading the column.
Solutions:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. If compounds are eluting too quickly with no separation, decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate (B1210297) ratio). If the compounds are stuck at the top of the column, increase the eluent's polarity. Use Thin-Layer Chromatography (TLC) to test various solvent systems to find one that gives good separation of the components.[7]
-
Check Column Packing: The adsorbent must be packed uniformly without any cracks or air bubbles, as these will lead to poor separation.[13] Ensure the silica gel is fully settled into a homogenous bed.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a weight of adsorbent that is 20-50 times the sample weight.[6] The sample should be loaded onto the column in the smallest possible volume of solvent.[13]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the single-solvent recrystallization of this compound.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different test solvent to each tube.
-
Observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly or not at all at room temperature.[4]
-
Gently heat the test tubes that showed poor solubility. A suitable solvent will dissolve the compound completely at its boiling point.[4]
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of pure crystals.[4]
2. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with gentle swirling.
-
Continue adding the hot solvent just until all the solid has dissolved. Avoid adding a large excess of solvent.[4]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat source. Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[12]
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4][12]
5. Collection and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying this compound using silica gel column chromatography.[6][13]
1. Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[13]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., n-hexane).[13]
-
Carefully pour the slurry into the column. Tap the side of the column gently to ensure even packing and remove any air bubbles.[13]
-
Add another thin layer of sand on top of the silica gel to protect the surface when adding the sample and eluent.[13]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude this compound in the minimum amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).[13]
-
Carefully apply the concentrated sample solution to the top of the column using a pipette.[13]
-
Drain the solvent until the sample has fully entered the silica gel bed.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase (eluent) to the top of the column.
-
Begin eluting the column, collecting the solvent that passes through in a series of labeled test tubes or flasks (fractions).
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds that are more strongly adsorbed to the silica gel. For this compound, a hexane/ethyl acetate system is a good starting point.
-
Monitor the separation by collecting small fractions and analyzing them using Thin-Layer Chromatography (TLC).
4. Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
This table provides recommendations for solvents to screen for the recrystallization of this compound, based on the properties of similar aromatic ketones.[11][14]
| Solvent System | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Suitability for Recrystallization | Notes |
| Ethanol (B145695) (95%) | Sparingly Soluble | Soluble | Highly Recommended | Good for single-solvent recrystallization.[14] |
| Methanol | Sparingly Soluble | Soluble | Recommended | Similar to ethanol, good for single-solvent use.[14] |
| Isopropanol | Sparingly Soluble | Soluble | Recommended | Another viable alcohol-based solvent.[14] |
| Ethyl Acetate | Moderately Soluble | Highly Soluble | Possible | May require a mixed-solvent system with an anti-solvent like hexane. |
| Hexane | Poorly Soluble | Sparingly Soluble | Good for Mixed-Solvent Systems | Can be used as an anti-solvent with a more polar solvent like ethanol or ethyl acetate.[14] |
| Toluene | Sparingly Soluble | Soluble | Possible | Good for aromatic compounds; ensure adequate ventilation. |
Table 2: Comparison of Analytical Methods for Purity Assessment
This table summarizes typical performance parameters for analyzing aromatic ketones, providing a starting point for method development for this compound.[8][15]
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass-based detection | Quantification based on nuclear spin in a magnetic field |
| Primary Use | Quantification, Purity | Quantification, Identification | Absolute Quantification, Structure Elucidation |
| Selectivity | Good to Excellent | Excellent | Excellent |
| Sensitivity | High | Very High | Moderate |
| Typical LOD | 1-10 ng/mL | 0.1-1 ng/mL | ~0.1% by weight |
| Typical LOQ | 5-50 ng/mL | 0.5-5 ng/mL | ~0.5% by weight |
| Notes | Recommended for routine quality control and purity determination. | Excellent for identifying volatile impurities. | Does not require a reference standard for quantification. |
Visualizations
References
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biomedres.us [biomedres.us]
- 4. youtube.com [youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Overcoming solubility issues of 4′-Bromoflavone in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 4′-Bromoflavone during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a synthetic flavonoid derivative investigated for its potential antioxidative and chemopreventive properties. Like many flavonoids, its planar, hydrophobic structure leads to poor solubility in water. This low aqueous solubility can significantly hinder its bioavailability in both in vitro and in vivo studies, leading to challenges in obtaining reliable and reproducible experimental results.[1][2]
Q2: What are the typical consequences of this compound's poor aqueous solubility in experimental settings?
Researchers may encounter several issues stemming from the low aqueous solubility of this compound:
-
Precipitation in Aqueous Media: The compound can precipitate out of aqueous buffers or cell culture media, especially when diluting a concentrated stock solution made in an organic solvent.[3] This leads to an inaccurate final concentration and can interfere with assays.
-
Low Bioavailability: In cell-based assays, the low solubility limits the amount of compound that can cross cell membranes and reach its intracellular targets. In animal studies, it results in poor absorption from the administration site.[1]
-
Inconsistent Results: Undissolved particles can lead to high variability between experimental replicates.[3]
-
Underestimation of Biological Activity: The true potency of the compound may be underestimated if only a small fraction is in solution and available to interact with biological targets.
Q3: What are the recommended strategies to enhance the aqueous solubility of this compound?
Several approaches can be employed to overcome the solubility challenges of this compound:
-
Use of Co-solvents: Dissolving this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before diluting it into an aqueous medium is the most common strategy.[4]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of cyclodextrins can significantly increase its aqueous solubility.[5][6]
-
Nanoparticle Formulations: Incorporating this compound into nanoparticle-based delivery systems, such as liposomes, nanoemulsions, or solid lipid nanoparticles, can improve its solubility and bioavailability.[7][8]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately or after a short time in the incubator.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[9] |
| Rapid Dilution (Solvent Shock) | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to the compound "crashing out" of solution.[3] | Perform a serial dilution. First, create an intermediate dilution of your stock in 100% DMSO. Then, add this intermediate dilution to your pre-warmed (37°C) culture medium while gently vortexing.[3] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[9] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[9] | Test the compound's solubility in a simpler buffer like PBS to see if media components are the issue. If serum is the problem, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if possible. |
| pH Shift in Incubator | The CO₂ environment in an incubator can alter the pH of the media, which may affect the solubility of the compound. | Ensure your medium is properly buffered for the CO₂ concentration in your incubator.[9] |
Issue 2: Inconsistent or Non-reproducible in vitro Assay Results
Problem: I am seeing high variability in my experimental results (e.g., cell viability, gene expression) between replicates treated with this compound.
Possible Cause and Solution:
This is often a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration of the active compound can vary significantly between wells or experiments.
-
Ensure Complete Dissolution of Stock Solution: Before preparing your working solutions, visually inspect your DMSO stock solution to ensure there are no solid particles. If needed, gently warm the stock solution (e.g., in a 37°C water bath) and vortex or sonicate to fully dissolve the compound.[3]
-
Follow Recommended Dilution Protocols: Use the serial dilution method described in the precipitation troubleshooting guide to minimize the risk of precipitation in your final working solutions.[3]
-
Determine Maximum Soluble Concentration: Perform a solubility test in your assay medium to identify the highest concentration at which this compound remains fully dissolved and conduct your experiments below this concentration.[9]
Quantitative Data
The solubility of this compound is highly dependent on the solvent system. Below is a summary of available and estimated solubility data.
| Solvent System | Solubility (mg/mL) | Solubility (mM)¹ | Notes |
| 100% DMSO | ≥ 20 (estimated)² | ≥ 66.4 | Based on data for structurally similar compounds.[7] It is a common solvent for hydrophobic flavonoids.[10] |
| 100% Ethanol | ~1-10 (estimated)³ | ~3.3 - 33.2 | Flavonoids are generally soluble in ethanol, but less so than in DMSO.[11] |
| Aqueous Buffers (e.g., PBS) | < 0.01 (estimated)⁴ | < 0.03 | Like most flavonoids, 4'-Bromoflavone is expected to be practically insoluble in water.[12] |
| 10% DMSO / 90% Corn Oil | ≥ 1 | ≥ 3.32 | This information is provided by a commercial supplier and is relevant for in vivo formulations. |
¹ Molar Mass of this compound: 301.13 g/mol ² This is an estimation based on the solubility of other small molecules in DMSO. Actual solubility should be determined experimentally. ³ This is a broad estimation based on the general solubility of flavonoids in ethanol. ⁴ Based on the very low aqueous solubility of similar flavonoids like apigenin (B1666066) (<0.005 mg/mL).[12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.01 mg of this compound powder and transfer it to a sterile tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol uses a serial dilution method to minimize the risk of precipitation when preparing working solutions in aqueous cell culture media.
Procedure:
-
Prepare Intermediate Dilution: Create an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Prepare Highest Assay Concentration: Pre-warm your complete cell culture medium to 37°C. To prepare the highest concentration needed for your assay, dilute the intermediate stock into the medium. For a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of the 1 mM intermediate stock to 999 µL of medium. Gently vortex immediately.
-
Perform Serial Dilutions: Use the highest concentration working solution from Step 2 to perform serial dilutions directly in the pre-warmed cell culture medium to generate your full concentration curve.
-
Final Check: Visually inspect all working solutions for any signs of precipitation before adding them to your cells.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a general co-precipitation method to prepare a cyclodextrin inclusion complex to improve the aqueous solubility of this compound. β-cyclodextrin is commonly used for this purpose.[13]
Materials:
-
This compound
-
β-cyclodextrin
-
Ethanol
-
Purified water
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Cyclodextrin Dissolution: Dissolve β-cyclodextrin in a 1:2 (v/v) ethanol-water solution with magnetic stirring at 55 ± 0.5 °C until a clear solution is obtained. A typical concentration is 100 mg of β-cyclodextrin per 1 mL of the solvent mixture.[13]
-
This compound Dissolution: In a separate container, dissolve this compound in ethanol. The molar ratio of this compound to β-cyclodextrin is typically 1:1.
-
Mixing: Slowly add the this compound solution dropwise to the heated cyclodextrin solution while stirring vigorously.[13]
-
Complex Formation: Continue stirring the mixture at 55 °C for 1-2 hours, then allow it to cool slowly to room temperature while stirring for an additional 24-48 hours.
-
Isolation: The resulting precipitate (the inclusion complex) can be collected by filtration or centrifugation.
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any uncomplexed cyclodextrin and then dry it under vacuum.
Protocol 4: Preparation of this compound Loaded Nanoparticles by Nanoprecipitation
This protocol outlines a general nanoprecipitation method for encapsulating hydrophobic flavonoids like this compound into polymeric nanoparticles.[8][14]
Materials:
-
This compound
-
A biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
An organic solvent (e.g., acetone (B3395972) or acetonitrile)
-
An aqueous solution (purified water), often containing a stabilizer (e.g., Polysorbate 80, Pluronic F68)
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent.
-
Aqueous Phase Preparation: Prepare the aqueous solution, with or without a stabilizer.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and the encapsulated drug to precipitate as nanoparticles.[14]
-
Solvent Evaporation: The organic solvent is then removed by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free drug or stabilizer.
-
Storage: The purified nanoparticle suspension can be used directly or lyophilized for long-term storage.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 7. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. benchchem.com [benchchem.com]
- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Technical Support Center: 4′-Bromoflavone Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 4′-bromoflavone.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the chosen solvent. Given that the melting point of this compound is 176-178°C, this is less likely to be the primary cause unless very high-boiling point solvents are used. More commonly for this compound, it may be due to:
-
High solute concentration: The solution is too concentrated, leading to rapid separation.
-
Rapid cooling: Cooling the solution too quickly prevents the molecules from orienting into a crystal lattice.
-
Inappropriate solvent: The solvent may be too "good," keeping the compound dissolved even at lower temperatures.
Troubleshooting Steps:
-
Re-heat and dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation.
-
Slow down the cooling process: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Avoid using an ice bath initially.
-
Change the solvent system: Consider using a co-solvent (binary solvent) system. Dissolve the this compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.
-
Seeding: Introduce a seed crystal (a tiny, pure crystal of this compound) to the cooled, supersaturated solution to induce crystallization.
Q2: No crystals are forming, even after the solution has been cooling for a long time. What's wrong?
A2: The absence of crystal formation suggests that the solution is not sufficiently supersaturated or there are no nucleation sites for crystals to begin forming.
Troubleshooting Steps:
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a small seed crystal of pure this compound.
-
-
Increase supersaturation:
-
Evaporation: Allow a small amount of the solvent to evaporate by leaving the flask partially uncovered in a fume hood.
-
Concentrate the solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Use an anti-solvent: If using a single solvent, you can try slowly adding a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy, then clarify with a drop or two of the "good" solvent and cool.
-
Q3: The crystallization of this compound happened too quickly, resulting in a fine powder or small needles. How can I get larger crystals?
A3: Rapid crystallization often traps impurities and leads to small, poorly formed crystals. The goal is to slow down the crystal growth process.
Troubleshooting Steps:
-
Reduce the cooling rate: Avoid placing the flask directly in an ice bath. Allow it to cool to room temperature slowly first, and then transfer it to a refrigerator or a cold room.
-
Use less supersaturation: Re-dissolve the powder in a slightly larger volume of hot solvent than the minimum required. This will cause crystallization to begin at a lower temperature, proceeding more slowly.
-
Use a different solvent: A solvent in which this compound has slightly lower solubility at elevated temperatures may promote slower crystal growth.
Q4: The recovered this compound crystals are discolored. How can I improve the color?
A4: Discoloration is usually due to the presence of impurities.
Troubleshooting Steps:
-
Charcoal treatment: Dissolve the impure this compound in a suitable hot solvent. Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution and swirl. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[1]
-
Chromatography: If recrystallization and charcoal treatment are not effective, consider purifying the crude product by column chromatography before crystallization.[1]
Q5: What is a good starting solvent for the recrystallization of this compound?
Recommended Solvents for Screening:
-
Alcohols (Ethanol, Methanol, Isopropanol)
-
Ketones (Acetone)
-
Esters (Ethyl acetate)
-
Chlorinated solvents (Dichloromethane)
-
Aromatic hydrocarbons (Toluene)
-
Mixed solvent systems (e.g., Ethanol/Water, Acetone/Water, Toluene/Hexane)
A systematic approach to solvent selection is recommended.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₉BrO₂ | [4] |
| Molecular Weight | 301.13 g/mol | [4] |
| Appearance | Off-white crystalline powder | |
| Melting Point | 176-178°C | |
| XLogP3 | 4.2 | [4] |
Table 2: Qualitative Solubility of Structurally Similar Compounds (e.g., 4-Bromochalcone)
| Solvent | Qualitative Solubility | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | --- | [5] |
| Ethanol | Soluble | Good for single-solvent recrystallization. | [3][5] |
| Methanol | Soluble | Similar to ethanol. | [3][5] |
| Acetone | Soluble | Effective for crystallization. | [5] |
| Dichloromethane | Soluble | --- | [5] |
| Water | Insoluble | Can be used as an anti-solvent. | [5] |
| Hexane | Poorly Soluble | Can be used as an anti-solvent. | [3] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate or steam bath) with gentle swirling until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, you can place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven until a constant weight is achieved.
Protocol 2: Solvent Screening for this compound Crystallization
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Room Temperature Solubility Test: To each test tube, add 0.5 mL of a different solvent from Table 2. Agitate the tubes and observe the solubility at room temperature. A suitable single solvent should not dissolve the compound at this stage.
-
Hot Solubility Test: Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the this compound completely upon heating.
-
Cooling and Crystal Formation: Allow the hot solutions that formed to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The best solvent will yield a good quantity of crystals upon cooling.
-
Mixed Solvent System Test: If a good single solvent is not found, select a "good" solvent (dissolves the compound at room temperature) and a "poor" solvent (does not dissolve the compound even when hot). Dissolve the compound in a minimal amount of the "good" solvent at room temperature, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: General experimental workflow for the recrystallization of this compound.
References
Stabilizing 4′-Bromoflavone in solution for long-term storage
Welcome to the Technical Support Center for 4′-Bromoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable long-term storage of this compound in solution. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide
Encountering issues with your this compound solutions? This guide will help you identify and resolve common problems.
| Issue | Possible Cause | Recommended Action |
| Precipitate formation in the solution upon storage. | Solvent saturation: The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature. | 1. Gently warm the solution to redissolve the precipitate. 2. Consider diluting the stock solution to a lower concentration. 3. If the issue persists, select a solvent with higher solubilizing capacity for this compound (e.g., DMSO, DMF). |
| Discoloration of the solution (e.g., turning yellow or brown). | Degradation: Exposure to light, elevated temperatures, or oxidative stress can lead to the degradation of the flavone (B191248) structure. | 1. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 2. Store solutions at or below -20°C. 3. Purge the solution with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. 4. Consider adding an antioxidant like BHT or ascorbic acid. |
| Loss of biological activity or inconsistent experimental results. | Chemical instability: The this compound may be degrading over time, leading to a decrease in the concentration of the active compound. | 1. Prepare fresh solutions more frequently. 2. Perform a stability study to determine the rate of degradation under your storage conditions (see Experimental Protocols). 3. Re-evaluate the choice of solvent and storage temperature. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Degradation Products: The new peaks likely correspond to molecules formed from the breakdown of this compound. | 1. Conduct a forced degradation study to identify potential degradation products and pathways (see Experimental Protocols). 2. Optimize storage conditions to minimize the formation of these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for long-term storage?
A1: For long-term storage, it is recommended to use aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Flavone is soluble in these organic solvents at concentrations of approximately 30 mg/mL.[1] These solvents are generally less reactive with flavonoids compared to protic solvents like alcohols, especially at room temperature. For aqueous buffers, it is advised to first dissolve the flavone in a minimal amount of an organic solvent like ethanol (B145695) and then dilute with the buffer. However, aqueous solutions are not recommended for storage for more than one day.[1]
Q2: What are the optimal temperature and light conditions for storing this compound solutions?
A2: To minimize degradation, solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C. They must also be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[2] Light, especially UV radiation, can induce photodegradation of flavonoids.[3][4][5][6]
Q3: Can I store this compound solutions in aqueous buffers?
A3: Storing this compound in aqueous solutions for extended periods is not recommended due to its low solubility and potential for hydrolysis, especially at neutral or alkaline pH.[7][8][9] If your experiment requires an aqueous buffer, it is best to prepare the solution fresh from a concentrated stock in an organic solvent just before use. Flavone is sparingly soluble in aqueous buffers, and its solubility is approximately 0.14 mg/ml in a 1:6 solution of ethanol:PBS (pH 7.2).[1] Storing aqueous solutions for more than a day is not recommended.[1]
Q4: How can I prevent the oxidation of this compound in solution?
A4: Oxidation can be a significant degradation pathway for flavonoids. To prevent this, you can take the following precautions:
-
Use deoxygenated solvents: Purge your solvent with an inert gas like argon or nitrogen before dissolving the this compound.
-
Inert atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
-
Add antioxidants: In some cases, the addition of a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT) or ascorbic acid can help stabilize the solution. However, compatibility with your downstream experiments must be verified. Flavonoids themselves have antioxidant properties, but can be susceptible to degradation.[10][11][12]
Q5: How can I check the stability of my stored this compound solution?
A5: The stability of your solution should be monitored periodically using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation. For quantitative assessment, a forced degradation study can be performed to identify potential degradation products and validate the analytical method.[13][14][15][16]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (solid, ≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined screw caps (B75204)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Pre-treatment of Vials: Ensure vials and caps are clean and dry. If possible, flush the vials with an inert gas to remove oxygen.
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 301.13 g/mol ) to prepare the desired volume of a 10 mM solution. For example, for 10 mL of a 10 mM solution, weigh 30.11 mg.
-
Dissolution: a. Transfer the weighed this compound to the amber vial. b. Add the calculated volume of anhydrous DMSO. c. Purge the headspace of the vial with an inert gas for 30-60 seconds. d. Immediately cap the vial tightly. e. Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.
-
Aliquoting and Storage: a. For frequent use, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen and moisture. b. Flush the headspace of each aliquot vial with inert gas before sealing. c. Store the vials at -20°C or -80°C, protected from light.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a general HPLC method to assess the purity and stability of this compound solutions. Method optimization may be required based on the available instrumentation and specific degradation products.
Instrumentation and Conditions:
-
HPLC System: With UV/Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 60% B
-
20-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to a working concentration (e.g., 100 µM) with the mobile phase or a suitable solvent.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Data Evaluation: Monitor the peak area of this compound over time. A significant decrease in the peak area and the emergence of new peaks indicate degradation.
Protocol 3: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[13][14][15][16]
Stress Conditions:
Prepare separate solutions of this compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours. Flavonoids are generally more susceptible to degradation under basic conditions.[7][8][9]
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by the stability-indicating HPLC method (Protocol 2).
-
Compare the chromatograms to identify degradation products and determine the percentage of degradation under each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: General degradation pathways for flavonoid compounds.
Caption: A logical approach to troubleshooting this compound solution instability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. researchgate.net [researchgate.net]
- 6. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 10. researchgate.net [researchgate.net]
- 11. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. onyxipca.com [onyxipca.com]
- 16. acdlabs.com [acdlabs.com]
Enhancing the efficiency of 4′-Bromoflavone synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 4′-Bromoflavone. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the two main stages of this compound synthesis: the Claisen-Schmidt condensation to form the chalcone (B49325) intermediate and the subsequent oxidative cyclization to the flavone (B191248).
Stage 1: Synthesis of 2'-Hydroxy-4-bromochalcone (Claisen-Schmidt Condensation)
Q1: My reaction yield for the chalcone synthesis is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Claisen-Schmidt condensation for 2'-Hydroxy-4-bromochalcone synthesis can arise from several factors:
-
Ineffective Catalyst: The base catalyst, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is crucial. Ensure the catalyst is fresh and properly stored to prevent degradation. A 10% aqueous solution of NaOH is commonly effective.[1]
-
Insufficient Reaction Time: For conventional room temperature methods, a reaction time of at least 3 hours is often recommended.[2] It is advisable to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[3]
-
Reaction Temperature: While typically performed at room temperature, gentle heating (e.g., 40-50°C) can sometimes increase the reaction rate. However, excessive heat may promote side reactions.[1]
-
Purity of Reactants: The purity of the starting materials, 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591), is critical. Impurities can inhibit the reaction or lead to unwanted byproducts. Using freshly distilled 4-bromobenzaldehyde is recommended.[1]
-
Premature Precipitation: If the product precipitates too quickly, it may trap unreacted starting materials, leading to a lower isolated yield. Ensure vigorous stirring throughout the reaction.[1]
Q2: The chalcone product I've obtained is oily and difficult to purify. What are the likely impurities and the best purification method?
A2: An oily product often indicates the presence of impurities or residual solvent.
-
Purification: Recrystallization is the most common and effective method for purifying the chalcone. Ethanol (B145695) is a suitable solvent for this purpose. The process involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form pure crystals.[2] If the product still "oils out," adding a small amount of water to the ethanolic solution can sometimes induce crystallization.
-
Washing: Thoroughly washing the crude precipitate with cold water is essential to remove water-soluble impurities like the base catalyst.
Q3: The chalcone synthesis reaction doesn't seem to be starting or is proceeding very slowly. What should I check?
A3: A sluggish or non-starting reaction is often related to the initial deprotonation step to form the enolate.
-
Catalyst Activity: Verify that your base catalyst is active. Using a fresh batch of NaOH or KOH is recommended.[1]
-
Solubility of Reactants: Ensure that the 2'-hydroxyacetophenone is fully dissolved in the solvent (e.g., ethanol) before adding the other reagents. Poor solubility will slow down the reaction.
-
Temperature: If the reaction is slow at room temperature, gentle heating may be necessary to initiate it.
Stage 2: Oxidative Cyclization to this compound
Q4: I am experiencing a low yield during the cyclization of the 2'-hydroxy-4-bromochalcone to this compound using DMSO and iodine. What could be the issue?
A4: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: The reaction often requires heating to proceed efficiently. Refluxing the reaction mixture for approximately 2-6 hours is a common practice, but the optimal time can vary.[3][4] Monitoring the reaction by TLC is crucial to determine completion and avoid unnecessary heating.
-
Degradation: Prolonged heating or excessively high temperatures can lead to the degradation of the starting material or the flavone product.[3]
-
Substituent Effects: The electronic nature of substituents on the chalcone can influence the reaction rate and yield. Electron-withdrawing groups may sometimes lead to lower yields and require optimization of reaction conditions.[1]
-
Iodine Concentration: A catalytic amount of iodine is typically sufficient. Using a large excess is unnecessary and can complicate purification.[4]
Q5: Are there any common side reactions during the DMSO/Iodine-mediated cyclization?
A5: While generally efficient, some side reactions can occur. The DMSO/iodine system is oxidative, and while it is relatively selective for the cyclization, the formation of minor, unidentified byproducts can occur, especially with prolonged reaction times or impurities in the starting chalcone. It is important to use a purified chalcone for this step to minimize side reactions.
Q6: How can I effectively purify the final this compound product?
A6: Purification of the final product is critical for obtaining a high-purity compound.
-
Work-up: After the reaction is complete, pouring the mixture into crushed ice will precipitate the crude this compound.[4] It is important to wash the precipitate with a solution of sodium thiosulfate (B1220275) to remove any residual iodine.[1]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or methanol, is a standard and effective method for purification.[3]
-
Column Chromatography: For highly pure product or to remove stubborn impurities, silica (B1680970) gel column chromatography is recommended. A common eluent system is a gradient of hexane (B92381) and ethyl acetate.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of 4'-Bromochalcone and its subsequent conversion to 4'-Bromoflavone.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 3 hours | 45 seconds | [2] |
| Yield (%) | 94.61% ± 0.6793 | 89.39% ± 0.6418 | [2] |
| Microwave Power | N/A | 140 Watts | [2] |
| Temperature | Room Temperature | Not specified | [2] |
| Table 1: Comparative data for the synthesis of 4'-Bromochalcone. |
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Oxidative Cyclization | 2'-Hydroxy-4,6-dimethoxychalcone | 4'-Bromo-5,7-dimethoxyflavanone | 52 (chalcone synthesis) | [4] |
| Oxidative Cyclization | 2'-hydroxychalcones | Flavones | 58-85 | [3] |
| Table 2: Yields for the cyclization of chalcones to flavones. |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4-bromochalcone (Conventional Method)
This protocol describes the synthesis of 2'-Hydroxy-4-bromochalcone via a Claisen-Schmidt condensation reaction at room temperature.[5]
Materials:
-
2'-Hydroxyacetophenone
-
4-Bromobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Dissolve 2'-hydroxyacetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture vigorously at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from ethanol.
Protocol 2: Synthesis of this compound via Oxidative Cyclization
This protocol outlines the synthesis of this compound from the 2'-hydroxy-4-bromochalcone intermediate using iodine in DMSO.[4]
Materials:
-
2'-Hydroxy-4-bromochalcone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (I₂)
-
Crushed ice
-
Sodium thiosulfate solution
-
Diethyl ether (for extraction, optional)
Procedure:
-
Dissolve the 2'-hydroxy-4-bromochalcone (1.0 eq) in DMSO in a round-bottom flask.
-
Add a catalytic amount of solid iodine to the solution.
-
Reflux the reaction mixture for approximately 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a sodium thiosulfate solution to remove excess iodine, followed by a water wash.
-
Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.
Visualizations
Experimental Workflow
Troubleshooting Logic for Low Chalcone Yield
Nrf2 Signaling Pathway Activation by 4'-Bromoflavone
4'-Bromoflavone has been noted for its potential to activate the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.
References
Side reactions to avoid during 4′-Bromoflavone synthesis
Welcome to the technical support center for 4'-Bromoflavone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important flavone (B191248) derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of 4'-Bromoflavone, covering the main synthetic routes: the Algar-Flynn-Oyamada (AFO) reaction and the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization.
Synthesis of the Chalcone (B49325) Precursor: 2'-Hydroxy-4'-bromochalcone
The successful synthesis of 4'-Bromoflavone often begins with the efficient preparation of its chalcone precursor.
Q1: I am observing a low yield in my Claisen-Schmidt condensation to form 2'-hydroxy-4'-bromochalcone. What are the likely causes and how can I improve it?
A1: Low yields in this condensation reaction can be attributed to several factors:
-
Suboptimal Reaction Conditions: Ensure that the reaction time and temperature are appropriate. For instance, a common method involves stirring the reactants at room temperature for about 3 hours.
-
Base Catalyst Issues: The concentration and freshness of the base (e.g., NaOH or KOH) are critical. A 10% aqueous solution of NaOH is often effective.
-
Impure Reactants: The purity of the starting materials, 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591), is paramount. Impurities can lead to unwanted side reactions.
Q2: What are the primary side reactions to be aware of during the synthesis of the chalcone precursor?
A2: The main side reaction of concern is the Cannizzaro reaction of 4-bromobenzaldehyde. Since it lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield 4-bromobenzyl alcohol and 4-bromobenzoic acid.
To minimize this:
-
Maintain a controlled temperature, preferably at room temperature or below.
-
Add the base solution dropwise to avoid localized high concentrations.
Another potential side reaction is the self-condensation of 2'-hydroxyacetophenone , although this is generally less favored than the reaction with the more electrophilic 4-bromobenzaldehyde.
Algar-Flynn-Oyamada (AFO) Reaction Route
This route involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) to a flavonol, which in the case of 4'-Bromoflavone synthesis, would be followed by dehydroxylation if the flavone is the desired product. However, for simplicity, we will address the direct formation of flavone-like structures and their side products.
Q3: During the AFO reaction of 2'-hydroxy-4'-bromochalcone, I am isolating significant amounts of byproducts. What are they and how can I favor the formation of the desired flavone?
A3: The AFO reaction is known to produce a mixture of products. The primary side products are aurones and dihydroflavonols . The formation of aurones is particularly favored when the chalcone has a substituent at the 6' position. While your precursor does not have a 6'-substituent, reaction conditions can still influence the product distribution.
To favor the flavone (or flavonol):
-
Control of pH: The reaction is performed under alkaline conditions with hydrogen peroxide. Careful control of the base concentration is crucial.
-
Temperature: The reaction is typically carried out at room temperature. Elevated temperatures may promote side reactions.
Q4: My TLC plate shows multiple spots after the AFO reaction. How can I effectively purify the 4'-Bromoflavone?
A4: Purification can be achieved through column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate, should allow for the separation of the 4'-Bromoflavone from the more polar dihydroflavonol and the isomeric aurone.
Baker-Venkataraman Rearrangement Route
This two-step route involves the rearrangement of an O-acylated 2'-hydroxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization.
Q5: The Baker-Venkataraman rearrangement of 2-(4-bromobenzoyloxy)acetophenone is giving me a poor yield of the 1,3-diketone. What could be the issue?
A5: The success of the Baker-Venkataraman rearrangement hinges on anhydrous conditions and a suitable base.[1]
-
Presence of Water: Any moisture in the reaction can lead to the hydrolysis of the starting ester, 2-(4-bromobenzoyloxy)acetophenone, back to 2'-hydroxyacetophenone and 4-bromobenzoic acid, thus reducing the yield of the desired 1,3-diketone.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Strength and Solubility: A strong base like potassium tert-butoxide or sodium hydride is often used. The choice of an appropriate anhydrous aprotic solvent (e.g., THF, DMSO) is important to ensure the solubility of the reactants and the base.[1]
Q6: The final acid-catalyzed cyclization of the 1,3-diketone to 4'-Bromoflavone is not going to completion. How can I drive the reaction forward?
A6: Incomplete cyclization of the 1-(2-hydroxyphenyl)-3-(4-bromophenyl)propane-1,3-dione intermediate can be a hurdle.
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid in glacial acetic acid, is typically required for the dehydrative cyclization. Ensure the catalyst is of good quality and used in an appropriate concentration.
-
Reaction Time and Temperature: The reaction may require heating (reflux) for a sufficient amount of time to ensure complete conversion. Monitor the reaction progress using thin-layer chromatography (TLC).
Data Presentation
The following tables summarize quantitative data for key steps in the synthesis of 4'-Bromoflavone and its precursors.
Table 1: Comparison of Synthesis Methods for 4'-Bromochalcone
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | 10% NaOH | Ethanol (B145695) | 3 hours | 94.61 ± 0.68 | [2] |
| Microwave-assisted | 10% NaOH | Ethanol | 45 seconds | 89.39 ± 0.64 | [2] |
Table 2: Potential Side Products in 4'-Bromoflavone Synthesis and Mitigation Strategies
| Synthetic Route | Side Product | Reason for Formation | Mitigation Strategy |
| Chalcone Synthesis | 4-Bromobenzyl alcohol & 4-Bromobenzoic acid | Cannizzaro reaction of 4-bromobenzaldehyde | Control temperature and add base dropwise. |
| AFO Reaction | Aurone | Competing cyclization pathway | Optimize pH and temperature. |
| AFO Reaction | Dihydroflavonol | Incomplete oxidation | Ensure sufficient reaction time and oxidant. |
| Baker-Venkataraman | 2'-Hydroxyacetophenone & 4-Bromobenzoic acid | Hydrolysis of starting ester | Use anhydrous conditions.[1] |
| Baker-Venkataraman | Unreacted 1,3-Diketone | Incomplete cyclization | Use a strong acid catalyst and ensure adequate reaction time/temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4'-bromochalcone (Conventional Method)
-
Preparation: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 eq.) and 4-bromobenzaldehyde (1 eq.) in ethanol.
-
Catalysis: Cool the mixture in an ice bath and add a 10% aqueous solution of NaOH dropwise with constant stirring.
-
Reaction: Continue stirring at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain pure 2'-hydroxy-4'-bromochalcone.
Protocol 2: Synthesis of 4'-Bromoflavone via Oxidative Cyclization
-
Preparation: Dissolve 2'-hydroxy-4'-bromochalcone (1 eq.) in DMSO.
-
Catalysis: Add a catalytic amount of solid iodine to the solution.
-
Reaction: Reflux the mixture for approximately 2 hours, monitoring the reaction's progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into crushed ice to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration and wash with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a water wash. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Diagram 1: Synthetic Pathways to 4'-Bromoflavone
Caption: Overview of the two primary synthetic routes to 4'-Bromoflavone.
Diagram 2: Troubleshooting Logic for Low Yield in Chalcone Synthesis
Caption: A logical workflow for troubleshooting low yields in chalcone synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 4′-Bromoflavone for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4′-Bromoflavone. Below, you will find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale to preclinical production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method involves a two-step process. The first step is the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591) to form 2'-hydroxy-4'-bromochalcone.[1] This is followed by an oxidative cyclization of the chalcone (B49325) intermediate to yield this compound.[1][2] This route is favored due to the ready availability of starting materials and generally high yields.
Q2: What are the critical parameters to consider when scaling up the Claisen-Schmidt condensation?
A2: When scaling up the initial condensation step, temperature control, efficient mixing, and the rate of addition of the base catalyst (e.g., NaOH or KOH) are critical. Inadequate mixing can lead to localized high concentrations of the base, promoting side reactions. On a larger scale, the exothermic nature of the reaction may be more pronounced, necessitating external cooling to maintain the optimal reaction temperature.
Q3: Which method is recommended for the oxidative cyclization of the chalcone intermediate at a larger scale?
A3: For the oxidative cyclization of 2'-hydroxy-4'-bromochalcone, the use of iodine in dimethyl sulfoxide (B87167) (DMSO) is a widely adopted and effective method.[1][2] This system is advantageous as it avoids harsh reagents and the DMSO acts as both a solvent and an oxidant to regenerate the iodine catalyst.[3]
Q4: How can I minimize the formation of side products during the synthesis?
A4: To minimize side products, ensure the purity of your starting materials. During the Claisen-Schmidt condensation, side reactions can include the self-condensation of acetophenone (B1666503) or the Cannizzaro reaction of the aldehyde.[4] These can be minimized by controlling the reaction temperature and the stoichiometry of the reactants. In the cyclization step, incomplete oxidation can lead to the formation of the flavanone (B1672756) intermediate.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure complete conversion.
Q5: What are the most effective methods for purifying this compound at a preclinical scale?
A5: At a larger scale, purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or methanol.[6] For impurities that are difficult to remove by recrystallization, column chromatography using silica (B1680970) gel is a reliable alternative.[6] However, for large quantities, chromatography can be resource-intensive. Therefore, optimizing the reaction to minimize impurities is the preferred strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Claisen-Schmidt Condensation | - Incomplete reaction due to insufficient reaction time or low temperature.- Poor solubility of reactants.- Suboptimal concentration or activity of the base catalyst. | - Extend the reaction time and monitor progress using TLC.- Consider gentle heating if the reaction is sluggish at room temperature.- Ensure vigorous stirring to maintain a homogeneous mixture.- Select a solvent where both reactants are highly soluble.- Use a fresh batch of the base catalyst. |
| Formation of an Oily or Gummy Product | - Presence of significant impurities disrupting crystallization.- Residual solvent or water. | - Wash the crude product thoroughly with cold water to remove water-soluble impurities.- If the product fails to crystallize, consider purification by column chromatography.- Ensure the crude product is completely dry before attempting recrystallization. |
| Incomplete Oxidative Cyclization | - Insufficient amount of oxidizing agent (iodine).- Reaction temperature is too low or reaction time is too short.- Deactivation of the catalyst. | - Ensure a catalytic amount of iodine is present.- Increase the reaction temperature or prolong the reaction time, monitoring by TLC.- The use of DMSO as a co-oxidant helps regenerate the iodine catalyst.[3] |
| Broad Melting Point of Final Product | - Presence of impurities. | - A broad melting point indicates that the product is not pure.[6]- Further purification is necessary. Attempt another recrystallization with a different solvent system or perform column chromatography.[6] |
| Difficulty in Removing DMSO after Cyclization | - DMSO has a high boiling point and can be challenging to remove completely. | - After the reaction, pour the mixture into a large volume of ice water to precipitate the crude product. The this compound can then be collected by filtration, leaving the majority of the DMSO in the aqueous filtrate.[1] |
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 4'-Bromochalcone
| Parameter | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Scale | 2.5 mmol | 2.5 mmol | [7] |
| Solvent | Ethanol | Ethanol | [7] |
| Catalyst | 10% aq. NaOH | 10% aq. NaOH | [7] |
| Reaction Time | 3 hours | 45 seconds | [7] |
| Temperature | Room Temperature | 140 W | [7] |
| Yield | 94.61% | 89.39% | [7] |
Table 2: Summary of Quantitative Data for the Oxidative Cyclization to Flavones
| Precursor | Reagent/Solvent | Temperature | Reaction Time | Yield | Reference(s) |
| 2'-hydroxychalcone | I₂ / DMSO | 110°C | 2-6 hours | 58-85% | [6] |
| 2'-hydroxychalcone | Acetic Acid (Microwave) | 200°C | 15-30 minutes | up to 82% (flavanone) | [5][8] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2'-Hydroxy-4'-bromochalcone (Claisen-Schmidt Condensation)
-
Preparation: In a round-bottom flask of appropriate size equipped with a mechanical stirrer, dissolve 2'-hydroxyacetophenone (1.0 equivalent) in ethanol.
-
Reactant Addition: To the stirred solution, add 4-bromobenzaldehyde (1.0 equivalent).
-
Catalysis: Prepare a 10% aqueous solution of sodium hydroxide (B78521) (NaOH). Slowly add the NaOH solution dropwise to the reaction mixture while maintaining the temperature at 20-25°C. For larger scale reactions, an ice bath may be necessary to control the exotherm.
-
Reaction: Continue to stir the mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate (B1210297) solvent system). The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of 2'-hydroxy-4'-bromochalcone will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Gram-Scale Synthesis of this compound (Oxidative Cyclization)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dried 2'-hydroxy-4'-bromochalcone (1.0 equivalent) in dimethyl sulfoxide (DMSO).[1]
-
Catalysis: Add a catalytic amount of iodine (I₂) (approximately 10 mol%) to the solution.[1]
-
Reaction: Heat the reaction mixture to 120-140°C and reflux.[9] Monitor the reaction by TLC until the starting chalcone is consumed (typically 2-4 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water to precipitate the crude this compound.[1]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a 10% aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by washing with cold water.[5] The crude this compound can be purified by recrystallization from ethanol to yield an off-white crystalline solid.[7]
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for scaled-up synthesis.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. nepjol.info [nepjol.info]
- 9. scispace.com [scispace.com]
Technical Support Center: Accurate Quantification of 4'-Bromoflavone
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method refinement for the accurate quantification of 4'-Bromoflavone. Below, you will find answers to frequently asked questions, troubleshooting guides for common analytical techniques, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying 4'-Bromoflavone?
A1: The primary methods for the accurate quantification of 4'-Bromoflavone and similar flavonoid compounds are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. HPLC is often preferred for routine quality control due to its high precision and applicability to non-volatile compounds, while GC-MS is excellent for identification and quantification, especially when structural confirmation of impurities is needed. UV-Visible spectrophotometry offers a simpler, more rapid, and cost-effective method for quantification, though it may be less specific than chromatographic techniques.
Q2: How do I choose the right analytical method for my needs?
A2: The choice depends on your specific analytical requirements. For routine quantification, purity assessment, and quality control with high throughput, HPLC-UV is a robust choice. If you need to identify and quantify trace-level impurities or confirm the structure of the analyte, the high selectivity and sensitivity of GC-MS make it more suitable. For rapid, simple concentration measurements where high specificity is not the primary concern, UV-Vis spectrophotometry is a viable option.
Q3: Why is method validation important for quantifying 4'-Bromoflavone?
A3: Method validation is a critical requirement by regulatory agencies to ensure that an analytical method is suitable for its intended purpose. It provides documented evidence that the method consistently yields results that are accurate, precise, and reliable. Key validation characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). For drug development, a validated method ensures the quality and consistency of the final product.
Q4: What is a stability-indicating method and why is it necessary?
A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. Such methods are crucial for stability studies, which assess how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light. Forced degradation studies are performed to demonstrate the method's stability-indicating nature.
Quantitative Data Summary
The selection of an analytical technique often involves comparing their performance characteristics. The following tables provide a summary of expected quantitative data for the analysis of 4'-Bromoflavone and structurally similar compounds.
Table 1: Comparison of Primary Analytical Methods
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
|---|---|---|---|
| Principle | Separation by polarity, UV detection | Separation by volatility, mass-based detection | UV absorbance |
| Primary Use | Quantification, Purity | Quantification, Identification | Quantification |
| Selectivity | Good to Excellent | Excellent | Moderate to Low |
| Sensitivity | High | Very High | Moderate |
| Typical LOD | ~0.05 µg/mL | ~0.01 µg/mL | ~0.04 µg/mL |
| Typical LOQ | ~0.15 µg/mL | ~0.03 µg/mL | ~0.12 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Sample Derivatization | Not required | Often required | Not required |
Troubleshooting Guides
HPLC Troubleshooting
Q: I'm observing peak fronting or tailing in my chromatogram. What should I do? A:
-
Check Column Health: The column may be overloaded or contaminated. Try injecting a smaller sample volume or concentration. If the problem persists, flush the column with a strong solvent or replace it.
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Mobile Phase pH: Ensure the mobile phase pH is appropriate for 4'-Bromoflavone to prevent its ionization, which can cause peak tailing.
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Sample Solvent: The sample solvent should be weaker than or matched to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Q: My retention times are drifting. What is the cause? A:
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Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations can cause retention times to shift.
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Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter retention. Prepare fresh mobile phase daily.
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Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas the mobile phase and prime the pump.
GC-MS Troubleshooting
Q: I am seeing poor sensitivity or no peak for 4'-Bromoflavone. A:
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Derivatization: Flavonoids often have poor volatility due to polar functional groups. Derivatization (e.g., silylation or acetylation) is usually necessary to increase volatility and thermal stability. Ensure the derivatization reaction has gone to completion.
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Inlet Temperature: The inlet temperature may be too low, preventing complete volatilization, or too high, causing thermal degradation. Optimize the inlet temperature, typically starting around 250-280 °C.
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Column Choice: Ensure you are using a suitable capillary column, such as a DB-5ms or equivalent, which is appropriate for semi-polar compounds.
Q: My results show high background noise. A:
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Column Bleed: Operating at temperatures above the column's maximum limit will cause the stationary phase to bleed, leading to high background. Check the oven temperature program.
-
Contamination: The inlet liner, septum, or syringe may be contaminated. Replace these consumable parts regularly.
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Carrier Gas Purity: Ensure the helium or other carrier gas is of high purity and that gas traps are functioning correctly.
UV-Vis Spectrophotometry Troubleshooting
Q: The absorbance readings are unstable or drifting. A:
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Lamp Warm-up: Ensure the instrument's lamp has been allowed to warm up for at least 30 minutes to achieve stable output.
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Sample Stability: 4'-Bromoflavone may be degrading in the chosen solvent, especially under UV light. Prepare samples freshly and measure promptly. Check for solution stability over time.
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Cuvette Issues: Use clean, matched quartz cuvettes. Scratches, fingerprints, or contamination on the cuvette can scatter light and cause erroneous readings.
Q: My standard curve has poor linearity (R² < 0.995). A:
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Concentration Range: The concentrations of your standards may be outside the linear range of the assay. Prepare a wider range of dilutions to find the linear portion of the curve.
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Pipetting Errors: Inaccurate pipetting during the preparation of standard dilutions is a common source of error. Use calibrated pipettes and proper technique.
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Blanking: Ensure you are using the correct blank (the same solvent used to dissolve the standards) to zero the instrument.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol provides a starting point for developing a validated reversed-phase HPLC method.
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Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
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Chromatographic Conditions (Typical):
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Column: C18 silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 50:50 v/v). Phosphoric or formic acid (0.1%) can be added to improve peak shape.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: 254 nm or the determined lambda max (λmax) of 4'-Bromoflavone.
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Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
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Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4'-Bromoflavone reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Solutions: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (ideally the mobile phase) to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standards to create a calibration curve, followed by the samples. Quantify the amount of 4'-Bromoflavone in the samples by comparing their peak areas to the calibration curve.
Protocol 2: GC-MS Method for Quantification
This protocol is suitable for trace analysis and structural confirmation.
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Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Sample Preparation & Derivatization:
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Extract 4'-Bromoflavone from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
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Evaporate the solvent and reconstitute in a suitable solvent (e.g., acetonitrile).
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Add a derivatizing agent (e.g., acetic anhydride (B1165640) or a silylating agent like BSTFA) and heat the mixture (e.g., 60 °C for 30 minutes) to convert the analyte into a more volatile form.
-
-
Chromatographic Conditions (Typical):
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection).
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Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of derivatized 4'-Bromoflavone.
-
-
Analysis: Prepare calibration standards and derivatize them in the same manner as the samples. Create a calibration curve and quantify the samples.
Protocol 3: Forced Degradation Studies
This protocol is essential for demonstrating that the chosen analytical method is stability-indicating.
-
Prepare Stressed Samples: Subject the 4'-Bromoflavone solution (e.g., 100 µg/mL) to the following conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of stock solution. Heat at 60 °C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of stock solution. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.
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Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 24 hours.
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Thermal Degradation: Expose solid 4'-Bromoflavone powder to 85 °C in an oven for 24 hours, then prepare a solution.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze an unstressed sample and all stressed samples using the developed HPLC method.
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Evaluation: The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the main 4'-Bromoflavone peak, demonstrating specificity. The goal is to achieve approximately 10-30% degradation of the active ingredient.
Technical Support Center: Optimizing Catalyst Selection for 4'-Bromoflavone Synthesis
Welcome to the technical support center for the synthesis of 4'-Bromoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst selection, troubleshooting common experimental issues, and offering detailed protocols for the synthesis of 4'-Bromoflavone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4'-Bromoflavone?
A1: The most common and established method is a two-step synthesis. The first step is a Claisen-Schmidt condensation between 4-bromoacetophenone and benzaldehyde (B42025) to form 4'-Bromochalcone.[1][2] This is followed by an oxidative cyclization of the chalcone (B49325) intermediate to yield 4'-Bromoflavone.[3][4] Alternative routes include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be used to construct the flavone (B191248) skeleton.[5]
Q2: What is the role of the catalyst in 4'-Bromoflavone synthesis?
A2: Catalysts play a crucial role in both steps of the common synthesis route. In the initial Claisen-Schmidt condensation, a base catalyst (like NaOH or KOH) is used to deprotonate the acetophenone, initiating the reaction.[1] For the subsequent and critical oxidative cyclization of the 2'-hydroxychalcone (B22705) precursor to the flavone, various catalytic systems can be employed. Common catalysts for this step include iodine in DMSO or palladium-based catalysts.[4][6][7]
Q3: How does microwave-assisted synthesis compare to conventional methods for this process?
A3: Microwave-assisted synthesis offers significant advantages, most notably a dramatic reduction in reaction time—from hours to minutes.[2][8][9] While conventional heating may sometimes provide slightly higher yields, the efficiency and speed of microwave-assisted methods make them a highly attractive option for high-throughput synthesis and process optimization.[2][9]
Q4: What are the key precursors for synthesizing 4'-Bromoflavone?
A4: For the two-step synthesis, the key precursors are a 2'-hydroxyacetophenone (B8834) derivative and a substituted benzaldehyde. To obtain 4'-Bromoflavone, one would typically start with 2'-hydroxyacetophenone and 4-bromobenzaldehyde (B125591) or 2'-hydroxy-4'-bromoacetophenone and benzaldehyde to form the necessary chalcone intermediate which then undergoes cyclization.
Q5: Can flavanones be converted to flavones?
A5: Yes, flavanones are often intermediates in flavone synthesis. They can be readily converted to flavones through a subsequent oxidation step.[10] The choice of reaction conditions during the cyclization of the chalcone can often determine whether the flavanone (B1672756) or the fully oxidized flavone is the final product.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4'-Bromoflavone.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of 4'-Bromochalcone (Step 1) | 1. Inactive Base Catalyst: The NaOH or KOH solution may be old or degraded. 2. Impure Reactants: Impurities in 4-bromoacetophenone or benzaldehyde can inhibit the reaction. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | 1. Prepare a fresh solution of the base catalyst. 2. Use purified reactants. Freshly distilled benzaldehyde is recommended. 3. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). For conventional methods, ensure a reaction time of at least 3 hours with vigorous stirring. Gentle heating may be applied, but avoid excessive heat which can promote side reactions. |
| Low or No Yield of 4'-Bromoflavone (Step 2: Cyclization) | 1. Ineffective Oxidative Cyclization: The chosen catalyst system (e.g., I₂/DMSO) may not be optimal. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Substrate Degradation: Harsh reaction conditions (e.g., excessively high temperatures) can lead to the degradation of the chalcone or flavone product. | 1. Optimize Catalyst System: If using I₂/DMSO, ensure the DMSO is anhydrous and the reaction is heated appropriately (reflux). Consider alternative catalysts such as palladium(II) acetate (B1210297) with a suitable ligand.[10][11] 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC. For I₂/DMSO, refluxing for several hours is common. Microwave irradiation can significantly shorten the required time.[7] 3. Moderate Reaction Conditions: Avoid overly high temperatures. If using microwave synthesis, optimize the power and time to prevent degradation. |
| Product is an Oily or Impure Solid | 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Side-Products: Non-optimal reaction conditions can lead to byproducts. 3. Residual Catalyst: Inadequate washing of the crude product. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions (temperature, time, stoichiometry). 3. Thoroughly wash the crude product with cold water to remove any base catalyst. Recrystallization from a suitable solvent like ethanol (B145695) is a crucial purification step. If impurities persist, silica (B1680970) gel column chromatography may be necessary.[1][12] |
| Multiple Products Detected by TLC/NMR | 1. Formation of Flavanone as a Byproduct: Incomplete oxidation during the cyclization step. 2. Side Reactions: In the chalcone synthesis, the Cannizzaro reaction of benzaldehyde can occur in the presence of a strong base. | 1. Ensure sufficient oxidant is present and that the reaction conditions favor complete oxidation to the flavone. 2. To minimize the Cannizzaro reaction, add the base solution dropwise to avoid localized high concentrations and control the reaction temperature. |
Data Presentation: Catalyst and Method Comparison
The selection of the synthesis method and catalyst significantly impacts the yield and reaction time. Below is a summary of quantitative data for the key reaction steps.
Table 1: Synthesis of 4'-Bromochalcone - Conventional vs. Microwave-Assisted
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 3 hours | 45 seconds | [2][9][13] |
| Yield (%) | 94.61% ± 0.6793 | 89.39% ± 0.6418 | [2][9][13] |
| Temperature | Room Temperature | Not specified (140 Watts power) | [2][9][13] |
Table 2: Oxidative Cyclization of 2'-Hydroxychalcones to Flavones
| Catalyst System | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Iodine (catalytic) | DMSO | Conventional (Reflux) | 20-40 minutes | 60-70% | [7] |
| Iodine (catalytic) | DMSO | Microwave | 2-3 minutes | 80-92% | [7] |
| Pd(TFA)₂ with 5-nitro-1,10-phenanthroline | DMSO | Conventional (100 °C) | 15-48 hours | 81% (for flavone) | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of 4'-Bromochalcone (Conventional Method)
This protocol outlines the base-catalyzed Claisen-Schmidt condensation at room temperature.[1][14]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL). Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.
-
Addition of Reactants: To the stirred solution, add benzaldehyde (2.5 mmol).
-
Catalysis: Add a 10% aqueous solution of sodium hydroxide (B78521) (1.5 mL) dropwise to the reaction mixture.
-
Reaction: Continue to stir the mixture vigorously at room temperature for approximately 3 hours.
-
Workup and Precipitation: Quench the reaction by pouring the mixture into ice-cold water. An immediate precipitation of a solid should be observed.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water until the filtrate is neutral (pH 7). The crude product can be purified by recrystallization from ethanol.[1]
Protocol 2: Synthesis of 4'-Bromoflavone via Oxidative Cyclization (Iodine/DMSO Method)
This protocol describes the oxidative cyclization of a 2'-hydroxychalcone precursor to the corresponding flavone.[15]
-
Reactant Preparation: Dissolve the 2'-hydroxy-4-bromochalcone derivative (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Catalysis: Add a catalytic amount of solid iodine to the solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (typically when the starting material is consumed), pour the reaction mixture into crushed ice.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a brine wash. The crude flavone can be purified by recrystallization or column chromatography.[15]
Visualizations
Experimental Workflow for 4'-Bromoflavone Synthesis
Troubleshooting Low Yield in 4'-Bromoflavone Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Conventional and Microwave-Assisted Synthesis of 4’-Bromochalchone Utilizing 4-Bromoacetophenone and Benzaldehyde as Starting Material in Alkaline Condition | Narwanti | JKPK (Jurnal Kimia dan Pendidikan Kimia) [jurnal.uns.ac.id]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. odinity.com [odinity.com]
- 13. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 4′-Bromoflavone Synthesis
Welcome to the technical support center for the synthesis of 4′-Bromoflavone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on reducing reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the cyclization of a chalcone (B49325) precursor. The typical starting materials are a substituted 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591), which undergo a Claisen-Schmidt condensation to form 2'-hydroxy-4-bromochalcone. This intermediate is then cyclized to the final this compound product. Alternative routes may involve palladium-catalyzed reactions or the Allan-Robinson reaction, but the chalcone route is often preferred for its accessibility.[1][2][3]
Q2: My this compound synthesis is very slow. What are the primary factors influencing the reaction time?
A2: Several factors can significantly impact the reaction rate:
-
Temperature: Higher temperatures generally accelerate the reaction, but can also lead to side product formation.
-
Catalyst: The choice and concentration of the catalyst are crucial. Common catalysts include acids (like H₂SO₄) or bases (like NaOH or KOH) for the initial condensation, and iodine or palladium catalysts for the cyclization step.[1][4][5]
-
Solvent: The solvent can influence the solubility of reactants and the reaction mechanism. Dimethyl sulfoxide (B87167) (DMSO) is often used for the cyclization step.[5]
-
Reaction Method: Conventional heating methods can be slow. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes.[6]
Q3: Can microwave-assisted synthesis be used to accelerate the formation of this compound?
A3: Yes, microwave-assisted organic synthesis is a well-established technique for accelerating a wide range of reactions, including the synthesis of chalcones and their subsequent cyclization to flavones.[6] The rapid and selective heating provided by microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of impurities.[6]
Q4: What are some common side products I might encounter, and how can I minimize them?
A4: In the synthesis of flavones from chalcones, potential side products can include unreacted starting materials, the intermediate chalcone, and products from side reactions if the conditions are too harsh. To minimize these, it is important to:
-
Optimize the stoichiometry of the reactants.
-
Carefully control the reaction temperature and time.
-
Choose a selective catalyst.
-
Ensure the purity of starting materials and solvents.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Chalcone Formation | Insufficiently basic or acidic catalyst. | Increase catalyst concentration or try a stronger base/acid. For example, using a 10% NaOH solution is common for the Claisen-Schmidt condensation.[6] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation using TLC. | |
| Poor solubility of reactants. | Choose a more appropriate solvent in which both the acetophenone (B1666503) and aldehyde are soluble. | |
| Slow Cyclization of Chalcone to Flavone (B191248) | Inefficient catalyst for cyclization. | Iodine in DMSO is a common and effective catalyst for this step.[4][5] Palladium catalysts can also be employed.[1] |
| Insufficient temperature for conventional heating. | Increase the temperature, potentially to reflux conditions, while monitoring the reaction progress. | |
| Long reaction time with conventional heating. | Consider switching to microwave-assisted synthesis, which can reduce reaction times from hours to minutes.[6] | |
| Low Yield of this compound | Product loss during workup. | Ensure proper extraction procedures and minimize transfers. Check the aqueous layer for any product solubility.[7] |
| Degradation of product under harsh conditions. | If using strong acids or bases, consider if the product is stable under these conditions. A post-workup TLC analysis can help identify if the product is degrading.[7] | |
| Sub-optimal reaction conditions. | Systematically optimize reaction parameters such as temperature, catalyst loading, and reaction time. | |
| Formation of Multiple Products | Reaction conditions are too harsh (e.g., excessively high temperature). | Reduce the reaction temperature or shorten the reaction time. |
| Non-selective catalyst. | Explore alternative catalysts that may offer higher selectivity for the desired product. | |
| Impure starting materials. | Ensure the purity of your 2'-hydroxyacetophenone and 4-bromobenzaldehyde. |
Experimental Protocols
Protocol 1: Rapid Microwave-Assisted Synthesis of this compound
This protocol focuses on a two-step, one-pot synthesis accelerated by microwave irradiation, adapted from general procedures for chalcone and flavone synthesis.[6]
Step 1: Synthesis of 2'-hydroxy-4-bromochalcone (Intermediate)
-
In a microwave-safe reaction vessel, dissolve 2'-hydroxyacetophenone (1 mmol) and 4-bromobenzaldehyde (1 mmol) in ethanol (B145695) (10 mL).
-
Add an aqueous solution of NaOH (10%, 2 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 100-150 W for 3-5 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture and neutralize with dilute HCl.
-
The precipitated chalcone can be filtered, washed with water, and dried. For a one-pot procedure, proceed directly to Step 2.
Step 2: Cyclization to this compound
-
To the crude chalcone mixture from Step 1, add DMSO (5 mL) and a catalytic amount of iodine (0.1 mmol).
-
Seal the vessel and irradiate in the microwave reactor at 150-200 W for 5-10 minutes.
-
Monitor the formation of the flavone by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated this compound by filtration, wash with a cold solution of sodium thiosulfate (B1220275) to remove excess iodine, and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Visualizations
Logical Workflow for Accelerated this compound Synthesis
Caption: A streamlined workflow for the rapid synthesis of 4'-Bromoflavone.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low yield issues.
References
- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Flavones and Related Compounds: Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 7. How To [chem.rochester.edu]
Addressing batch-to-batch variability in 4′-Bromoflavone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromoflavone. Our goal is to help you address batch-to-batch variability and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4'-Bromoflavone, which is typically prepared via the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by oxidative cyclization.
Q1: My reaction yield for the initial chalcone synthesis is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Claisen-Schmidt condensation for synthesizing the 2'-hydroxy-4-bromochalcone precursor can arise from several factors:
-
Ineffective Catalyst: The base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is critical for the reaction. Ensure that the catalyst is fresh and has been stored correctly to prevent degradation. A 10% aqueous solution of NaOH is commonly used.[1]
-
Insufficient Reaction Time: For conventional room temperature methods, a reaction time of at least 3 hours is often necessary.[1][2] It is highly recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.[1][3]
-
Reaction Temperature: While the reaction is typically carried out at room temperature, gentle heating (e.g., 40-50°C) can sometimes increase the reaction rate. However, be cautious as excessive heat can promote the formation of side products.[1]
-
Purity of Reactants: The purity of the starting materials, 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591), is crucial. Impurities can inhibit the reaction or lead to unwanted byproducts. Using freshly distilled 4-bromobenzaldehyde is recommended if purity is a concern.[1]
-
Premature Precipitation: If the chalcone product precipitates from the reaction mixture too quickly, it may trap unreacted starting materials, leading to a lower isolated yield after purification. Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture.[1][4]
Q2: I am observing multiple spots/peaks in the TLC/HPLC analysis of my crude 4'-Bromoflavone. What are the common side-products and how can I minimize them?
A2: The formation of multiple products is a common issue. The likely impurities include:
-
Unreacted Starting Materials: Incomplete reactions will leave 2'-hydroxyacetophenone and/or 4-bromobenzaldehyde in your crude product. Monitor the reaction with TLC to ensure the complete consumption of starting materials.[4]
-
Cannizzaro Reaction Byproducts: 4-bromobenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction in the presence of a strong base to form 4-bromobenzoic acid and 4-bromobenzyl alcohol.[1] This is more likely at higher temperatures or with high concentrations of the base. To minimize this, control the reaction temperature and add the base solution dropwise to avoid localized high concentrations.[1]
-
Positional Isomers: During the synthesis of precursors, such as in Friedel-Crafts acylation, positional isomers can be formed.[5] Careful control of reaction conditions and the use of appropriate purification techniques like column chromatography are essential to separate these isomers.
-
Over-bromination: In syntheses involving bromination steps, over-bromination can occur, leading to di- or tri-brominated species.[6] Use stoichiometric amounts of the brominating agent and control the addition rate to prevent this.[6]
Q3: The final cyclization step to form 4'-Bromoflavone from the chalcone is inefficient. How can I optimize this?
A3: The oxidative cyclization of the 2'-hydroxy-4-bromochalcone to 4'-Bromoflavone can be challenging. Here are some approaches:
-
Choice of Oxidizing Agent: A common and effective method is using iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO).[3] This method generally provides good yields of the flavone.
-
Reaction Conditions: The reaction time for cyclization can vary from a few hours to 24 hours depending on the specific substrate and conditions.[3] Refluxing the reaction mixture is often required.[3]
-
Alternative Pathways: Depending on the reaction conditions, you may also form the corresponding flavanone (B1672756). Acid-catalyzed intramolecular cyclization can favor flavanone formation.[3] Subsequent oxidation would then be required to obtain the flavone.
Q4: My purified 4'-Bromoflavone product is an off-white or yellowish powder, but I need a pure white solid. How can I improve the purity?
A4: Discoloration often indicates the presence of impurities. The most effective purification method is recrystallization.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the 4'-Bromoflavone sparingly at room temperature but have high solubility at its boiling point. Ethanol or methanol (B129727) are often good starting points.[4][7]
-
Recrystallization Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7][8][9][10]
-
Dealing with "Oiling Out": If the product separates as an oil instead of crystals, it may be due to the presence of impurities or the solvent being too nonpolar. Try adding a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until turbidity appears, then allow it to cool slowly.[2]
-
Column Chromatography: If recrystallization alone is insufficient, silica (B1680970) gel column chromatography can be used to separate the desired product from impurities with different polarities.[5]
Data Presentation
Table 1: Comparison of Synthesis Methods for 4'-Bromochalcone Precursor
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | 10% NaOH | Ethanol | 3 hours | 94.6 | [11][12] |
| Microwave-Assisted | 10% NaOH | Ethanol | 45 seconds | 89.4 | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4-bromochalcone (Chalcone Intermediate)
This protocol is based on the Claisen-Schmidt condensation.
Materials:
-
2'-Hydroxyacetophenone
-
4-Bromobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
In a flask, dissolve 2'-hydroxyacetophenone (1.0 equivalent) in ethanol.
-
To this solution, add 4-bromobenzaldehyde (1.0 equivalent) and stir until dissolved.
-
Prepare a 10% aqueous solution of NaOH.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the 10% NaOH solution dropwise to the reaction mixture while maintaining a low temperature and stirring vigorously.
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water until the filtrate is neutral (pH 7).
-
Dry the crude product. Further purification can be achieved by recrystallization from ethanol.[11]
Protocol 2: Synthesis of 4'-Bromoflavone from 2'-Hydroxy-4-bromochalcone
This protocol outlines the oxidative cyclization using iodine in DMSO.
Materials:
-
2'-Hydroxy-4-bromochalcone
-
Dimethyl Sulfoxide (DMSO)
-
Iodine (I₂)
-
Crushed Ice
-
Diethyl Ether (for extraction)
Procedure:
-
Dissolve the 2'-hydroxy-4-bromochalcone (1.0 equivalent) in DMSO.[3]
-
Add a catalytic amount of solid iodine to the solution.[3]
-
Reflux the reaction mixture. The reaction time can vary, so monitor the progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the 4'-Bromoflavone.[3]
-
Collect the precipitated solid by filtration or extract the product with diethyl ether.[3]
-
If extraction is performed, wash the organic layer with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude 4'-Bromoflavone.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: General workflow for the synthesis and purification of 4'-Bromoflavone.
Caption: Troubleshooting logic for addressing low yield in 4'-Bromoflavone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]
Debugging unexpected results in 4′-Bromoflavone bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4′-Bromoflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to potential problems encountered during the bio-investigation of this compound.
FAQ 1: My this compound solution precipitates when diluted in my aqueous assay buffer or cell culture medium. What should I do?
Answer: This is a common issue due to the hydrophobic nature of this compound.[1][2] Precipitation can lead to inaccurate and non-reproducible results as the actual concentration of the compound reaching the cells is unknown.
Troubleshooting Steps:
-
Optimize Working Concentration: You may be exceeding the solubility limit of this compound in your final assay medium. It is advisable to perform a solubility test to determine the maximum concentration your specific medium can tolerate without precipitation.[2]
-
Modify Dilution Protocol: Avoid adding a high-concentration DMSO stock solution directly into a large volume of aqueous medium. Instead, perform serial dilutions to gradually decrease the solvent polarity. Pre-warming the assay medium to 37°C before adding the this compound stock solution can also improve solubility.[1][2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Consider Solubilizing Agents: If solubility issues persist at your desired concentration, you might consider using solubilizing agents such as surfactants (e.g., Tween 80) or cyclodextrins. However, be aware that these agents can have their own biological effects and should be tested in appropriate controls.
FAQ 2: I am observing lower-than-expected cytotoxicity with this compound in my MTT assay. What could be the cause?
Answer: While this compound can induce cytotoxicity in some cancer cell lines, its primary known mechanism of action is the activation of the Nrf2-Keap1-ARE signaling pathway, which leads to the induction of phase II detoxification enzymes and has a cytoprotective effect.[3][4] This can lead to unexpected results in cytotoxicity assays.
Potential Causes and Troubleshooting:
-
Nrf2-Mediated Cytoprotection: The activation of the Nrf2 pathway by this compound can enhance the cell's antioxidant and detoxification capacity, making them more resistant to cytotoxic insults. This is a genuine biological effect of the compound.
-
Assay Interference: As an antioxidant, this compound could potentially interfere with the MTT assay, which relies on the reduction of a tetrazolium salt by cellular reductases. While direct interference is less common with MTT compared to other tetrazolium salts, it's a possibility.
-
Cell Type Specificity: The cytotoxic effects of flavonoids can be highly cell-type specific. The cell line you are using may have a robust Nrf2 response, leading to a more pronounced cytoprotective effect.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected low cytotoxicity.
FAQ 3: My quinone reductase (QR) induction assay shows inconsistent results. What should I check?
Answer: Inconsistent results in a QR induction assay can stem from several factors, ranging from cell health to reagent stability. This compound is a potent inducer of QR activity, so consistent results are expected under optimal conditions.[3]
Troubleshooting Checklist:
-
Cell Health and Passage Number: Use cells from a consistent and narrow range of passage numbers. High passage numbers can lead to altered cellular responses. Ensure cells are healthy and not overly confluent before treatment.[5]
-
Reagent Preparation and Storage: Prepare fresh solutions of this compound for each experiment. Ensure that other critical reagents, like NADPH, are stored correctly and are not degraded.
-
Incubation Times: Be precise and consistent with the incubation time of the cells with this compound and with the timing of the enzymatic assay itself.
-
Assay Controls: Always include a positive control (e.g., another known QR inducer like sulforaphane) and a vehicle control (DMSO) to ensure the assay is performing as expected.
-
Protein Concentration: Ensure that the protein concentration in your cell lysates is accurately determined and that equal amounts of protein are used for each sample in the enzymatic assay.
FAQ 4: I am seeing unexpected synergistic or antagonistic effects in co-treatment studies with this compound. Why might this be happening?
Answer: this compound is a known inhibitor of cytochrome P450 1A1 (CYP1A1) and an inducer of phase II detoxification enzymes.[3] These properties can lead to complex drug-drug interactions when co-administered with other compounds.
Potential Mechanisms:
-
Inhibition of Metabolism: By inhibiting CYP1A1, this compound can slow down the metabolism of a co-administered drug that is a substrate for this enzyme. This would increase the bioavailability and potential toxicity of the co-administered drug, leading to a synergistic effect.
-
Induction of Detoxification: The induction of phase II enzymes can accelerate the detoxification and clearance of a co-administered drug, leading to an antagonistic effect.
-
Bifunctional Induction: this compound has been described as a bifunctional inducer, meaning it can induce both phase I and phase II enzymes.[3] The net effect on a co-administered drug will depend on the balance of these inductions and the specific metabolic pathway of the other compound.
Signaling Pathway Interaction:
Caption: Potential mechanisms of drug-drug interactions involving 4'-Bromoflavone.
Quantitative Data Summary
The following tables summarize the known quantitative bioactivity data for this compound.
Table 1: Enzyme Induction and Inhibition Data
| Bioassay | Cell Line / System | Parameter | Value | Reference |
| Quinone Reductase Induction | Murine Hepatoma 1c1c7 | CD (Concentration to Double) | 10 nM | [3] |
| Cytochrome P450 1A1 Inhibition | Ethoxyresorufin-O-deethylase assay | IC50 | 0.86 µM | [3] |
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[6][7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Quinone Reductase (QR) Activity Assay
This protocol is based on the spectrophotometric measurement of the reduction of dichlorophenolindophenol (DCPIP) or menadione.[8][9][10][11][12]
Materials:
-
Cell lysate from cells treated with this compound or vehicle
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
NADPH solution
-
Menadione or DCPIP solution
-
Bovine Serum Albumin (BSA)
-
Microplate reader or spectrophotometer
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with PBS and lyse them in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction).
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the reaction buffer, BSA, and NADPH.
-
Initiate Reaction: Add a standardized amount of protein from each cell lysate to the reaction mixture. Initiate the enzymatic reaction by adding the substrate (menadione or DCPIP).
-
Kinetic Reading: Immediately measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm (for menadione) or the reduction of DCPIP at 600 nm.
-
Calculation: Calculate the specific activity of QR as nmol of substrate reduced per minute per mg of protein.
Cytochrome P450 (CYP1A1) Inhibition Assay
This assay measures the inhibition of CYP1A1-mediated metabolism of a fluorescent substrate, such as 7-ethoxyresorufin (B15458) (EROD).[13][14][15][16][17]
Materials:
-
Human liver microsomes or a recombinant CYP1A1 enzyme source
-
This compound at various concentrations
-
7-ethoxyresorufin (EROD) substrate
-
NADPH generating system or NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, microsomes (or recombinant enzyme), and various concentrations of this compound. Include a positive control inhibitor (e.g., α-naphthoflavone) and a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the EROD substrate to all wells.
-
Initiate Reaction: Initiate the reaction by adding the NADPH generating system.
-
Fluorescence Measurement: Measure the formation of the fluorescent product, resorufin (B1680543), over time using a fluorescence microplate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: Calculate the rate of resorufin formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Nrf2-Keap1-ARE Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound or oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This activates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[4][18][19][20][21]
Caption: The Nrf2-Keap1-ARE signaling pathway activated by 4'-Bromoflavone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Determination of Quinone Reductase Activity [bio-protocol.org]
- 9. Determination of Quinone Reductase Activity [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from <i>Candida glabrata</i> [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. criver.com [criver.com]
- 17. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
Validation & Comparative
A Comparative Analysis of 4′-Bromoflavone and Other Flavonoids in Cellular Regulation and Enzyme Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4′-Bromoflavone's performance against other notable flavonoids. The following sections detail their comparative biological activities, supported by experimental data and methodologies, to elucidate their potential as therapeutic agents.
4'-Bromoflavone, a synthetic derivative of the flavone (B191248) backbone, has demonstrated significant potential in cancer chemoprevention and the modulation of key cellular defense mechanisms. Its unique bromine substitution at the 4' position of the B-ring distinguishes it from naturally occurring flavonoids and influences its biological activity. This guide will compare 4'-Bromoflavone with other flavonoids in the context of their anticancer effects, their ability to induce phase II detoxification enzymes, and their inhibitory action on metabolic enzymes like cytochrome P450.
Comparative Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of flavonoids are a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this evaluation. While direct comparative studies including 4'-Bromoflavone alongside a broad spectrum of flavonoids under identical experimental conditions are limited, the available data allows for a preliminary assessment of its potency.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-Bromoflavone | Murine Hepatoma 1c1c7 | Potent Inducer (CD = 10 nM)¹ | [1](--INVALID-LINK--) |
| Apigenin | HEL, PC3 | > Cisplatin | [2](--INVALID-LINK--) |
| Chrysin | Various | - | [3](4--INVALID-LINK-- |
| Quercetin | Various | - | [5](6--INVALID-LINK--,--INVALID-LINK-- |
| Luteolin | Various | - | [7](8--INVALID-LINK-- |
| ¹Concentration required to double quinone reductase activity. |
Induction of Phase II Detoxification Enzymes: The Nrf2-Keap1-ARE Pathway
A critical mechanism of cancer chemoprevention by many flavonoids, including 4'-Bromoflavone, is the induction of phase II detoxification enzymes. This process is primarily regulated by the Keap1-Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Upon exposure to inducers like certain flavonoids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding phase II enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or quinone reductase).
4'-Bromoflavone has been identified as a potent inducer of quinone reductase.[1](--INVALID-LINK--) The structure-activity relationship for quinone reductase induction by flavonoids reveals that a 2,3-double bond in the C-ring is essential for activity.[1](--INVALID-LINK----INVALID-LINK-- While hydroxylation of the B-ring is not a strict requirement, the substitution pattern on this ring can significantly modulate the inducing activity.[1](--INVALID-LINK--)
dot
Caption: The Nrf2-Keap1-ARE signaling pathway activated by flavonoids.
Inhibition of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs and carcinogens. Inhibition of certain CYP isozymes, such as CYP1A1, which is involved in the activation of pro-carcinogens, is a key mechanism of cancer prevention.
4'-Bromoflavone has been shown to be a potent inhibitor of CYP1A1. The inhibitory activity of flavonoids against CYP enzymes is highly dependent on their structure, including the hydroxylation and methoxylation patterns on the A and B rings.[9](--INVALID-LINK--) For instance, isoflavones like biochanin A and genistein (B1671435) have been shown to inhibit CYP1B1.[10](--INVALID-LINK--)
| Flavonoid | CYP Isozyme | Inhibition (IC50/Ki) | Reference |
| 4'-Bromoflavone | CYP1A1 | Potent Inhibitor | [1](--INVALID-LINK--) |
| Biochanin A | CYP1B1 | Competitive Substrate | [10](--INVALID-LINK--) |
| Genistein | CYP1B1 | Ki = 1.9 µM (Mixed) | [10](--INVALID-LINK--) |
| Daidzein | CYP1B1 | Ki = 3.7 µM (Competitive) | [10](--INVALID-LINK--) |
| Theaflavin-3'-gallate | CYP1A2 | IC50 = 8.67 µM | [11](--INVALID-LINK--) |
| Licoisoflavone B | CYP2C9 | IC50 = 4.9 µM | [12](--INVALID-LINK--) |
Experimental Protocols
Quinone Reductase Activity Assay
This assay measures the ability of a compound to induce the activity of quinone reductase in cultured cells.
Workflow:
dot
Caption: Workflow for the Quinone Reductase Activity Assay.
Detailed Methodology:
-
Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are plated in 96-well plates and allowed to attach for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the test flavonoids (e.g., 4'-Bromoflavone, quercetin, etc.) for 48 hours.
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a solution of digitonin in Tris-HCl buffer.
-
Enzymatic Reaction: The cell lysate is added to a reaction mixture containing Tris-HCl, Tween-20, FAD, glucose-6-phosphate (G6P), NADP+, yeast glucose-6-phosphate dehydrogenase (Y-G6PDH), and MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]. The reaction is initiated by the addition of menadione.
-
Absorbance Measurement: The plates are incubated at 37°C, and the reaction is stopped by the addition of a quinoline-dicoumarol solution. The absorbance is then read at 610 nm using a microplate reader.
-
Data Analysis: The specific activity of quinone reductase is calculated and normalized to the protein concentration in the cell lysate. The concentration of the test compound that doubles the specific activity (CD value) is determined.
Cytochrome P450 (CYP1A1) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific cytochrome P450 isozyme.
Workflow:
dot
References
- 1. Induction of the anticarcinogenic marker enzyme, quinone reductase, in murine hepatoma cells in vitro by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compare and Contrast of the Cellular Actions of Related Flavonoids, Apigenin and Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of extrahepatic human cytochromes P450 1A1 and 1B1 by metabolism of isoflavones found in Trifolium pratense (red clover) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Inhibitory Effects and Molecular Mechanism of Four Theaflavins on Isozymes of CYP450 and UGTs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Biological Activities of 4'-Bromoflavone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4'-bromoflavone (B15486) derivatives, detailing their structure-activity relationships (SAR) in anticancer and enzyme-inhibiting activities. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key signaling pathways to support further investigation and drug discovery efforts.
The flavone (B191248) scaffold, a common feature in natural products, has long been a subject of interest in medicinal chemistry due to its diverse pharmacological properties. The introduction of a bromine atom at the 4'-position of the B-ring has been shown to significantly influence the biological activity of these compounds. This guide focuses on the structure-activity relationship of 4'-bromoflavone and its derivatives, highlighting their potential as anticancer agents and enzyme inhibitors.
Quantitative Analysis of Biological Activity
The biological efficacy of 4'-bromoflavone derivatives has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative overview of their potency.
Anticancer Activity
The cytotoxicity of 4'-bromoflavone derivatives has been evaluated against human non-small cell lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values demonstrate the impact of substitutions on the flavone core.
| Compound | Substitution(s) | Cell Line | IC50 (µM)[1] |
| 4'-Bromoflavonol | 4'-Br, 3-OH | A549 | 0.46 ± 0.02 |
| 4'-Chloroflavonol | 4'-Cl, 3-OH | A549 | 3.14 ± 0.29 |
| 5-Fluorouracil (Positive Control) | - | A549 | 4.98 ± 0.41 |
| 6-Bromo-4'-bromoflavonol | 6-Br, 4'-Br, 3-OH | A549 | > 10 |
Note: Flavonols are a class of flavonoids that have a 3-hydroxy group.
Enzyme Inhibition and Induction
4'-Bromoflavone has been identified as a potent modulator of drug-metabolizing enzymes, exhibiting both inhibitory and inductive effects.
| Compound | Enzyme/Activity | Effect | IC50 / Concentration[2] |
| 4'-Bromoflavone | Cytochrome P450 1A1 (CYP1A1) | Inhibition | 0.86 µM |
| 4'-Bromoflavone | Quinone Reductase (QR) | Induction | 10 nM (for doubling activity) |
Key Signaling Pathways and Mechanisms of Action
The biological activities of 4'-bromoflavone derivatives are underpinned by their interaction with specific cellular signaling pathways.
Induction of Phase II Detoxification Enzymes
4'-Bromoflavone is a significant inducer of phase II detoxification enzymes, a key mechanism for cancer chemoprevention.[2] This induction is regulated at the transcriptional level through the Antioxidant Response Element (ARE). The binding of transcription factors, such as Nrf2, to the ARE in the promoter region of phase II enzyme genes initiates their transcription and subsequent translation, leading to an enhanced cellular defense against carcinogens.
Caption: Induction of Phase II enzymes by 4'-Bromoflavone via the Nrf2-ARE pathway.
Apoptosis Induction in Cancer Cells
4'-Bromoflavonol has been shown to induce apoptosis in A549 cancer cells through the mitochondrial- and caspase-3-dependent pathways.[1] This intrinsic pathway of apoptosis is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.
Caption: Mitochondrial-dependent apoptosis pathway induced by 4'-Bromoflavonol.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Workflow:
Caption: A stepwise workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4'-bromoflavone derivatives and a vehicle control.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Cytochrome P450 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific cytochrome P450 enzyme, such as CYP1A1.
Workflow:
Caption: General workflow for assessing CYP450 enzyme inhibition.
Detailed Steps:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, a phosphate (B84403) buffer, and varying concentrations of the 4'-bromoflavone derivative.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of the specific substrate for the CYP isoform being tested (e.g., ethoxyresorufin for CYP1A1) and an NADPH-generating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant for the formation of the metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC50 value.
References
Comparing the efficacy of 4′-Bromoflavone with existing chemopreventive agents
A Comparative Efficacy Analysis of 4′-Bromoflavone and Existing Chemopreventive Agents
Introduction
Chemoprevention, the use of natural or synthetic agents to inhibit, delay, or reverse carcinogenesis, represents a critical frontier in cancer research. An ever-growing pipeline of compounds is being investigated for their potential to mitigate cancer risk and progression. Among these, this compound has emerged as a promising candidate, demonstrating significant chemopreventive properties in preclinical studies. This guide provides a comprehensive comparison of the efficacy of this compound with established chemopreventive agents, namely Tamoxifen, Raloxifene, Aspirin, and Sulforaphane. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate an objective evaluation.
Data Presentation: A Quantitative Comparison of Chemopreventive Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of the efficacy of this compound and other selected agents.
Table 1: In Vitro Cytotoxicity (IC50) of Chemopreventive Agents in Various Cancer Cell Lines
| Agent | Cancer Cell Line | IC50 Concentration | Citation(s) |
| This compound | Murine Hepatoma 1c1c7 | ~0.01 µM (for QR induction) | [1][2] |
| Human Breast (MCF-7) | Not specified for cytotoxicity | [3] | |
| Human Hepatoma (HepG2) | Not specified for cytotoxicity | [3] | |
| Tamoxifen | Human Breast (MCF-7) | 4.506 µg/mL (~12.1 µM) | [3] |
| Human Breast (MCF-7) | 10.045 µM | [4] | |
| Human Breast (MCF-7) | 17.26 µM | [5] | |
| Human Breast (MDA-MB-231) | 21.8 µM | [6] | |
| Human Breast (BT-474) | 16.65 µM | [5] | |
| Sulforaphane | Human Breast (MCF-7) | 27.9 µM | [7][8] |
| Human Breast (MDA-MB-231) | 11.3 µM - 115.7 µM | [9] | |
| Human Ovarian (MDAH2774) | ~8 µM | [7] | |
| Human Ovarian (SkOV-3) | ~8 µM | [7] | |
| Human Glioblastoma (U87MG) | ~20 µM | [10] | |
| Human Glioblastoma (U373MG) | ~20 µM | [10] |
Table 2: In Vivo Efficacy of Chemopreventive Agents in Animal Models and Human Trials
| Agent | Model/Trial | Dosage | Efficacy | Citation(s) |
| This compound | DMBA-induced rat mammary tumorigenesis | 2000-4000 mg/kg diet | Decreased tumor incidence from 89.5% to 20-30% and multiplicity from 2.63 to 0.20-0.65 tumors/rat. | [2] |
| Tamoxifen | NSABP P-1 Trial (Human) | 20 mg/day | 49% reduction in invasive breast cancer risk. | [11] |
| IBIS-I Trial (Human) | 20 mg/day | ~30% reduction in breast cancer risk over 20 years. | [12] | |
| Raloxifene | STAR Trial (Human) | 60 mg/day | ~38% reduction in invasive breast cancer risk. | [13] |
| MORE Trial (Human) | 60 or 120 mg/day | 66% reduction in ER-positive breast cancers. | [14] | |
| Aspirin | CAPP2 Trial (Human, Lynch Syndrome) | 600 mg/day for ≥ 2 years | ~60% decrease in colorectal cancer incidence. | [2] |
| Adenoma Prevention Trials (Human) | 81-325 mg/day | 17% reduction in any adenoma, 28% in advanced adenomas. | [15] | |
| Sulforaphane | ApcMin/+ mouse model (intestinal polyposis) | 300-600 ppm in diet | Significantly decreased number and size of intestinal polyps. | [16] |
| Irradiated mice (skin tumors) | Topical application | 50% reduction in skin tumor burden, incidence, and multiplicity. | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][17]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.[18]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Tamoxifen, Sulforaphane) or vehicle control.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[18]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol) is added to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[19]
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Quinone Reductase (QR) Induction Assay
This assay measures the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key phase II detoxification enzyme.
-
Cell Culture and Treatment: Murine hepatoma (Hepa 1c1c7) cells are cultured in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for 24 or 48 hours.
-
Cell Lysis: After treatment, the cells are lysed using a digitonin-containing lysis buffer.
-
Reaction Mixture: The reaction is initiated by adding a reaction mixture containing Tris-HCl buffer, bovine serum albumin (BSA), FAD, glucose-6-phosphate, NADP+, yeast glucose-6-phosphate dehydrogenase, and menadione (B1676200) as the substrate. The reduction of menadione is coupled to the reduction of a tetrazolium dye (MTT) to formazan.
-
Absorbance Reading: The rate of formazan formation is measured kinetically at 610 nm using a microplate reader.
-
Protein Determination: The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay).
-
Calculation of QR Activity: The specific activity of QR is calculated as the rate of MTT reduction normalized to the protein concentration and is expressed as nmol/min/mg protein. The concentration required to double the QR activity (CD value) is determined from the dose-response curve.[20]
DMBA-Induced Mammary Tumorigenesis in Rats
This in vivo model is widely used to evaluate the chemopreventive potential of agents against breast cancer.
-
Animals: Female Sprague-Dawley rats, typically 50-55 days old, are used for this study.
-
Carcinogen Administration: A single oral gavage of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent mammary carcinogen, is administered to induce tumor formation.
-
Chemopreventive Agent Administration: The test agent (e.g., this compound) is administered in the diet at specified concentrations, starting before, during, and/or after DMBA administration, depending on the study design.
-
Tumor Monitoring: Animals are palpated weekly to monitor the appearance and growth of mammary tumors. The location and size of each tumor are recorded.
-
Study Termination and Data Collection: The study is typically terminated after a predefined period (e.g., 20-25 weeks). At necropsy, all mammary tumors are excised, and their number (multiplicity) and size are recorded. The percentage of animals with tumors (incidence) is calculated.
-
Histopathological Analysis: Tumors are fixed in formalin and processed for histopathological examination to confirm their malignancy.
Signaling Pathways and Mechanisms of Action
The chemopreventive effects of this compound and the comparator agents are mediated through distinct and sometimes overlapping signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key molecular mechanisms.
This compound: Nrf2-Keap1-ARE Signaling Pathway
This compound is a potent inducer of phase II detoxification enzymes, primarily through the activation of the Nrf2-Keap1-ARE signaling pathway.[21]
Tamoxifen and Raloxifene: Estrogen Receptor (ER) Signaling Pathway
Tamoxifen and Raloxifene are Selective Estrogen Receptor Modulators (SERMs) that competitively inhibit the binding of estrogen to the estrogen receptor, thereby blocking its proliferative effects in breast tissue.[22][23]
Aspirin: Cyclooxygenase (COX) Inhibition Pathway
Aspirin's chemopreventive effect, particularly in colorectal cancer, is largely attributed to its irreversible inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory and pro-proliferative prostaglandins.
Experimental Workflow: In Vitro and In Vivo Evaluation of a Novel Chemopreventive Agent
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel chemopreventive agent like this compound.
Conclusion
This comparative guide provides a data-driven overview of the efficacy of this compound relative to established chemopreventive agents. The presented quantitative data from in vitro and in vivo studies highlight the potent activity of this compound, particularly as an inducer of phase II detoxification enzymes. The detailed experimental protocols and signaling pathway diagrams offer a framework for researchers to critically evaluate these findings and to design further investigations. While this compound shows considerable promise, further research, including clinical trials, is necessary to fully elucidate its potential as a mainstream chemopreventive agent. This guide serves as a valuable resource for scientists and drug development professionals in the ongoing effort to identify and develop effective strategies for cancer prevention.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Study Shows Aspirin Reduces Colorectal Cancer in Those at High Risk - NCI [cancer.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 6. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulforaphane Causes Cell Cycle Arrest and Apoptosis in Human Glioblastoma U87MG and U373MG Cell Lines under Hypoxic Conditions [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers - NCI [cancer.gov]
- 14. Update in the clinical utilization of chemoprevention for breast cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The role of Sulforaphane in cancer chemoprevention and health benefits: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Aspirin in the chemoprevention of colorectal neoplasia: an overview [cancer.fr]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
In Silico Docking Analysis of 4'-Bromoflavone: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in silico docking characteristics of 4'-Bromoflavone against various protein targets. While specific quantitative docking data for 4'-Bromoflavone is not extensively available in publicly accessible literature, this guide leverages data from structurally related flavonoids and brominated compounds to offer insights into its potential therapeutic applications.
4'-Bromoflavone is recognized for its antioxidative and chemopreventive properties. It is known to activate the Nrf2-Keap1-ARE signaling pathway and induce phase II detoxification enzymes, which contribute to its role in preventing mammary tumor development in vivo. In silico docking is a pivotal computational technique in drug discovery that predicts the binding affinity and interaction between a small molecule (ligand), such as 4'-Bromoflavone, and a protein target. This method is crucial for identifying potential therapeutic targets and optimizing lead compounds.
Comparative Docking Analysis
To provide a comparative perspective, this section summarizes the in silico docking results of various flavonoids and brominated compounds against several protein targets. This data can serve as a reference for estimating the potential binding affinities of 4'-Bromoflavone. Lower binding energy values typically indicate a more favorable interaction.
| Compound/Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | In Silico Method |
| 4-Bromochalcone Derivative | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.10 to -9.25 | Molecular Docking |
| Resveratrol | NADPH oxidase 2 (NOX2) | Not Specified | -7.8 | Molecular Docking |
| Oleic acid | Odorant Binding Protein (OBP) | 3OGN | -7.4 | Molecular Docking |
| (E)-Cinnamic acid | D7 Salivary Protein | 6V4C | -6.7 | Molecular Docking |
| Flavonoid M5 | α-amylase | 5e0F | IC50 = 1.2 µM | Molecular Docking |
| Flavonoid M13 | α-amylase | 5e0F | IC50 = 1.4 µM | Molecular Docking |
| Flavonoid M17 | Xanthine oxidase (XOD) | 1FIQ | IC50 = 0.9 µM | Molecular Docking |
| Flavonoid M7 | Acetylcholinesterase | 4EY7 | IC50 = 10.2 µM | Molecular Docking |
Experimental Protocols: A Generalized In Silico Docking Workflow
The following protocol outlines a general methodology for conducting in silico molecular docking studies with a compound like 4'-Bromoflavone, based on commonly used software such as AutoDock.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structure of 4'-Bromoflavone can be obtained from databases like PubChem (CID 1686).[1] The structure is then optimized to achieve the most stable conformation, and atomic charges are computed.
-
Protein Selection and Retrieval: The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared for docking. This process typically involves removing water molecules and existing ligands, adding polar hydrogen atoms, and assigning atomic charges.
2. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the protein's active site.
-
Pose Generation: The software generates multiple possible binding poses of the ligand.
3. Analysis of Docking Results:
-
Binding Affinity Evaluation: The docking results are analyzed to determine the binding affinity (in kcal/mol) for each ligand pose. The pose with the lowest binding energy is generally considered the most favorable.[2]
-
Interaction Analysis: The interactions between the best-ranked pose of the ligand and the amino acid residues of the target protein's active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions using software like PyMOL or Discovery Studio Visualizer.[2]
Visualizing a Potential Signaling Pathway and Workflow
To further contextualize the potential mechanism of action of 4'-Bromoflavone and the in silico methods used for its study, the following diagrams illustrate a relevant signaling pathway and a standard computational workflow.
References
Cross-Validation of 4′-Bromoflavone's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 4′-Bromoflavone across multiple assays, supported by experimental data and detailed methodologies. The information is intended to offer a cross-validation perspective on its activities, primarily focusing on its well-documented role in cancer chemoprevention, with additional context provided for potential anti-inflammatory and neuroprotective effects based on assays commonly used for flavonoids.
Executive Summary
This compound is a synthetic flavonoid that has demonstrated significant potential as a cancer chemopreventive agent. Its primary mechanism of action involves the modulation of xenobiotic-metabolizing enzymes. It is a potent inducer of phase II detoxification enzymes, such as quinone reductase (QR) and glutathione (B108866) S-transferase (GST), and a notable inhibitor of the phase I enzyme cytochrome P450 1A1 (CYP1A1).[1] This dual activity suggests a protective effect against carcinogens by enhancing their detoxification and preventing their activation. The induction of phase II enzymes is primarily mediated through the activation of the Nrf2 signaling pathway. While direct experimental data on the anti-inflammatory and neuroprotective activities of this compound is limited, this guide includes common assay protocols for these activities to encourage further investigation and provide a framework for broader cross-validation.
Data Presentation: Quantitative Biological Activities of this compound
The following table summarizes the key quantitative data reported for the biological activities of this compound.
| Biological Activity | Assay Type | Cell Line/System | Key Parameter | Value | Reference |
| Cancer Chemoprevention | Quinone Reductase (QR) Induction | Murine Hepatoma (Hepa 1c1c7) | CD | 10 nM | [1] |
| Glutathione S-Transferase (GST) Induction | Rat Hepatoma (H4IIE) | - | Effective Induction | [1] | |
| Cytochrome P450 1A1 (CYP1A1) Inhibition | Ethoxyresorufin-O-deethylase (EROD) Assay | IC₅₀ | 0.86 µM | [1] | |
| Inhibition of Carcinogen-DNA Binding | Benzo[a]pyrene-DNA Adduct Formation | Human Hepatoma (HepG2), Human Breast Cancer (MCF-7) | Significant Reduction | [1] | |
| Anticancer (Cytotoxicity) | Not specified for 4'-Bromoflavone, but for a brominated chalcone (B49325) derivative (H72) | Gastric Cancer Cell Lines (MGC803, HGC27, SGC7901) | IC₅₀ | 3.57 - 5.61 µM |
Signaling Pathway and Experimental Workflow Diagrams
Nrf2 Signaling Pathway for Phase II Enzyme Induction
The induction of phase II detoxification enzymes by this compound is primarily mediated by the Keap1-Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophiles or inducers like this compound can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding phase II enzymes.
Caption: Nrf2 signaling pathway activation by this compound.
General Experimental Workflow for In Vitro Biological Activity Assessment
The following diagram illustrates a typical workflow for assessing the biological activity of a compound like this compound in vitro.
Caption: A generalized workflow for in vitro bioactivity testing.
Experimental Protocols
Cancer Chemoprevention Assays
a) Quinone Reductase (QR) Induction Assay
-
Principle: This assay measures the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR), a phase II detoxification enzyme. The enzyme activity is determined by measuring the dicumarol-inhibitable reduction of menadione, which is coupled to the non-enzymatic reduction of a tetrazolium dye (MTT) to formazan (B1609692). The rate of formazan formation is proportional to QR activity.
-
Protocol:
-
Cell Culture and Treatment: Murine hepatoma (Hepa 1c1c7) cells are plated in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of this compound and incubated for 24-48 hours.
-
Cell Lysis: The culture medium is removed, and cells are lysed using a digitonin-containing lysis buffer.
-
Enzyme Reaction: A reaction mixture containing an NADPH-generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase), FAD, menadione, and MTT is added to the cell lysates.
-
Measurement: The absorbance of the formed formazan is measured at a specific wavelength (e.g., 595 nm) over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated and normalized to the protein concentration in each well. The concentration of this compound required to double the QR activity (CD value) is determined.
-
b) Glutathione S-Transferase (GST) Induction Assay
-
Principle: This assay measures the activity of GST, which catalyzes the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to GST activity.
-
Protocol:
-
Cell Culture and Lysate Preparation: Rat hepatoma (H4IIE) cells are treated with this compound. After incubation, cells are harvested, and cytosolic fractions are prepared by homogenization and centrifugation.
-
Enzyme Reaction: The reaction is initiated by adding the cell lysate to a reaction mixture containing GSH and CDNB in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Measurement: The increase in absorbance at 340 nm is monitored for several minutes using a spectrophotometer.
-
Data Analysis: The GST activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product.
-
c) Cytochrome P450 1A1 (CYP1A1) Inhibition Assay (EROD Assay)
-
Principle: This fluorometric assay measures the activity of CYP1A1 by quantifying its O-deethylation of 7-ethoxyresorufin (B15458) to the highly fluorescent product, resorufin (B1680543). The rate of resorufin formation is proportional to CYP1A1 activity. Inhibition of this activity by a test compound is measured.
-
Protocol:
-
Enzyme Source: Microsomes from cells expressing CYP1A1 (e.g., induced HepG2 cells) or recombinant CYP1A1 are used.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of this compound.
-
Enzymatic Reaction: The reaction is initiated by adding 7-ethoxyresorufin and an NADPH-generating system.
-
Measurement: The fluorescence of resorufin is measured over time using a fluorometer (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: The rate of resorufin formation is calculated for each concentration of this compound. The concentration that inhibits 50% of the enzyme activity (IC₅₀) is determined.
-
Anti-inflammatory Assay (General Protocol for Flavonoids)
Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
-
Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a few hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.
-
Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: The absorbance is measured at ~540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Neuroprotection Assay (General Protocol for Flavonoids)
Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Assay
-
Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death. The neuroblastoma cell line SH-SY5Y is a common model. Cell viability is typically assessed using the MTT assay.
-
Protocol:
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured in multi-well plates. Differentiation into a more neuron-like phenotype can be induced (e.g., with retinoic acid).
-
Pre-treatment: Cells are pre-treated with the test compound for a specified period.
-
Induction of Neurotoxicity: Cells are then exposed to a neurotoxic concentration of H₂O₂ for a defined duration.
-
Viability Assessment (MTT Assay):
-
The culture medium is replaced with fresh medium containing MTT.
-
After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at ~570 nm.
-
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The protective effect of the compound is determined by the increase in cell viability in the presence of H₂O₂ compared to H₂O₂ treatment alone.
-
Conclusion
The available data strongly supports the role of this compound as a potent modulator of xenobiotic-metabolizing enzymes, underpinning its cancer chemopreventive activity. The cross-validation of its effects in QR induction, GST induction, and CYP1A1 inhibition assays provides a consistent picture of its mechanism of action in this context. While its activities in other therapeutic areas such as anti-inflammation and neuroprotection remain to be explicitly determined, the provided general protocols for flavonoid testing in these areas offer a roadmap for future investigations. Further research is warranted to fully elucidate the broader biological activity profile of this compound and its potential as a multi-target therapeutic agent.
References
4′-Bromoflavone vs. 4′-Chloroflavone: A Comparative Analysis for Researchers
In the landscape of flavonoid research, halogenated derivatives have garnered significant attention for their potential as modulators of key biological pathways. Among these, 4′-Bromoflavone and 4′-Chloroflavone stand out as subjects of interest for their chemopreventive and potential therapeutic properties. This guide provides a detailed comparative analysis of these two compounds, summarizing their physicochemical properties, biological activities with supporting experimental data, and the signaling pathways they influence.
Physicochemical Properties: A Comparative Overview
This compound and 4′-Chloroflavone share the same flavone (B191248) backbone but differ in the halogen substituent at the 4′ position of the B-ring. This seemingly minor structural difference can influence their physicochemical properties and, consequently, their biological activity.
| Property | This compound | 4′-Chloroflavone |
| Molecular Formula | C₁₅H₉BrO₂ | C₁₅H₉ClO₂ |
| Molecular Weight | 301.13 g/mol | 256.68 g/mol |
| Appearance | Off-white crystalline powder | Whitish green solid |
| Melting Point | 176-178 °C | 168-170 °C |
| CAS Number | 20525-20-6 | 10420-75-4 |
Biological Activity: A Head-to-Head Comparison
The primary biological activities investigated for both this compound and 4′-Chloroflavone revolve around their anticancer and antioxidant potential. A key area of differentiation lies in their potency as inducers of phase II detoxification enzymes.
Induction of Quinone Reductase Activity
Quinone reductase (QR) is a critical phase II detoxification enzyme that protects cells against oxidative stress and carcinogens. The ability to induce QR activity is a hallmark of many chemopreventive agents. Studies have shown a significant difference in the potency of this compound and 4′-Chloroflavone in this regard.
| Compound | Concentration to Double QR Activity (CD) |
| This compound | 0.01 µM |
| 4′-Chloroflavone | 0.02 µM |
As the data indicates, this compound is a more potent inducer of quinone reductase activity, requiring a lower concentration to elicit a doubling of enzyme activity compared to 4′-Chloroflavone.
Anticancer and Antimicrobial Activities
While direct comparative studies on a wide range of cancer cell lines are limited, research on halogenated flavonoids suggests that the nature of the halogen at the 4' position influences anticancer activity, with a general trend of Br > Cl > F. This compound has been extensively studied for its cancer chemopreventive activity, demonstrating the ability to inhibit the incidence and multiplicity of mammary tumors in preclinical models.
4′-Chloroflavone has been noted for its antimicrobial properties, particularly against Gram-positive bacteria. Further research is needed to fully elucidate and compare the cytotoxic profiles of both compounds across a broad spectrum of cancer cell lines.
Signaling Pathway Modulation: The Nrf2-Keap1-ARE Axis
A central mechanism underlying the chemopreventive effects of many flavonoids, including this compound, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.
Caption: The Nrf2-Keap1-ARE signaling pathway and its activation by flavones.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation by the proteasome. Electrophiles and reactive oxygen species (ROS), or compounds like this compound, can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of cytoprotective genes, including quinone reductase. While this pathway is well-established for this compound, further studies are required to determine the extent to which 4′-Chloroflavone activates this critical defense mechanism.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Synthesis of 4′-Halogenated Flavones
A common and effective method for the synthesis of this compound and 4′-chloroflavone is through the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by oxidative cyclization.
Step 1: Synthesis of 2'-Hydroxy-4-halogenated-chalcone
-
Dissolve 2'-hydroxyacetophenone (B8834) (1 equivalent) and the corresponding 4-halogenated-benzaldehyde (4-bromobenzaldehyde or 4-chlorobenzaldehyde) (1 equivalent) in ethanol (B145695).
-
To this solution, add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the solid, wash with cold water until neutral, and dry. The crude chalcone can be purified by recrystallization from ethanol.
Step 2: Oxidative Cyclization to Flavone
-
Dissolve the synthesized 2'-hydroxy-4-halogenated-chalcone (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (I₂) to the solution.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice-cold water to precipitate the flavone.
-
Filter the solid, wash with a solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a water wash.
-
Dry the crude product and purify by recrystallization from a suitable solvent like ethanol or acetic acid.
Caption: General workflow for the synthesis of 4'-halogenated flavones.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or 4′-Chloroflavone (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quinone Reductase Activity Assay
This assay measures the enzymatic activity of quinone reductase in cell lysates.
-
Cell Lysis: After treating cells with the test compounds, wash the cells with PBS and lyse them in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, BSA, FAD, G6P, yeast G6PD, NADP+, MTT, and menadione.
-
Assay: Add the cell lysate to the reaction mixture in a 96-well plate.
-
Absorbance Measurement: Measure the rate of MTT reduction at 610 nm over time using a microplate reader.
-
Data Analysis: Calculate the specific activity of quinone reductase and determine the concentration of the compound required to double the activity (CD value).
Conclusion
Both this compound and 4′-Chloroflavone are promising compounds in the field of flavonoid research. Current evidence suggests that this compound is a more potent inducer of the Nrf2-mediated antioxidant response, a key mechanism in chemoprevention. The anticancer activity of halogenated flavonoids appears to be influenced by the nature of the halogen, with bromine substitution at the 4' position showing strong potential. However, more direct comparative studies are necessary to fully delineate the cytotoxic and broader biological activity profiles of 4′-Chloroflavone. The experimental protocols provided herein offer a foundation for researchers to conduct such investigations and further unravel the therapeutic potential of these halogenated flavones.
Benchmarking the Antioxidant Potential of 4′-Bromoflavone Against Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the evaluation of a compound's antioxidant potential is a foundational step in characterizing its biological activity. This guide provides a comparative framework for benchmarking the antioxidant capacity of 4′-Bromoflavone, a synthetic flavonoid known for its antioxidative and chemopreventive properties. 4'-Bromoflavone activates the Nrf2-Keap1-ARE signaling pathway, a key regulator of cellular antioxidant responses.[1]
While direct, comprehensive quantitative data from standardized antioxidant assays for this compound is not extensively available in the public domain, this guide establishes a robust comparative methodology. We will utilize well-characterized antioxidant standards—Trolox, Ascorbic Acid (Vitamin C), and Quercetin—to demonstrate the application of standard assays and data presentation. This framework allows researchers to contextualize future experimental findings on this compound within the broader landscape of known antioxidants.
Quantitative Comparison of Antioxidant Standards
The antioxidant capacity of a compound is frequently quantified using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant potency. The following table summarizes the reported IC50 values for standard reference compounds from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, providing a benchmark for comparison. It is important to note that these values can vary based on specific experimental conditions.
| Compound | Molecular Weight ( g/mol ) | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | 301.13 | Data Not Available | Data Not Available |
| Ascorbic Acid | 176.12 | ~ 25 - 45[1] | ~ 50 - 100[1] |
| Trolox | 250.29 | ~ 40 - 60[1] | ~ 11.6 - 29.2[2] |
| Quercetin | 302.24 | ~ 5 - 15[1] | ~ 2.5 - 63.5[2] |
Key Signaling Pathway: Nrf2-Keap1-ARE
Many antioxidant compounds exert their effects not only through direct radical scavenging but also by upregulating the body's endogenous antioxidant defense systems. The Keap1-Nrf2 signaling pathway is a primary regulator of this response.[1] Under homeostatic conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress or activators like 4'-Bromoflavone, Keap1 is inactivated.[1] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), initiating the transcription of numerous antioxidant and cytoprotective genes.[3]
Caption: The Nrf2-Keap1-ARE antioxidant response pathway.
Experimental Protocols
A precise understanding of the methodologies used to assess antioxidant potential is crucial for the interpretation and replication of results. Below are detailed protocols for the commonly employed DPPH, ABTS, and FRAP assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2][3][4]
-
Materials: DPPH, Methanol (B129727) (or ethanol), Test compound (this compound) and standards, 96-well microplate, Microplate reader.[2][5]
-
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[4][6] The solution should be freshly prepared and kept in the dark.[4][6]
-
Sample Preparation: Dissolve the test compound and standards in methanol to prepare a series of concentrations.[2]
-
Reaction: In a 96-well plate, add 20 µL of each sample or standard dilution to the wells. Then, add 200 µL of the DPPH working solution to each well.[5] A blank containing only the solvent is used for background correction.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][7]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2][4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[5]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3]
-
Materials: ABTS diammonium salt, Potassium persulfate, Methanol or Phosphate Buffered Saline (PBS), Test compound and standards (e.g., Trolox), 96-well microplate, Microplate reader.[2]
-
Procedure:
-
ABTS•+ Solution Preparation: Prepare the ABTS radical cation by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[5][7] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][7]
-
Working Solution: Dilute the ABTS•+ solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Reaction: Add an aliquot of the test sample or standard at different concentrations to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture for a specified time (e.g., 6 minutes) in the dark at room temperature.[5]
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[9]
-
Materials: Acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), Ferric chloride (FeCl₃·6H₂O) solution (20 mM), Test compound and standards (e.g., FeSO₄·7H₂O), 96-well microplate, Microplate reader.[10]
-
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[10] Warm the solution to 37°C before use.[10][11]
-
Sample Preparation: Prepare dilutions of the test compound and a ferrous sulfate (B86663) standard.[10]
-
Reaction: In a 96-well plate, add 10 µL of each sample or standard dilution to the wells. Add 220 µL of the FRAP working solution to each well.[5][9]
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, typically 4 minutes.[9][10]
-
Measurement: Measure the absorbance of the colored product at 593 nm.[9][10]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.[10]
-
General Experimental Workflow
The comparative analysis of the antioxidant potential of a compound like 4'-Bromoflavone typically follows a structured experimental workflow, from sample preparation to data analysis.
Caption: General experimental workflow for assessing antioxidant potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. benchchem.com [benchchem.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
Unveiling the Metabolic Fate of 4′-Bromoflavone Analogs: A Comparative Stability Analysis
For researchers and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of 4′-bromoflavone analogs, offering insights into their biotransformation and potential as therapeutic agents. By presenting key experimental data and detailed protocols, this document aims to be a valuable resource for scientists working in the field of flavonoid research and drug metabolism.
The metabolic stability of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered considerable interest for their diverse pharmacological activities. However, their therapeutic potential is often limited by extensive metabolism. The introduction of a bromine atom at the 4′-position of the flavone (B191248) scaffold, and further structural modifications, can modulate this metabolic susceptibility. This guide delves into the in vitro metabolic stability of a series of this compound analogs, providing a framework for understanding their structure-metabolism relationships.
Comparative Metabolic Stability of this compound Analogs
To assess the metabolic stability of this compound and its analogs, in vitro assays utilizing human liver microsomes are employed. These assays measure the rate of disappearance of the parent compound over time, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). The following table summarizes the metabolic stability data for a hypothetical series of this compound analogs with varying substituents.
| Compound ID | Substituent (R) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| BF-001 | H | 25.3 | 27.4 |
| BF-002 | 6-OCH₃ | 45.8 | 15.1 |
| BF-003 | 7-OCH₃ | 52.1 | 13.3 |
| BF-004 | 6,7-(OCH₃)₂ | 78.5 | 8.8 |
| BF-005 | 6-OH | 15.2 | 45.6 |
| BF-006 | 7-OH | 18.9 | 36.7 |
Note: The data presented in this table is illustrative and intended to demonstrate the format of a comparative analysis. Actual experimental values would be required for a definitive comparison.
Experimental Protocols
The determination of metabolic stability is a meticulous process requiring standardized protocols to ensure reproducibility and accuracy. Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound analogs in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (this compound analogs)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO, final concentration in incubation < 0.5%).
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the liver microsome suspension and the test compound at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Sample Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the following formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the following formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
Visualizing Metabolic Processes
To better understand the experimental workflow and the underlying metabolic pathways, graphical representations are invaluable. The following diagrams were generated using the Graphviz DOT language.
Caption: Workflow of the in vitro metabolic stability assay.
The metabolism of flavonoids, including this compound analogs, is primarily mediated by cytochrome P450 (CYP) enzymes. These enzymes catalyze Phase I metabolic reactions such as hydroxylation and O-demethylation.[1][6][7][8][9]
Caption: General metabolic pathway of substituted flavonoids.
Structure-Metabolism Relationship Insights
The illustrative data suggests that the metabolic stability of this compound analogs is significantly influenced by the nature and position of substituents on the flavone core. Methoxy groups, particularly at the 6- and 7-positions, appear to enhance metabolic stability, as indicated by longer half-lives and lower intrinsic clearance values. Conversely, the presence of hydroxyl groups seems to render the compounds more susceptible to metabolism. This highlights the potential to fine-tune the pharmacokinetic properties of these analogs through strategic chemical modifications. Further studies with a broader range of analogs are necessary to establish a comprehensive structure-activity relationship.
References
- 1. Substrate-Assisted Hydroxylation and O-Demethylation in the Peroxidase-like Cytochrome P450 Enzyme CYP121 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
- 6. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate-Assisted Hydroxylation and O-Demethylation in the Peroxidase-like Cytochrome P450 Enzyme CYP121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Replicating Published Findings on 4'-Bromoflavone's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published bioactivity of 4′-Bromoflavone, with a focus on its anticancer properties. While specific studies on its anti-inflammatory and neuroprotective effects are limited, this document outlines standard experimental protocols to investigate these potential activities, drawing comparisons with other well-studied flavonoids. The information presented here is intended to assist researchers in replicating and expanding upon existing findings.
Anticancer Activity of 4'-Bromoflavone
4'-Bromoflavone has demonstrated significant potential as a cancer chemopreventive agent.[1] Its primary mechanism of action involves the modulation of drug-metabolizing enzymes, leading to the detoxification of carcinogens.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the anticancer bioactivity of 4'-Bromoflavone.
| Bioactivity Metric | Value | Cell Line / Model | Reference |
| Quinone Reductase (QR) Activity Induction (Concentration to double activity) | 10 nM | Murine hepatoma 1c1c7 cells | [1] |
| Cytochrome P450 1A1 (CYP1A1) Inhibition (IC50) | 0.86 µM | - | [1] |
| Inhibition of DMBA-induced Mammary Tumor Incidence (at 4000 mg/kg diet) | Reduced from 89.5% to 20% | Sprague Dawley rats | |
| Inhibition of DMBA-induced Mammary Tumor Multiplicity (at 4000 mg/kg diet) | Reduced from 2.63 to 0.20 tumors/rat | Sprague Dawley rats |
Comparative Anticancer Activity of Flavonoids
Flavonoids are a broad class of compounds with well-documented anticancer activities.[2][3][4][5][6] The following table provides a comparison of the anticancer effects of 4'-Bromoflavone with other notable flavonoids.
| Flavonoid | Proposed Anticancer Mechanisms | Example In Vitro/In Vivo Effects | Reference(s) |
| 4'-Bromoflavone | Induction of Phase II detoxification enzymes (e.g., QR), Inhibition of Phase I enzymes (e.g., CYP1A1) | Induces QR activity, inhibits DMBA-induced mammary tumors in rats. | [1] |
| Quercetin (B1663063) | Induction of apoptosis, cell cycle arrest, antioxidant and pro-oxidant activities. | Inhibits proliferation of various cancer cell lines. | [2][5] |
| Kaempferol | Downregulation of oncogenes, induction of apoptosis. | Reduces VEGF expression in ovarian cancer cells.[6] | [6] |
| Luteolin | Inhibition of cell proliferation, induction of apoptosis, anti-inflammatory effects. | Reduces cancer cell proliferation.[7] | [7] |
| Genistein | Inhibition of tyrosine kinases, modulation of estrogen receptor signaling. | Inhibits growth of breast and prostate cancer cells.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating published findings. Below are the protocols for the key experiments cited in the studies on 4'-Bromoflavone's anticancer activity.
Quinone Reductase (QR) Activity Assay
This assay measures the induction of QR, a key phase II detoxification enzyme.
Principle: The enzymatic activity of QR is determined by measuring the reduction of a substrate, such as menadione, coupled to the reduction of a tetrazolium dye (MTT), which forms a colored formazan (B1609692) product.[8] The rate of formazan formation is proportional to the QR activity.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., murine hepatoma 1c1c7) in 96-well plates and allow them to adhere. Treat the cells with various concentrations of 4'-Bromoflavone or a vehicle control for 24-48 hours.
-
Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, an NADPH-generating system, menadione, and MTT.[8]
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance of the formazan product at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
Data Analysis: Calculate the QR activity, often expressed as nmol of formazan formed per minute per mg of protein. The concentration of the test compound required to double the QR activity compared to the control is then determined.
Cytochrome P450 1A1 (CYP1A1) Inhibition Assay
This assay evaluates the inhibitory effect of a compound on the activity of CYP1A1, a phase I enzyme involved in the metabolic activation of procarcinogens.
Principle: The assay measures the metabolism of a specific substrate for CYP1A1 (e.g., ethoxyresorufin) by human liver microsomes. The inhibition of this metabolism by the test compound is quantified by monitoring the decrease in the formation of the fluorescent product, resorufin.[9]
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP1A1-specific substrate, and a series of concentrations of 4'-Bromoflavone.[9]
-
Initiation of Reaction: Initiate the reaction by adding an NADPH-generating system.
-
Incubation: Incubate the mixture at 37°C for a specific period.
-
Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Quantification: Measure the formation of the metabolite (resorufin) using fluorescence detection or LC-MS/MS.[9][10]
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value, which is the concentration that produces 50% inhibition of the enzyme activity.[9]
DMBA-Induced Mammary Tumorigenesis in Rats
This in vivo model is used to assess the cancer chemopreventive efficacy of a compound.
Principle: 7,12-Dimethylbenz[a]anthracene (DMBA) is a potent carcinogen that induces mammary tumors in rodents.[11][12][13][14] The test compound is administered to the animals before, during, or after DMBA administration to evaluate its ability to prevent or delay tumor development.
Protocol:
-
Animal Model: Use female Sprague Dawley rats, typically starting at 50-60 days of age.
-
DMBA Administration: Administer a single oral dose of DMBA (e.g., 20 mg/rat) dissolved in an appropriate vehicle like corn oil.[13]
-
Test Compound Administration: Administer 4'-Bromoflavone in the diet at different concentrations (e.g., 2000 and 4000 mg/kg of diet) starting one week before DMBA administration and continuing for a specified period.[1]
-
Tumor Monitoring: Palpate the mammary glands weekly to monitor for the appearance, location, and size of tumors.
-
Data Collection: Record tumor incidence (percentage of animals with tumors), tumor multiplicity (average number of tumors per animal), and tumor latency (time to the appearance of the first tumor).
-
Histopathological Analysis: At the end of the study, excise the tumors for histopathological examination to confirm their malignancy.
Proposed Protocols for Investigating Anti-inflammatory and Neuroprotective Activities
While specific data for 4'-Bromoflavone is lacking, the following standard protocols can be employed to assess its potential in these areas, using other flavonoids as positive controls.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW264.7) to produce pro-inflammatory mediators, including nitric oxide (NO).[15] The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this LPS-induced NO production.
Protocol:
-
Cell Culture: Culture RAW264.7 macrophages in a suitable medium.
-
Treatment: Pre-treat the cells with various concentrations of 4'-Bromoflavone for a few hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL).
-
NO Measurement: After 24 hours of incubation, measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cell Viability: Concurrently, assess the cytotoxicity of the compound on the macrophages using an MTT or similar assay to ensure that the inhibition of NO production is not due to cell death.
-
Positive Control: Use a known anti-inflammatory agent, such as quercetin or luteolin, as a positive control.[7][16]
Neuroprotective Activity: Protection Against Oxidative Stress-Induced Cell Death
Principle: Oxidative stress is a key factor in neurodegenerative diseases. This assay evaluates the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from death induced by an oxidizing agent like hydrogen peroxide (H₂O₂).[17]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype if required.
-
Treatment: Pre-treat the cells with various concentrations of 4'-Bromoflavone for a specified period.
-
Induction of Oxidative Stress: Expose the cells to a toxic concentration of H₂O₂.
-
Cell Viability Assessment: After incubation, measure cell viability using the MTT assay or by staining with fluorescent dyes that distinguish between live and dead cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) and H₂O₂-treated cells.
-
Positive Control: Use a known neuroprotective flavonoid, such as quercetin or kaempferol, as a positive control.[17][18]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity of 4'-Bromoflavone and other flavonoids.
Caption: Anticancer mechanism of 4'-Bromoflavone.
Caption: Experimental workflow for anticancer evaluation.
Caption: General anti-inflammatory pathway for flavonoids.
References
- 1. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Flavonoids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids as Anticancer Agents: Structure-Activity Relationship Study [periodicos.capes.gov.br]
- 6. Anti-cancer potential of flavonoids: recent trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 11. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 4′-Bromoflavone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount to predicting potential side effects and ensuring therapeutic specificity. This guide provides a comparative assessment of 4′-Bromoflavone, a synthetic flavonoid, against other naturally occurring flavonoids, with a focus on their off-target kinase inhibition profiles. Due to the limited publicly available kinase screening data for this compound, this guide leverages structure-activity relationship principles within the flavonoid class to provide a predictive comparison and highlights the necessity for direct experimental validation.
Executive Summary
This compound has demonstrated potential as a chemopreventive agent, primarily through the induction of phase II detoxification enzymes and inhibition of cytochrome P450 enzymes. However, like many small molecules, its interaction with the human kinome—the collection of all protein kinases—remains a critical area for investigation to fully characterize its safety and mechanism of action. This guide compares the known or inferred off-target profiles of this compound with those of well-characterized flavonoids such as Quercetin (B1663063), Luteolin, and Chrysin (B1683763), providing a framework for assessing its selectivity.
Comparative Analysis of Kinase Inhibition
Table 1: Comparative Kinase Inhibition Profiles of Selected Flavonoids
| Compound | Target Kinase(s) | Off-Target Kinases Inhibited (IC50) | Reference(s) |
| This compound | Primarily non-kinase targets (e.g., CYP1A1, NQO1 induction) | Kinase profile not extensively documented. Based on flavonoid SAR, likely a weak inhibitor of various kinases. | [1][2] |
| Quercetin | PI3Kγ (IC50 = 3.8 µM), PIM-1 (IC50 = 1.31 µM), Fyn, Lck | CK2 (IC50 = 0.2-1.8 µM), GSK-3β, EGFR, MEK4 | [3][4][5] |
| Luteolin | PI3Kα (IC50 = 8 µM) | GSK-3β, Casein Kinase II | [1][3] |
| Chrysin | Aromatase | Limited kinase inhibition data available. Shows various other biological activities. | [6][7] |
| Myricetin | PI3Kα (IC50 = 1.8 µM), Fyn, Lck | pp130fps tyrosine kinase, Insulin receptor tyrosine kinase, MLC-kinase, Casein Kinase I & II, Protein Kinase C | [1] |
| Apigenin | PI3Kα (IC50 = 12 µM) | Casein Kinase II | [1] |
| Fisetin | PI3K, MKK4 (IC50 = 2.899 µM) | α-amylase (IC50 = 19.6 µM) | [1][8] |
Inferred Off-Target Profile of this compound
Based on the structure-activity relationships of flavonoids as kinase inhibitors, the lack of hydroxyl groups on the 4'-Bromoflavone structure suggests that it is likely to be a less potent inhibitor of most kinases compared to hydroxylated flavonoids like quercetin and myricetin.[1] The bromine atom at the 4' position of the B-ring may confer some unique interactions, but without experimental data, its specific off-target kinase profile remains speculative. It is plausible that 4'-Bromoflavone may weakly inhibit a range of kinases at high concentrations, a common characteristic of flavonoid-type molecules.
Experimental Protocols for Assessing Off-Target Effects
To definitively determine the off-target profile of this compound, a combination of in vitro biochemical assays and cell-based assays is recommended.
Protocol 1: In Vitro Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a large panel of purified kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-targets.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates (peptides or proteins)
-
ATP (Adenosine Triphosphate)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (typically ≤1%) across all wells.
-
Kinase Reaction: In each well of the plate, add the kinase, its specific substrate, and the appropriate concentration of this compound or vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced.
-
Fluorescence-based (e.g., Z'-LYTE™): Measures the ratio of phosphorylated to unphosphorylated substrate.
-
Radiometric: Measures the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol is used to assess target engagement in a cellular context.
Objective: To determine if this compound binds to specific proteins (including off-targets) within intact cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Lysis buffer
-
Centrifuge
-
PCR thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibodies against potential targets
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble protein in the supernatant at each temperature.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against suspected target and off-target proteins.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates binding and stabilization of the protein.
Visualizing Signaling Pathways and Workflows
To aid in the conceptual understanding of the experimental processes and potential signaling interactions, the following diagrams are provided.
Caption: Experimental workflow for assessing off-target effects.
Caption: Potential off-target inhibition of the PI3K/Akt pathway by flavonoids.
Conclusion
While this compound shows promise in cancer chemoprevention through mechanisms independent of kinase inhibition, a thorough assessment of its off-target effects, particularly against the human kinome, is crucial for its further development. This guide provides a comparative framework based on the known activities of structurally related flavonoids and outlines the necessary experimental protocols to generate a definitive selectivity profile. Researchers are strongly encouraged to perform comprehensive kinase screening and cellular target engagement assays to validate the findings and fully characterize the pharmacological profile of this compound.
References
- 1. Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy [frontiersin.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the mutagenic activity of chrysin, a flavonoid inhibitor of the aromatization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Quantitative Structure-Activity Relationship (QSAR) Analysis of 4′-Bromoflavone Analogs: A Comparative Guide
For researchers and professionals in the field of drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling provides a crucial computational approach to predict the biological activity of chemical compounds. This guide offers a comparative overview of QSAR analyses as applied to brominated flavone (B191248) analogs, with a particular focus on 4′-bromoflavone derivatives, which are recognized for their potential as anticancer agents. By examining the relationship between the physicochemical properties of these compounds and their cytotoxic effects, QSAR models accelerate the identification and optimization of novel therapeutic leads.
Comparison of QSAR Models for Brominated Flavone Analogs
The effectiveness of a QSAR model is determined by its statistical significance and predictive power. Various models have been developed to correlate the structural features of flavone derivatives with their anticancer activity. Below is a summary of key statistical parameters from representative QSAR studies on flavones, which may include brominated analogs.
| QSAR Model Type | Target Cell Line | Key Molecular Descriptors | R² (Coefficient of Determination) | q² (Cross-validated R²) | R²pred (External Validation) | Reference |
| Machine Learning (Random Forest) | MCF-7 (Breast Cancer) | SHapley Additive exPlanations identified key descriptors | 0.820 | 0.744 | Not Reported | |
| Machine Learning (Random Forest) | HepG2 (Liver Cancer) | SHapley Additive exPlanations identified key descriptors | 0.835 | 0.770 | Not Reported | |
| Density Functional Theory (DFT) | HeLa (Cervical Cancer) | ELUMO (Energy of LUMO), QC6 (Net charge on C6) | 0.852 (RA²) | 0.818 | 0.738 | |
| 3D-QSAR | Tankyrase Inhibition | Field points (Electrostatic and Steric) | 0.89 | 0.67 | Not Reported |
Note: The table above is a synthesis of data from various studies on flavone analogs, which may not exclusively focus on 4'-bromoflavone (B15486) but are representative of the methodologies applied to this class of compounds.
Experimental Protocols
The development of robust QSAR models relies on high-quality biological data. The following are detailed methodologies for key experiments frequently cited in the study of anticancer flavonoids.
Protocol for MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
4'-Bromoflavone analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4'-bromoflavone analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Protocol for 3D-QSAR Model Generation (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the steric and electrostatic fields of molecules with their biological activity.
Software:
-
Molecular modeling software (e.g., SYBYL-X, Maestro)
Procedure:
-
Data Set Preparation: A set of 4'-bromoflavone analogs with their corresponding biological activities (e.g., IC50 or pIC50 values) is required. This dataset is typically divided into a training set for model development and a test set for model validation.
-
Molecular Modeling and Alignment: Generate the 3D structures of all molecules in the dataset. A crucial step is the alignment of these structures. This can be done by superimposing them on a common core scaffold or by using a pharmacophore-based alignment.
-
Calculation of Molecular Fields: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., a sp³ carbon atom with a +1 charge) and each molecule. These calculated energy values serve as the descriptors.
-
Statistical Analysis: Use Partial Least Squares (PLS) regression to establish a linear relationship between the calculated molecular fields (independent variables) and the biological activities (dependent variable). PLS is used to handle the large number of descriptors generated.
-
Model Validation: The predictive power of the generated CoMFA model is assessed using cross-validation (leave-one-out or leave-many-out) to calculate the q² value. External validation is also performed by predicting the activities of the test set molecules (R²pred).
-
Visualization of Results: The results of the CoMFA are visualized as 3D contour maps. These maps show the regions where modifications to the steric and electrostatic properties of the molecules are likely to increase or decrease biological activity, providing a guide for the design of new, more potent analogs.
Visualizing Workflows and Pathways
To better understand the processes involved in QSAR analysis and the biological mechanisms of action of flavones, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis.
Caption: Inhibition of the NF-κB signaling pathway by 4'-Bromoflavone analogs.
Safety Operating Guide
Proper Disposal of 4'-Bromoflavone: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 4'-Bromoflavone as a hazardous, halogenated organic waste. Strict segregation from other waste streams is paramount to ensure safety and compliance. This guide provides essential safety and logistical information for the proper disposal of 4'-Bromoflavone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection.
Hazard Assessment and Safety Precautions
4'-Bromoflavone is classified as a hazardous substance with acute and chronic environmental toxicity. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It may also cause skin irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant nitrile gloves.[3]
-
Body Protection: A lab coat to protect skin and clothing.[3]
-
Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
Waste Classification and Segregation
Due to the presence of a bromine atom, 4'-Bromoflavone is categorized as a halogenated organic waste .[3] Proper segregation is a critical first step in the disposal process to prevent dangerous chemical reactions and to ensure compliant disposal.
Do NOT mix 4'-Bromoflavone waste with:
Quantitative Data Summary
The following table summarizes key quantitative data for 4'-Bromoflavone.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉BrO₂ | [1] |
| Molecular Weight | 301.13 g/mol | [1] |
| Melting Point | 176-178°C | |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of 4'-Bromoflavone.
Caption: Disposal workflow for 4'-Bromoflavone.
Detailed Methodologies
1. Waste Collection:
-
Designate a specific waste container for "Halogenated Organic Waste." This container must be in good condition, compatible with the chemical, and have a secure lid.
-
Immediately label the container with "Hazardous Waste" and the full chemical name, "4'-Bromoflavone." Avoid using abbreviations or chemical formulas.[3]
-
Carefully transfer the solid 4'-Bromoflavone waste into the designated container, minimizing the creation of dust.
2. Storage:
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from incompatible materials.[3][4]
3. Final Disposal:
-
Do not dispose of 4'-Bromoflavone down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.[2][4]
4. Spill and Decontamination Procedures:
-
In the event of a small spill, ensure the area is well-ventilated and you are wearing the appropriate PPE.
-
Use an absorbent material to contain the spill.
-
Carefully sweep or scoop the absorbed material into a sealed bag or container.[3]
-
Label the container as hazardous waste, detailing the spilled chemical and the absorbent material used.
-
Decontaminate the spill area thoroughly.
-
For large spills, evacuate the area and immediately contact your institution's emergency response team.[4]
5. Contaminated Materials:
-
Any disposable materials that come into contact with 4'-Bromoflavone, such as gloves, weigh boats, or paper towels, must also be disposed of as halogenated organic waste.
-
Collect these materials in a sealed bag or a dedicated, labeled container and manage them as hazardous waste.[4]
References
Essential Safety and Operational Guide for Handling 4′-Bromoflavone
This guide provides critical safety and logistical information for the handling and disposal of 4′-Bromoflavone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for ensuring personal safety and environmental protection.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
It exists as an off-white crystalline powder.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should provide a complete seal around the eyes to protect from dust and splashes. |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation, to be worn in conjunction with safety goggles. | |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is a best practice to protect against breaches in the outer glove. Always inspect gloves for integrity before use.[2] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemicals should be worn to protect against skin contact. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | To be used if handling large quantities, if dust or aerosols are generated, or if working in an area with inadequate ventilation. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic approach is crucial for safely handling this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and this guide before beginning work.
-
Ensure that an emergency shower and eyewash station are readily accessible.
-
Work within a certified chemical fume hood to minimize inhalation risks.[3]
-
Use the smallest quantity of the compound necessary for the experiment to reduce waste and potential exposure.
2. Handling:
-
Weighing: Use a disposable weigh boat and handle it with forceps to avoid direct contact.
-
During Experiment: Keep all containers with this compound covered when not in immediate use.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]
3. Post-Experiment Cleanup:
-
Decontaminate all work surfaces with an appropriate solvent.
-
Carefully remove PPE, starting with the outer gloves, and dispose of them in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm. All waste must be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated weigh boats and disposable PPE, in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[4]
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a compatible, labeled container for halogenated organic liquid waste.
-
Do Not Mix: Never mix halogenated waste with non-halogenated, acidic, basic, or aqueous waste streams.[4]
Disposal Procedure:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label must include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[4]
Experimental Workflow and Disposal Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
